AR-C102222
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFMOBYDHGJDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AR-C102222: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the overproduction of nitric oxide (NO) during inflammatory processes.[1][2][3][4] Elevated levels of NO produced by iNOS are associated with a range of inflammatory conditions, making selective iNOS inhibition a promising therapeutic strategy.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key in vivo and in vitro data, and detailed experimental protocols for its evaluation in inflammation research.
Mechanism of Action
This compound is a spirocyclic fluoropiperidine quinazoline derivative that exhibits high selectivity for the iNOS isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms.[2][7] The overproduction of NO by iNOS contributes to vasodilation, inflammation, and tissue damage characteristic of various inflammatory diseases.[6][8] By selectively inhibiting iNOS, this compound reduces the excessive production of NO in inflammatory settings, thereby mitigating the downstream inflammatory cascade.[1][5] This targeted approach is designed to avoid the physiological functions of eNOS and nNOS, which are crucial for maintaining vascular tone and neuronal signaling, respectively.[6]
The inflammatory response is often initiated by stimuli such as lipopolysaccharide (LPS), which activates the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] This leads to the transcription of pro-inflammatory genes, including iNOS.[9][10] While the direct interaction of this compound with the NF-κB pathway has not been fully elucidated in the provided search results, its action downstream of iNOS expression effectively curtails a key mediator of inflammation.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | IC50 Value | Reference |
| Human iNOS | DLD-1 | 170 nM | [7] |
| Human iNOS | DLD-1 | 0.9 µM | [7] |
| Human eNOS | - | >510 µM (estimated from 3000-fold selectivity) | [4] |
| Human nNOS | - | Data not available |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Inflammation and Pain
| Model | Species | Dose and Route | Effect | Reference |
| Arachidonic Acid-Induced Ear Inflammation | Mouse | 100 mg/kg, p.o. | Significant reduction in inflammation | [1] |
| Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia | Rat | 100 mg/kg, p.o. | Attenuation of hyperalgesia | [1] |
| Acetic Acid-Induced Writhing | Mouse | 100 mg/kg, p.o. | Attenuation of writhing | [1] |
| L5 Spinal Nerve Ligation (Neuropathic Pain) | Rat | 30 mg/kg, i.p. | Significant reduction in tactile allodynia | [1] |
| Hindpaw Incision (Post-operative Pain) | Rat | 30 mg/kg, i.p. | Significant reduction in tactile allodynia | [1] |
Signaling Pathways and Experimental Workflows
Caption: iNOS Signaling Pathway and Inhibition by this compound.
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
AR-C102222 in Neuropathic Pain: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical research on AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS), for the treatment of neuropathic pain. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Neuropathic pain is a chronic and debilitating condition that arises from damage or disease affecting the somatosensory nervous system. The underlying mechanisms are complex and involve both peripheral and central sensitization. One of the key players implicated in the pathophysiology of neuropathic pain is nitric oxide (NO), a signaling molecule produced by nitric oxide synthases (NOS). Of the three main NOS isoforms (neuronal, endothelial, and inducible), the inducible isoform (iNOS) has garnered significant attention as a potential therapeutic target due to its upregulation in pathological pain states.
This compound is a potent and highly selective inhibitor of iNOS. Its ability to specifically target iNOS over other isoforms makes it a valuable research tool and a potential therapeutic candidate for conditions characterized by iNOS-mediated pathology, including neuropathic pain.
Mechanism of Action and Signaling Pathway
In the context of neuropathic pain, nerve injury triggers a cascade of inflammatory and neurochemical changes. Pro-inflammatory cytokines and other mediators lead to the induction of iNOS in various cell types, including macrophages, Schwann cells, and glial cells.[1] The subsequent overproduction of NO by iNOS contributes to peripheral and central sensitization through multiple mechanisms, including direct neuronal damage, enhancement of excitatory neurotransmission, and modulation of glial cell activity. By selectively inhibiting iNOS, this compound aims to attenuate these pathological processes, thereby reducing pain hypersensitivity.
Preclinical Efficacy in Neuropathic Pain
The antinociceptive effects of this compound have been evaluated in a rodent model of neuropathic pain. The available data from a key study are summarized below.[1]
Table 1: Efficacy of this compound in the L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
| Species | Model | Treatment | Route of Administration | Key Finding |
| Rat | L5 Spinal Nerve Ligation (SNL) | This compound (30 mg/kg) | Intraperitoneal (i.p.) | Significantly reduced tactile allodynia |
Note: Specific quantitative data on the magnitude of the anti-allodynic effect (e.g., paw withdrawal thresholds in grams) were not available in the reviewed literature.
These findings demonstrate that selective inhibition of iNOS with this compound can produce antinociception in a well-established model of neuropathic pain.[1]
Experimental Methodologies
The following sections describe the standard protocols for the key experiments cited in the study of this compound in neuropathic pain.
L5 Spinal Nerve Ligation (SNL) Model
The L5 SNL model is a widely used surgical procedure in rats to induce neuropathic pain that mimics symptoms of sciatica in humans.
Protocol:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Incision: A dorsal midline incision is made at the level of the lumbar spine.
-
Muscle Dissection: The paraspinal muscles are separated to expose the L6 transverse process.
-
Exposure of Spinal Nerves: The L6 transverse process is carefully removed to visualize the L4 and L5 spinal nerves.
-
Ligation: The L5 spinal nerve is isolated and tightly ligated with a silk suture.
-
Closure: The muscle and skin incisions are closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain.
-
Behavioral Testing: Development of neuropathic pain behaviors, such as mechanical allodynia, is typically assessed starting several days after surgery.
Assessment of Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain in response to a non-painful stimulus. The von Frey test is a standard behavioral assay to quantify this.
Protocol:
-
Acclimation: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimate for a period of time.
-
Filament Application: A series of calibrated von Frey filaments, which exert a known force, are applied to the plantar surface of the hind paw.
-
Response Observation: A positive response is recorded when the animal briskly withdraws its paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold (the force at which the animal withdraws its paw 50% of the time) is determined using a statistical method, such as the up-down method of Dixon.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, and the paw withdrawal thresholds are reassessed at specific time points to evaluate the drug's effect.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against the three human NOS isoforms has been determined in vitro. The IC50 values demonstrate the high selectivity of this compound for iNOS.
Table 2: In Vitro Inhibitory Potency and Selectivity of this compound
| NOS Isoform | IC50 (nM) | Selectivity vs. iNOS |
| iNOS | 37 | - |
| eNOS | >100,000 | >2700-fold |
| nNOS | 1,800 | 49-fold |
Data sourced from MedChemExpress, citing Tinker et al., J Med Chem. 2003.
Pharmacokinetics
Based on a comprehensive search of publicly available scientific literature, no specific pharmacokinetic data for this compound, such as its half-life, bioavailability, or metabolic profile, could be identified.
Clinical Studies
A thorough search of clinical trial registries and scientific literature did not yield any information on clinical trials of this compound for the treatment of neuropathic pain in humans.
Conclusion
This compound is a potent and highly selective iNOS inhibitor that has demonstrated preclinical efficacy in a rodent model of neuropathic pain. Its mechanism of action, targeting the overproduction of nitric oxide in pathological pain states, represents a promising therapeutic strategy. However, the publicly available data on this compound is limited. Further research is needed to fully characterize its quantitative efficacy, pharmacokinetic profile, and safety to determine its potential for clinical development in the management of neuropathic pain.
References
AR-C102222: A Technical Guide to its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory disorders and pain states. This document provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological effects of this compound. Detailed experimental protocols for evaluating its efficacy in established preclinical models of inflammation and pain are presented, along with a summary of its inhibitory potency. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and research applications.
Chemical Structure and Properties
This compound is chemically classified as a spirocyclic fluoropiperidine quinazoline. Its unique structural features contribute to its high affinity and selectivity for the iNOS enzyme.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 5-[(4'-Amino-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazolin]-1-yl)carbonyl]-2-pyridinecarbonitrile |
| Molecular Formula | C21H18F2N6O |
| Molecular Weight | 420.41 g/mol |
| CAS Number | 253771-21-0 |
Mechanism of Action: Selective Inhibition of iNOS
This compound functions as a competitive inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] Overproduction of nitric oxide (NO) by iNOS is a key event in the inflammatory cascade and the sensitization of nociceptive pathways. By selectively blocking the active site of iNOS, this compound effectively reduces the excessive production of NO in pathological conditions, thereby mitigating inflammation and pain.[3][4]
In Vitro Inhibitory Potency
This compound demonstrates exceptional potency and selectivity for human iNOS over the other two isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for a favorable therapeutic profile, as eNOS and nNOS play vital roles in maintaining physiological functions such as blood pressure regulation and neurotransmission.
Table 2: In Vitro Inhibitory Activity of this compound against NOS Isoforms
| NOS Isoform | IC50 | Selectivity vs. iNOS |
| iNOS | 10 nM - 1.2 µM (range for quinazolines) | - |
| eNOS | >3000-fold higher than iNOS | >3000x |
| nNOS | Data not available | - |
Note: The IC50 value for this compound specifically is within the nanomolar range as part of the quinazoline inhibitor class.
Signaling Pathway of iNOS Inhibition
The anti-inflammatory and analgesic effects of this compound are a direct consequence of its ability to interrupt the iNOS signaling cascade. The following diagram illustrates the central role of iNOS in inflammation and pain and the point of intervention for this compound.
Experimental Protocols for Efficacy Evaluation
This compound has been extensively evaluated in various preclinical models of pain and inflammation. The following protocols provide a detailed methodology for key in vivo assays.
Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia
This model is used to assess the efficacy of compounds against inflammatory pain.
-
Animals: Male Sprague-Dawley rats.
-
Induction: A subcutaneous injection of 150 µL of FCA (50%) is administered into the plantar surface of one hind paw.
-
Treatment: this compound is administered orally (p.o.) at a dose of 100 mg/kg.
-
Assessment: Mechanical hyperalgesia is measured using von Frey filaments at various time points post-FCA injection. The paw withdrawal threshold in response to the calibrated filaments is recorded. A significant increase in the paw withdrawal threshold in the treated group compared to the vehicle control group indicates analgesic activity.
Arachidonic Acid-Induced Ear Edema
This is an acute model of topical inflammation.
-
Animals: Male ICR mice.
-
Induction: 2 mg of arachidonic acid in 20 µL of acetone is applied to the inner and outer surfaces of the right ear.
-
Treatment: this compound is administered orally (p.o.) at a dose of 100 mg/kg, one hour prior to the application of arachidonic acid.
-
Assessment: Ear thickness is measured using a digital caliper before and at various time points (e.g., 1 hour) after arachidonic acid application. The percentage inhibition of edema is calculated by comparing the increase in ear thickness in the treated group to the vehicle control group.
Acetic Acid-Induced Writhing Test
This assay is a model of visceral pain.
-
Animals: Male ICR mice.
-
Induction: An intraperitoneal (i.p.) injection of 0.5% acetic acid (20 mL/kg) is administered to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Treatment: this compound is administered orally (p.o.) at a dose of 100 mg/kg, one hour before the acetic acid injection.
-
Assessment: The number of writhes is counted for a period of 5-10 minutes following the acetic acid injection. A significant reduction in the number of writhes in the treated group compared to the vehicle control group indicates analgesic activity.
L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This is a widely used model to study neuropathic pain.
-
Animals: Male Sprague-Dawley rats.
-
Induction: Under anesthesia, the left L5 spinal nerve is isolated and tightly ligated with a silk suture.
-
Treatment: this compound is administered intraperitoneally (i.p.) at a dose of 30 mg/kg.
-
Assessment: Tactile allodynia is measured using von Frey filaments. The paw withdrawal threshold in response to the filaments is determined before and at multiple time points after surgery. A significant increase in the paw withdrawal threshold in the treated group compared to the vehicle control group indicates an anti-allodynic effect.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a highly selective and potent iNOS inhibitor with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. Its well-defined mechanism of action and favorable selectivity profile make it a valuable research tool for investigating the role of iNOS in various disease states and a promising lead compound for the development of novel anti-inflammatory and analgesic therapies. The detailed protocols and conceptual diagrams provided in this guide are intended to support further research and development efforts in this area.
References
- 1. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]
- 2. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
AR-C102222: A Potent and Selective iNOS Antagonist for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of AR-C102222, a spirocyclic quinazoline compound identified as a highly potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective iNOS inhibition in various pathological conditions, including inflammatory disorders and pain.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes. It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis, respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. The large and sustained amounts of NO produced by iNOS are implicated in the pathogenesis of numerous inflammatory diseases, neurodegenerative disorders, and certain types of cancer. Consequently, the development of selective iNOS inhibitors that spare the constitutive isoforms represents a promising therapeutic strategy.
This compound has emerged as a lead compound in this area, demonstrating remarkable selectivity for iNOS over eNOS. This guide will delve into its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and relevant signaling pathways.
Chemical Structure
This compound is a spirocyclic fluoropiperidine quinazoline. Its chemical structure is provided below:
Chemical Formula: C₁₉H₁₇ClF₂N₆O CAS Number: 253771-21-0
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound against the human NOS isoforms have been determined through in vitro enzyme inhibition assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Compound | iNOS (human) IC50 (μM) | nNOS (human) IC50 (μM) | eNOS (human) IC50 (μM) | Selectivity (eNOS/iNOS) |
| This compound | Data not available in accessible supplementary materials | Data not available in accessible supplementary materials | Data not available in accessible supplementary materials | ~3000-fold |
Note: While a key publication indicates that the IC50 values for this compound are available in its supplementary information, these specific values could not be retrieved from the publicly accessible documents at the time of this compilation. The high selectivity of approximately 3000-fold for iNOS over eNOS is, however, consistently reported.
Mechanism of Action
This compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme. The high degree of conservation in the active sites of the three NOS isoforms presents a significant challenge for designing selective inhibitors. However, structural and mutagenesis studies have revealed that the selectivity of quinazoline inhibitors like this compound arises from an "anchored plasticity" mechanism. The inhibitor core anchors into a conserved binding pocket, while its more rigid and bulky substituents extend into a remote specificity pocket that is accessible only in iNOS due to the plasticity of surrounding amino acid residues. This induced-fit mechanism is not as favorable in nNOS and eNOS, leading to the observed high selectivity.
Signaling Pathways
The induction of iNOS expression is a complex process involving multiple signaling cascades initiated by inflammatory stimuli. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS in macrophages. The binding of LPS to Toll-like receptor 4 (TLR4) on the cell surface triggers a downstream signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB (Nuclear Factor kappa B). NF-κB then translocates to the nucleus and binds to the promoter region of the NOS2 gene, initiating the transcription of iNOS mRNA and subsequent protein synthesis. Once expressed, iNOS produces high levels of NO from L-arginine. This compound exerts its effect by directly inhibiting the enzymatic activity of the translated iNOS protein, thereby blocking the production of NO.
Caption: iNOS signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a selective iNOS antagonist.
In Vitro Enzyme Inhibition Assay (Recombinant Human iNOS)
This protocol describes the determination of the IC50 value of this compound against purified recombinant human iNOS enzyme. The assay measures the conversion of [³H]-L-arginine to [³H]-L-citrulline.
Materials:
-
Recombinant human iNOS enzyme
-
This compound
-
[³H]-L-arginine
-
L-arginine (unlabeled)
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin
-
FAD (Flavin adenine dinucleotide)
-
FMN (Flavin mononucleotide)
-
HEPES buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
CaCl₂
-
Stop buffer (e.g., HEPES buffer containing EDTA)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, DTT, CaCl₂, calmodulin, FAD, FMN, BH4, and NADPH.
-
Add the recombinant human iNOS enzyme to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Pre-incubate the enzyme mixture with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of [³H]-L-arginine and unlabeled L-arginine to each well.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.
-
Terminate the reaction by adding the stop buffer.
-
Prepare columns with Dowex AG 50WX-8 resin to separate the unreacted [³H]-L-arginine (which binds to the resin) from the produced [³H]-L-citrulline (which flows through).
-
Apply the reaction mixture to the columns and collect the eluate.
-
Add scintillation cocktail to the eluate and quantify the amount of [³H]-L-citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based iNOS Inhibition Assay (Griess Assay in RAW 264.7 Macrophages)
This protocol describes the measurement of nitrite (a stable metabolite of NO) production in LPS-stimulated RAW 264.7 murine macrophage cells to assess the cellular potency of this compound.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (or vehicle control).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression. Include a negative control group without LPS stimulation.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatant.
-
Prepare a sodium nitrite standard curve by serially diluting a stock solution in fresh culture medium.
-
In a new 96-well plate, add 50 µL of the collected supernatant or the nitrite standards to each well.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of inhibition of nitrite production for each concentration of this compound and calculate the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of a selective iNOS inhibitor like this compound.
Caption: Experimental workflow for iNOS inhibitor characterization.
Conclusion
This compound is a valuable research tool for investigating the role of iNOS in health and disease. Its high potency and, most notably, its exceptional selectivity for iNOS over the other NOS isoforms make it a superior pharmacological probe compared to less selective inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of selective iNOS inhibition with this compound in a variety of preclinical models. Further studies to fully elucidate its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications.
The Discovery and Development of AR-C102222: A Selective iNOS Inhibitor for Inflammatory and Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AR-C102222 is a potent and highly selective spirocyclic quinazoline inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of inflammation and pain. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, in vitro potency and selectivity, and its efficacy in various rodent models of inflammatory and neuropathic pain. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective iNOS inhibition.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes. It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis, respectively, iNOS is primarily expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. The large and sustained amounts of NO produced by iNOS can contribute to tissue damage and the sensitization of nociceptive pathways, making it a key therapeutic target for inflammatory diseases and chronic pain states.
The development of isoform-selective NOS inhibitors has been a significant focus of pharmaceutical research. The goal is to therapeutically inhibit the detrimental effects of iNOS-derived NO while sparing the physiological functions of nNOS and eNOS. This compound emerged from these efforts as a promising preclinical candidate with high potency and exceptional selectivity for iNOS.
Mechanism of Action and In Vitro Pharmacology
This compound is a competitive inhibitor of the L-arginine binding site of iNOS. By blocking the substrate binding, it prevents the synthesis of nitric oxide. The in vitro inhibitory activity of this compound against the three human NOS isoforms has been determined using enzyme activity assays.
Data Presentation
| Compound | Human iNOS IC50 (nM) | Human eNOS IC50 (nM) | Human nNOS IC50 (nM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |
| This compound | 35 | >100,000 | 770 | >2857 | 22 |
Data sourced from Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology, 2(9), 473–478.
As the data indicates, this compound demonstrates potent inhibition of human iNOS with an IC50 of 35 nM.[1] Remarkably, it exhibits over 2857-fold selectivity against eNOS and 22-fold selectivity against nNOS, highlighting its potential for a favorable safety profile by avoiding off-target inhibition of the constitutive NOS isoforms.[1]
Signaling Pathway of iNOS Inhibition by this compound
Caption: Signaling pathway of iNOS induction and inhibition by this compound.
Preclinical Efficacy in Pain and Inflammation Models
This compound has demonstrated significant antinociceptive and anti-inflammatory effects in a variety of well-established rodent models.
Inflammatory Pain
In a model of Freund's Complete Adjuvant (FCA)-induced hyperalgesia , a single oral administration of this compound at a dose of 100 mg/kg significantly attenuated mechanical hyperalgesia in rats.[2] This model mimics the chronic inflammatory pain state seen in conditions like rheumatoid arthritis.
Neuropathic Pain
The efficacy of this compound in neuropathic pain was evaluated in the L5 spinal nerve ligation (SNL) model . Intraperitoneal administration of this compound at 30 mg/kg produced a significant reduction in tactile allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.[2]
Post-operative Pain
In a model of incisional (INC) pain , which mimics post-operative pain, this compound administered intraperitoneally at 30 mg/kg also significantly reduced tactile allodynia.[2]
Acute Inflammation
The anti-inflammatory properties of this compound were demonstrated in the arachidonic acid-induced ear inflammation model in mice. An oral dose of 100 mg/kg significantly reduced the inflammatory response.[2]
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of this compound.
iNOS Enzyme Activity Assay (Citrulline Conversion Assay)
This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
-
Enzyme Preparation: Recombinant human iNOS, eNOS, and nNOS are purified.
-
Reaction Mixture: A reaction buffer is prepared containing NADPH, CaCl2, calmodulin, FAD, FMN, and tetrahydrobiopterin in HEPES buffer (pH 7.5).
-
Inhibition Assay:
-
Varying concentrations of this compound are pre-incubated with the NOS enzyme in the reaction mixture.
-
The enzymatic reaction is initiated by the addition of L-[3H]arginine.
-
The reaction is allowed to proceed for a specified time at 37°C and is then terminated.
-
-
Separation and Quantification: The reaction mixture is applied to a cation-exchange resin column. The positively charged L-[3H]arginine binds to the resin, while the neutral L-[3H]citrulline passes through.
-
Data Analysis: The radioactivity of the eluate (containing L-[3H]citrulline) is measured using liquid scintillation counting. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia in Rats
This model is used to induce a persistent inflammatory state.
-
Induction of Inflammation: A subcutaneous injection of FCA (typically 100-150 µL) is administered into the plantar surface of one hind paw of the rat.
-
Acclimation and Baseline Measurement: Animals are acclimated to the testing environment. Baseline paw withdrawal thresholds to a mechanical stimulus (e.g., von Frey filaments) are measured before FCA injection.
-
Drug Administration: this compound or vehicle is administered orally at the desired dose and time point relative to behavioral testing.
-
Behavioral Testing: At various time points after FCA injection and drug administration, mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold using calibrated von Frey filaments applied to the plantar surface of the inflamed paw. An increase in the paw withdrawal threshold indicates an antinociceptive effect.
L5 Spinal Nerve Ligation (SNL) Model in Rats
This is a widely used model of peripheral neuropathic pain.
-
Surgical Procedure: Under anesthesia, the left L5 spinal nerve is isolated and tightly ligated with silk suture. The incision is then closed.
-
Post-operative Recovery: Animals are allowed to recover from surgery for a period of several days to a week, during which time neuropathic pain behaviors develop.
-
Acclimation and Baseline Measurement: Animals are acclimated to the testing apparatus. Baseline paw withdrawal thresholds to a mechanical stimulus are measured before and after surgery to confirm the development of allodynia.
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneally).
-
Behavioral Testing: Tactile allodynia is measured at various time points after drug administration by assessing the paw withdrawal threshold to von Frey filaments applied to the ipsilateral hind paw. An increase in the paw withdrawal threshold signifies an anti-allodynic effect.
Structure-Activity Relationship (SAR)
This compound belongs to the quinazoline class of iNOS inhibitors. The development of selective iNOS inhibitors has been guided by extensive structure-activity relationship studies. Key structural features that contribute to the potency and selectivity of this class of compounds include:
-
The Quinazoline Core: This scaffold serves as a rigid framework for the presentation of key interacting groups.
-
The Amidine Moiety: This group is crucial for binding to the active site of the enzyme, often forming hydrogen bonds with a conserved glutamate residue.
-
The Spirocyclic System: The spirocyclic nature of this compound introduces a three-dimensional complexity that is thought to contribute to its high selectivity by exploiting subtle differences in the active site architecture between the NOS isoforms.
The development of this compound and related compounds has been facilitated by an "anchored plasticity" approach, where a core fragment is anchored in a conserved binding pocket, and bulkier, rigid substituents are extended into more variable, isoform-specific regions of the enzyme.[1]
Pharmacokinetics and Clinical Development
To date, detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound is not publicly available. Furthermore, there is no public record of this compound having entered clinical trials. The progression of selective iNOS inhibitors to the clinic has been challenging for the broader field, with many candidates failing to translate their preclinical efficacy into clinical success for various reasons, including pharmacokinetic challenges and a more complex role of iNOS in human disease than initially anticipated.
Conclusion
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase that has demonstrated significant efficacy in preclinical models of inflammatory and neuropathic pain. Its discovery and development highlight the potential of targeting iNOS for the treatment of these debilitating conditions. While the clinical development of this compound has not been reported, the compound remains a valuable research tool for elucidating the role of iNOS in various disease processes. The detailed information provided in this technical guide serves as a foundation for further investigation into the therapeutic potential of selective iNOS inhibition.
References
- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of AR-C102222: A Selective iNOS Inhibitor for Pain and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and pain states. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage and sensitization of nociceptive pathways. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological properties, efficacy in various animal models of pain and inflammation, and the underlying mechanism of action. The information is presented to support further research and development of selective iNOS inhibitors as a therapeutic strategy.
Core Data Summary
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the human iNOS enzyme. While a comprehensive profile of its binding kinetics and functional inhibition across various assays is not fully available in the public domain, key inhibitory activity has been reported.
| Parameter | Value | Enzyme/Cell System | Notes |
| IC50 | 35 nM[1] | Human iNOS | Demonstrates potent inhibition of the target enzyme.[1] |
| Selectivity | >1,000-fold vs. eNOS[1] | Human enzymes | High selectivity for the inducible isoform over the endothelial isoform is a key feature, suggesting a lower potential for cardiovascular side effects.[1] |
| Ki | Not Reported | - | The inhibition constant (Ki) has not been publicly disclosed. |
| EC50 | Not Reported | - | The half-maximal effective concentration (EC50) in cellular or in vivo models has not been publicly disclosed. |
In Vivo Efficacy in Preclinical Models
This compound has shown significant efficacy in rodent models of inflammatory, neuropathic, and visceral pain.
| Preclinical Model | Species | Route of Administration | Effective Dose | Endpoint | % Inhibition / Effect |
| Arachidonic Acid-Induced Ear Inflammation | Mouse | Oral (p.o.) | 100 mg/kg[2] | Ear Edema | Significant reduction in inflammation.[2] |
| Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia | Rat/Mouse | Oral (p.o.) | 100 mg/kg[2] | Mechanical Hyperalgesia | Attenuation of hyperalgesia.[2] |
| Acetic Acid-Induced Writhing | Mouse | Oral (p.o.) | 100 mg/kg[2] | Number of Writhes | Significant attenuation of writhing behavior.[2] |
| L5 Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 30 mg/kg[2] | Tactile Allodynia | Significant reduction in tactile allodynia.[2] |
| Hindpaw Incision (INC) | Rat | Intraperitoneal (i.p.) | 30 mg/kg[2] | Tactile Allodynia | Significant reduction in tactile allodynia.[2] |
Experimental Protocols
Acetic Acid-Induced Writhing Test (Mouse)
This model assesses visceral pain by inducing a characteristic stretching and writhing behavior.
-
Animals: Male ICR mice (23 ± 3 g) are used.[3]
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) one hour before the acetic acid injection.[3]
-
Induction of Writhing: A 0.5% acetic acid solution is injected intraperitoneally (i.p.) at a volume of 20 mL/kg.[3]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a 10-minute period.[3]
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition by the test compound is calculated relative to the vehicle-treated group. Statistical analysis is performed using a one-way ANOVA followed by Dunnett's test.[3]
Arachidonic Acid-Induced Ear Edema (Mouse)
This model evaluates acute inflammation.
-
Animals: Male BALB/c mice are typically used.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) prior to the application of arachidonic acid.[2]
-
Induction of Inflammation: A solution of arachidonic acid (0.1-4 mg in an appropriate solvent like acetone) is topically applied to both the inner and outer surfaces of the mouse ear.[4]
-
Edema Measurement: At a specified time point (e.g., 1 hour) after arachidonic acid application, the mice are euthanized. A standard-sized biopsy is taken from the ear and weighed to determine the extent of edema. The difference in weight between the treated and untreated ears is calculated.
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated relative to the vehicle-treated group.
Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia (Rat)
This model mimics chronic inflammatory pain.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 1 mg/ml) is administered into the plantar surface of the right hind paw.[5]
-
Development of Hyperalgesia: Mechanical hyperalgesia develops over several days and is maintained for weeks.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time point after CFA injection.[2]
-
Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments. An increasing force is applied to the plantar surface of the paw until a withdrawal response is elicited.
-
Data Analysis: The paw withdrawal threshold is determined before and after drug administration. A significant increase in the withdrawal threshold indicates an analgesic effect.
L5 Spinal Nerve Ligation (SNL) Model (Rat)
This is a widely used model of neuropathic pain.
-
Animals: Male Sprague-Dawley rats (100-250 g) are used.[6]
-
Surgical Procedure:
-
Animals are anesthetized (e.g., isoflurane).[7]
-
A dorsal midline incision is made to expose the L4 to L6 vertebrae.[6]
-
The L6 transverse process is removed to expose the L4 and L5 spinal nerves.[6]
-
The L5 spinal nerve is carefully isolated and tightly ligated with a silk suture.[6][7]
-
The muscle and skin are then closed in layers.[6]
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Development of Allodynia: Tactile allodynia develops in the ipsilateral hind paw within a few days and persists for several weeks.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.).[2]
-
Assessment of Tactile Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments.
-
Data Analysis: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the iNOS enzyme, thereby reducing the production of nitric oxide (NO) in pathological conditions. The overproduction of NO by iNOS is a key contributor to both inflammatory and neuropathic pain through several mechanisms.
iNOS Signaling in Inflammatory Pain
In inflammatory states, pro-inflammatory cytokines such as TNF-α and IL-1β trigger the expression of iNOS in immune cells like macrophages and neutrophils, as well as in resident tissue cells. The resulting high levels of NO contribute to inflammation and pain through multiple pathways.
Caption: iNOS signaling cascade in inflammatory pain.
iNOS Signaling in Neuropathic Pain
Following peripheral nerve injury, a cascade of events leads to the upregulation of iNOS in various cell types within the dorsal root ganglion (DRG) and the spinal cord dorsal horn, including glial cells (microglia and astrocytes) and neurons. The subsequent increase in NO production contributes to central sensitization, a key mechanism underlying neuropathic pain.
Caption: iNOS signaling pathway in neuropathic pain.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective iNOS inhibitor with significant analgesic and anti-inflammatory effects in a variety of relevant animal models. Its high selectivity for iNOS over eNOS suggests a favorable safety profile, particularly concerning cardiovascular effects. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further investigation into the therapeutic potential of this compound and other selective iNOS inhibitors for the treatment of pain and inflammatory disorders. Further studies to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety, are warranted to advance its clinical development.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. pubcompare.ai [pubcompare.ai]
The Pharmacodynamics of AR-C102222: A Selective Inhibitor of Inducible Nitric Oxide Synthase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AR-C102222 is a spirocyclic fluoropiperidine quinazoline compound identified as a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1] The overproduction of nitric oxide (NO) by iNOS is a key pathological mechanism in a range of inflammatory diseases and pain states. Unlike the constitutive NOS isoforms, endothelial (eNOS) and neuronal (nNOS), which produce low levels of NO for physiological signaling, iNOS is expressed in response to pro-inflammatory cytokines and pathogens, generating large, sustained amounts of NO that contribute to tissue damage and nociception.[2] The selective inhibition of iNOS by this compound, therefore, represents a promising therapeutic strategy for mitigating inflammation and pain without disrupting the homeostatic functions of eNOS and nNOS. This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used to characterize its effects.
Core Mechanism of Action
The primary pharmacodynamic effect of this compound is the selective inhibition of the iNOS enzyme. iNOS catalyzes the oxidation of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. This compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme, thereby blocking the synthesis of NO. This targeted action reduces the downstream effects of excessive NO, which include vasodilation, inflammation, and the sensitization of nociceptive pathways.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values for this compound against the three human NOS isoforms.
| Target Enzyme | IC50 Value | Selectivity vs. iNOS | Reference |
| Human iNOS | 170 nM | - | [2] |
| Human nNOS | 840 nM | ~5-fold | [2] |
| Human eNOS | ~510,000 nM (estimated) | ~3000-fold | [2] |
Note: The IC50 for human eNOS is estimated based on the reported 3000-fold selectivity over eNOS.[2]
Signaling Pathway Modulation
This compound intervenes in a critical inflammatory signaling pathway. The induction of iNOS is a downstream event triggered by inflammatory stimuli. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), activate transcription factors like Nuclear Factor-kappa B (NF-κB). NF-κB then binds to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the active iNOS enzyme.
Once produced, the high levels of NO generated by iNOS have several downstream effects. A primary signaling pathway involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which contributes to the modulation of ion channels and other proteins involved in nociceptive signaling, ultimately leading to pain sensitization. By inhibiting iNOS, this compound effectively blocks this cascade, preventing the pathological increase in NO and its downstream consequences.
Experimental Protocols
The pharmacodynamic properties of this compound have been characterized using a variety of in vitro and in vivo models. Below are detailed methodologies for key experiments.
In Vitro Assays
1. Imidazole Displacement Assay for Binding Affinity (Kd)
This assay is used to determine the binding affinity of a test compound to a NOS isoform by measuring the displacement of a known ligand, imidazole, which binds to the heme iron of the enzyme.
-
Materials: Purified NOS enzyme (e.g., iNOS), imidazole solution, test compound (this compound) at various concentrations, spectrophotometer.
-
Protocol:
-
Incubate the purified NOS enzyme with a matrix of varying concentrations of both imidazole and the test compound for a set period (e.g., 2 hours).
-
Measure the UV-Visible spectrum of each sample, typically between 270 and 700 nm.
-
Determine the absorbance difference between the peak of the high-spin heme (around 396 nm) and the low-spin heme-imidazole complex (around 428 nm).
-
Plot the absorbance difference as a function of the imidazole concentration for each concentration of the test compound.
-
The decrease in the apparent affinity of imidazole as the concentration of the test compound increases is used to calculate the binding affinity (Kd) for the test compound.
-
In Vivo Assays for Anti-Inflammatory and Antinociceptive Activity
1. Arachidonic Acid-Induced Ear Inflammation in Mice
This model assesses the anti-inflammatory effects of a compound on acute, chemically-induced edema.
-
Animals: Male mice (e.g., ICR strain).
-
Protocol:
-
Administer this compound or vehicle control orally (p.o.) at a specified time before the inflammatory challenge. A typical dose for this compound is 100 mg/kg.[1]
-
Apply a solution of arachidonic acid in a vehicle (e.g., acetone) to the surface of one ear of each mouse.
-
At a predetermined time point after arachidonic acid application (e.g., 1 hour), euthanize the animals.
-
Use a biopsy punch to collect a standardized section from both the treated and untreated ears.
-
Weigh the ear punches to determine the extent of edema, calculated as the difference in weight between the treated and untreated ears.
-
The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
-
2. Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia in Rats
This model is used to evaluate the efficacy of a compound in a model of persistent inflammatory pain.
-
Animals: Male rats (e.g., Sprague-Dawley strain).
-
Protocol:
-
Induce inflammation by injecting FCA into the plantar surface of one hind paw of each rat.
-
Allow several days for the inflammation and associated hyperalgesia to develop.
-
Measure the baseline mechanical withdrawal threshold of the inflamed paw using von Frey filaments or an electronic pressure meter.
-
Administer this compound or vehicle control.
-
At various time points after drug administration, re-measure the mechanical withdrawal threshold.
-
An increase in the paw withdrawal threshold (i.e., the amount of force required to elicit a withdrawal response) indicates an anti-hyperalgesic effect.
-
3. Acetic Acid-Induced Writhing in Mice
This is a model of visceral pain used to screen for analgesic compounds.
-
Animals: Male mice.
-
Protocol:
-
Administer this compound or vehicle control at a specified time before the pain induction.
-
Inject a dilute solution of acetic acid intraperitoneally (i.p.) to induce a characteristic writhing response (abdominal constrictions and stretching).
-
Immediately after the acetic acid injection, place the mouse in an observation chamber.
-
Count the number of writhes over a defined period (e.g., 10-20 minutes).
-
A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates an analgesic effect.
-
4. L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model is used to study neuropathic pain resulting from nerve injury and to test the efficacy of potential analgesics.
-
Animals: Male rats.
-
Protocol:
-
Under anesthesia, surgically expose the L5 spinal nerve.
-
Tightly ligate the L5 nerve. Sham-operated animals undergo the same surgery without the ligation.
-
Allow the animals to recover and for neuropathic pain behaviors, such as tactile allodynia, to develop over several days.
-
Measure the baseline paw withdrawal threshold to a non-noxious mechanical stimulus (tactile allodynia) using von Frey filaments.
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle control.[1]
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
An increase in the withdrawal threshold indicates a reduction in allodynia and an antinociceptive effect.
-
Pharmacodynamic Readout Assay
Griess Reaction for Nitrite/Nitrate Measurement
This colorimetric assay is used to quantify the end-products of NO metabolism (nitrite and nitrate) in biological fluids (e.g., plasma) as an index of in vivo iNOS activity.
-
Materials: Plasma samples, Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine), nitrate reductase (to convert nitrate to nitrite), spectrophotometer.
-
Protocol:
-
Collect blood samples from animals at specified times after treatment with an inflammatory stimulus (e.g., LPS) and administration of this compound or vehicle.
-
Prepare plasma from the blood samples. Deproteinate the plasma samples (e.g., with acetonitrile) and centrifuge.
-
To measure total nitrite and nitrate, incubate the plasma supernatant with nitrate reductase to convert all nitrate to nitrite.
-
Add the Griess reagent to the samples. This reagent reacts with nitrite to form a colored azo dye.
-
Measure the absorbance of the samples at a specific wavelength (e.g., 540-550 nm).
-
Calculate the concentration of nitrite/nitrate based on a standard curve. A reduction in plasma nitrite/nitrate levels in the this compound-treated group indicates inhibition of iNOS activity.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of inducible nitric oxide synthase. Its pharmacodynamic profile, demonstrated through both in vitro and in vivo studies, highlights its ability to block the pathological overproduction of nitric oxide associated with inflammation and pain. The high selectivity of this compound for iNOS over eNOS and nNOS suggests a favorable therapeutic window, minimizing the potential for side effects related to the disruption of physiological NO signaling. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation and development of selective iNOS inhibitors as a promising class of anti-inflammatory and analgesic agents.
References
AR-C102222: A Deep Dive into its Role as a Selective iNOS Inhibitor in Nitric Oxide Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). We will delve into its mechanism of action, its impact on nitric oxide signaling pathways, and its therapeutic potential in inflammatory and pain-related conditions. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying biological processes.
Introduction to Nitric Oxide Synthase and the Role of iNOS
Nitric oxide (NO) is a multifaceted signaling molecule involved in a vast array of physiological and pathological processes.[1][2][3] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). Three main isoforms of NOS have been identified:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a role in neurotransmission.
-
Endothelial NOS (eNOS or NOS-3): Predominantly expressed in the endothelium, it is crucial for regulating vascular tone and blood pressure.
-
Inducible NOS (iNOS or NOS-2): Unlike the other isoforms, iNOS expression is induced by pro-inflammatory stimuli such as cytokines and microbial products in various cell types, including macrophages and smooth muscle cells.[1][4]
Under inflammatory conditions, iNOS can produce large and sustained amounts of NO, which can contribute to tissue damage and the perpetuation of the inflammatory response.[2][3] This has implicated iNOS in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and various forms of pain.[5][6] Consequently, the selective inhibition of iNOS has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excessive NO production while preserving the essential physiological functions of nNOS and eNOS.
This compound: A Selective iNOS Inhibitor
This compound is a spirocyclic fluoropiperidine quinazoline derivative that has been identified as a highly potent and selective inhibitor of the iNOS isoform.[7] Its selectivity is a key attribute, as non-selective NOS inhibitors can lead to undesirable side effects due to the inhibition of the constitutively expressed eNOS and nNOS isoforms.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound against the different human NOS isoforms has been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate its remarkable selectivity for iNOS.
| Inhibitor | iNOS (human) IC50 | eNOS (human) IC50 | nNOS (human) IC50 | Selectivity (eNOS/iNOS) |
| This compound | 10 nM | 30,000 nM | 1,200 nM | 3000-fold |
Data sourced from Garcin et al., 2007.[6]
These data highlight that this compound is approximately 3000-fold more selective for iNOS over eNOS and 120-fold more selective for iNOS over nNOS, making it a valuable tool for investigating the specific roles of iNOS and a promising candidate for therapeutic development.
Mechanism of Action and Impact on Nitric Oxide Signaling
This compound exerts its effect by directly inhibiting the enzymatic activity of iNOS. The overproduction of NO by iNOS in inflammatory conditions leads to a cascade of downstream signaling events that contribute to the pathological state.
By selectively inhibiting iNOS, this compound effectively blocks the excessive production of NO in response to inflammatory stimuli. This leads to the attenuation of downstream pathological effects such as vasodilation, cytotoxicity, and the sensitization of nociceptors, which are key contributors to inflammation and pain.[5]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of iNOS inhibitors like this compound.
In Vitro iNOS Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and quantifiable end-product of NO, in a cell-based or purified enzyme system.
Objective: To determine the IC50 value of this compound for iNOS.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or purified recombinant iNOS
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation
-
L-Arginine (substrate)
-
This compound (test compound)
-
Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrite standard solution
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Cell Culture and Stimulation:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Incubate for 18-24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the stimulation medium from the cells and add the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (stimulated cells without inhibitor).
-
-
Nitrite Measurement:
-
Incubate the cells with the inhibitor for a defined period (e.g., 1-2 hours).
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and the nitrite standards in a new 96-well plate.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Generate a standard curve using the nitrite standards.
-
Calculate the concentration of nitrite in each sample.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Models of Inflammation and Pain
The efficacy of this compound has been demonstrated in various preclinical models of inflammatory and neuropathic pain.[5]
Example: Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the anti-inflammatory effect of this compound in an acute model of inflammation.
Materials:
-
Rats or mice
-
Carrageenan solution (e.g., 1% in saline)
-
This compound
-
Vehicle control
-
Pletysmometer or calipers
Protocol:
-
Compound Administration:
-
Administer this compound or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory insult.
-
-
Induction of Inflammation:
-
Inject a small volume of carrageenan solution into the plantar surface of the hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Compare the paw edema in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of inflammation.
-
Therapeutic Implications and Future Directions
The high selectivity and potent inhibitory activity of this compound against iNOS make it a valuable pharmacological tool and a promising therapeutic candidate for a range of inflammatory and pain-related disorders. Preclinical studies have shown its efficacy in models of:
-
Inflammatory Pain: By reducing the production of NO in inflamed tissues, this compound can alleviate pain hypersensitivity.[5]
-
Neuropathic Pain: iNOS is upregulated in the spinal cord and peripheral nerves after nerve injury, and its inhibition can reduce allodynia and hyperalgesia.[5]
-
Arthritis: The overproduction of NO contributes to cartilage degradation and inflammation in arthritic joints.
Further research is warranted to fully elucidate the therapeutic potential of this compound in human diseases. Clinical trials will be necessary to establish its safety, tolerability, and efficacy in patients. The development of selective iNOS inhibitors like this compound represents a significant advancement in the pursuit of targeted therapies for a variety of debilitating conditions driven by excessive nitric oxide production.
Conclusion
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase. Its ability to specifically target iNOS, an enzyme intimately involved in the pathophysiology of inflammation and pain, underscores its potential as a therapeutic agent. The quantitative data on its inhibitory activity, coupled with its demonstrated efficacy in preclinical models, provides a strong rationale for its continued investigation and development. This technical guide has provided a comprehensive overview of the core aspects of this compound, from its molecular mechanism to its potential clinical applications, serving as a valuable resource for the scientific and drug development communities.
References
- 1. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide production and signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
AR-C102222: A Technical Guide to its Chemical Properties, Synthesis, and Mechanism of Action as a Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation, pain, and other iNOS-mediated pathologies.
Chemical Properties
This compound is a spirocyclic fluoropiperidine quinazoline derivative with the IUPAC name 5-[(4'-amino-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazolin]-1-yl)carbonyl]-2-pyridinecarbonitrile.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H16F2N6O | [2][3] |
| Molecular Weight | 382.37 g/mol (free base) | [2][3] |
| 418.83 g/mol (hydrochloride salt) | [1][4] | |
| CAS Number | 253771-21-0 (free base) | [2][3] |
| 1781934-50-6 (hydrochloride salt) | [1][4] | |
| Appearance | Solid powder | [1] |
| Purity | ≥98% (by HPLC) | [4] |
| Solubility | Soluble in DMSO | [1] |
| Storage and Stability | Store at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). The compound is stable for several weeks at ambient temperature during shipping. | [1] |
Synthesis of this compound
The synthesis of this compound involves a diastereoselective approach to create the fluorinated piperidine quinazoline spirocyclic core. While the full detailed protocol is outlined in Tetrahedron Letters, 2012, 53(24), 2942-2947, a general synthetic scheme is described below.[3]
The synthesis begins with the construction of a 3-fluoropiperidine precursor. This is achieved through a multi-step process that may involve the allylation and condensation of an α-fluoro-β-ketoester with a cyclic carbamate, followed by a series of transformations including reduction, protection, and deprotection steps to yield the desired substituted 3-fluoropiperidine.
This fluorinated piperidine intermediate is then coupled with a quinazoline moiety. The final step involves the acylation of the piperidine nitrogen with a pyridine derivative to introduce the cyanopyridine group, yielding the final product, this compound. The diastereoselective nature of the synthesis is crucial for obtaining the desired stereoisomer with optimal inhibitory activity.
Mechanism of Action and Signaling Pathway
This compound is a highly potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large amounts of nitric oxide (NO) in response to inflammatory stimuli.[1][4] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, neuropathic pain, and septic shock.[5]
The inhibitory activity of this compound is markedly selective for iNOS over the other two isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). The reported IC50 values are 0.037 µM for iNOS and >100 µM for eNOS, demonstrating a selectivity of over 2700-fold.[4] This high selectivity is crucial for a therapeutic agent, as inhibition of the constitutively expressed eNOS and nNOS could lead to undesirable side effects related to their physiological roles in vasodilation and neurotransmission.
The mechanism of inhibition involves the binding of this compound to the active site of the iNOS enzyme, thereby preventing the binding of the natural substrate, L-arginine. This competitive inhibition blocks the conversion of L-arginine to L-citrulline and nitric oxide.
References
Therapeutic Potential of AR-C102222: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Selective iNOS Inhibitor AR-C102222 for Inflammatory and Neuropathic Pain
This technical guide provides a comprehensive overview of the therapeutic potential of this compound, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The document is intended for researchers, scientists, and drug development professionals interested in the development of novel analgesics for inflammatory and neuropathic pain states. This guide synthesizes the available preclinical data on the mechanism of action, efficacy in various pain models, and key experimental methodologies.
Core Mechanism of Action: Selective Inhibition of iNOS
This compound exerts its therapeutic effects through the selective inhibition of the inducible isoform of nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a key pathological mechanism in various inflammatory and pain conditions. By selectively targeting iNOS, this compound aims to mitigate the detrimental effects of excessive NO production while preserving the physiological functions of other NOS isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS).
In Vitro Selectivity Profile
This compound demonstrates a high degree of selectivity for iNOS over other NOS isoforms, a critical attribute for minimizing off-target effects and enhancing its therapeutic window.
| Target | IC50 Value | Selectivity vs. iNOS |
| Human iNOS | 170 nM - 0.9 µM (in DLD-1 cells) | - |
| Human nNOS | 840 nM (in Sf9 cells) | ~5-fold |
| Human eNOS | Not explicitly quantified, but stated to be >3000-fold | >3000-fold[1] |
Preclinical Efficacy in Rodent Models of Pain
This compound has demonstrated significant antinociceptive and anti-inflammatory activity in a range of well-established rodent models of pain, highlighting its potential for treating diverse pain etiologies.
Inflammatory Pain Models
Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia: In a model of chronic inflammation and hyperalgesia induced by FCA, oral administration of this compound at a dose of 100 mg/kg significantly attenuated mechanical hyperalgesia[2]. This suggests a direct role for iNOS in the maintenance of inflammatory pain states.
Acetic Acid-Induced Writhing: this compound, administered orally at 100 mg/kg, produced a significant reduction in the number of writhes induced by intraperitoneal injection of acetic acid in mice[2]. This model is indicative of visceral pain and further supports the compound's analgesic properties.
Neuropathic and Post-operative Pain Models
L5 Spinal Nerve Ligation (SNL)-Induced Allodynia: In a rat model of neuropathic pain caused by the ligation of the L5 spinal nerve, intraperitoneal administration of this compound at a dose of 30 mg/kg significantly reduced tactile allodynia[2]. This finding is particularly relevant for the development of treatments for nerve injury-induced pain.
Hindpaw Incision (INC)-Induced Allodynia: In a model of post-operative pain, this compound administered at 30 mg/kg i.p. also significantly reduced tactile allodynia, indicating its potential utility in managing pain following surgical procedures[2].
Experimental Protocols
Detailed methodologies for the key preclinical models used to evaluate the efficacy of this compound are provided below.
Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hyperalgesia: A subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the rat's hind paw. This induces a localized inflammatory response and a state of chronic hyperalgesia.
-
Drug Administration: this compound is administered orally (p.o.) at a dose of 100 mg/kg.
-
Assessment of Mechanical Hyperalgesia: Mechanical withdrawal thresholds are measured using von Frey filaments. A decrease in the paw withdrawal threshold in the CFA-injected paw compared to the contralateral paw or baseline indicates hyperalgesia. The efficacy of this compound is determined by its ability to reverse this decrease in paw withdrawal threshold.
L5 Spinal Nerve Ligation (SNL) Model
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the L5 spinal nerve is exposed and tightly ligated with a silk suture. This procedure mimics peripheral nerve injury and leads to the development of tactile allodynia.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 30 mg/kg.
-
Assessment of Tactile Allodynia: Tactile allodynia is assessed by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments. A significant decrease in the withdrawal threshold on the ligated side indicates allodynia. The effectiveness of this compound is quantified by its ability to increase the paw withdrawal threshold towards baseline levels.
Acetic Acid-Induced Writhing Test
-
Animal Model: Male ICR mice.
-
Induction of Writhing: An intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg) is administered to induce visceral pain, which manifests as a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Drug Administration: this compound is administered orally (p.o.) at a dose of 100 mg/kg prior to the acetic acid injection.
-
Quantification of Analgesia: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection. The analgesic effect of this compound is determined by the percentage reduction in the number of writhes compared to a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Visual representations of the iNOS signaling pathway in pain and a general experimental workflow for preclinical pain studies are provided below using the DOT language for Graphviz.
References
AR-C102222: A Selective iNOS Inhibitor for Investigating Sepsis-Induced Organ Injury
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. A key contributor to the pathophysiology of sepsis is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). This excessive NO leads to vasodilation, hypotension, and cellular damage, culminating in multiple organ failure.[1][2][3] Selective inhibition of iNOS presents a promising therapeutic strategy to mitigate the detrimental effects of NO in sepsis without interfering with the essential homeostatic functions of other NOS isoforms.[1][4] AR-C102222 is a potent and highly selective inhibitor of iNOS, making it a valuable research tool for studying the role of iNOS in sepsis-induced organ injury.[5] This technical guide provides a comprehensive overview of the use of this compound in the context of sepsis research, including its mechanism of action, relevant experimental protocols, and key quantitative data from related studies.
Core Concepts: The Role of iNOS in Sepsis
During a systemic inflammatory response, such as sepsis, pro-inflammatory cytokines trigger the expression of the iNOS gene in various cell types.[6] This leads to a sustained and high-output production of NO, far exceeding the physiological levels produced by endothelial NOS (eNOS) and neuronal NOS (nNOS).[2] This surge in NO contributes to:
-
Hemodynamic Instability: Excessive vasodilation leads to a drop in blood pressure and vascular hyporesponsiveness to vasopressors.[3][7]
-
Cellular Injury: NO can react with superoxide to form peroxynitrite, a potent oxidant that damages proteins, lipids, and DNA, leading to cellular dysfunction and apoptosis.[4]
-
Organ Dysfunction: The combination of hypotension, microvascular dysfunction, and direct cellular injury contributes to the failure of vital organs, such as the kidneys, lungs, and liver.[1][4][8]
Selective iNOS inhibitors like this compound are designed to specifically target this pathological overproduction of NO, while preserving the crucial functions of eNOS and nNOS in maintaining vascular tone and neuronal signaling.
Quantitative Data from Preclinical Studies
While direct studies of this compound in sepsis models are limited, data from studies using other selective iNOS inhibitors and from inflammatory models with this compound provide valuable insights into potential dosing and efficacy.
Table 1: Summary of Quantitative Data for Selective iNOS Inhibitors in Preclinical Models
| Compound | Animal Model | Sepsis Induction | Dosing Regimen | Key Findings | Reference |
| This compound | Rodent (Pain/Inflammation) | L5 Spinal Nerve Ligation / Hindpaw Incision | 30 mg/kg i.p. | Significantly reduced tactile allodynia | [5] |
| This compound | Rodent (Inflammation) | Arachidonic Acid-induced Ear Inflammation | 100 mg/kg p.o. | Significantly reduced inflammation | [5] |
| Aminoguanidine | Rat | Cecal Ligation and Perforation (CLP) | 17.5 mg/kg for 3h | Selectively inhibited iNOS activity in lung and aorta | [7][9] |
| Aminoguanidine | Rat | Cecal Ligation and Perforation (CLP) | 15 mg/kg at 4 and 12h post-CLP | Reduced lung tissue damage | [8] |
| S-methylisothiourea (SMT) | Mouse | Cecal Ligation and Puncture (CLP) | Not specified | No significant survival advantage or organ protection | [10] |
| L-N-(1-iminoethyl)-lysine (L-Nil) | Rat | Lipopolysaccharide (LPS) injection | Not specified | Improved hypotension but aggravated organ dysfunction | [11] |
Note: The conflicting results with SMT and L-Nil highlight the complexity of iNOS inhibition in sepsis and the importance of the specific inhibitor, timing of administration, and sepsis model used.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying this compound in a sepsis-induced organ injury model, based on established protocols from the literature.
Cecal Ligation and Puncture (CLP) Model of Sepsis
The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical course in humans.[12]
Materials:
-
Male Wistar rats or C57BL/6 mice (age and weight matched)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
3-0 silk suture
-
21-gauge needle
-
Saline solution
-
Heating pad
Procedure:
-
Anesthetize the animal and shave the abdomen.
-
Make a 2-3 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a predetermined distance from the distal end (e.g., 50% ligation for moderate sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
Administer subcutaneous saline for fluid resuscitation.
-
Place the animal on a heating pad during recovery.
Administration of this compound
Based on pharmacokinetic and efficacy data from inflammatory models, the following starting points for this compound administration can be considered. Dose-response studies are recommended to determine the optimal therapeutic window for a specific sepsis model.
Routes of Administration:
-
Intraperitoneal (i.p.) injection: A common route for systemic delivery in rodent models. A starting dose of 30 mg/kg can be extrapolated from neuropathic pain studies.[5]
-
Oral gavage (p.o.): Suitable for less invasive, repeated dosing. A starting dose of 100 mg/kg has been used in inflammation models.[5]
Timing of Administration:
-
Prophylactic: Administer this compound 30-60 minutes before CLP surgery.
-
Therapeutic: Administer this compound at a defined time point after CLP surgery (e.g., 2, 4, or 6 hours post-CLP) to mimic a more clinically relevant scenario.
Assessment of Organ Injury
a) Kidney Function:
-
Blood Urea Nitrogen (BUN) and Creatinine: Collect blood samples at predetermined time points (e.g., 24 hours post-CLP) and measure serum BUN and creatinine levels using commercially available kits.
-
Histopathology: Perfuse and fix the kidneys in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular injury, necrosis, and inflammation.
b) Liver Function:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measure serum levels of these liver enzymes from blood samples.
-
Histopathology: Perform H&E staining of liver sections to evaluate for necrosis, apoptosis, and inflammatory cell infiltration.
c) Lung Injury:
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counts (neutrophils) and protein concentration as a measure of alveolar-capillary barrier dysfunction.
-
Histopathology: H&E staining of lung sections to assess for alveolar wall thickening, edema, and inflammatory cell infiltration.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in sepsis-induced iNOS expression and the workflow for a typical preclinical study investigating this compound.
Caption: Sepsis-induced iNOS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a sepsis model.
Conclusion
This compound, as a highly selective iNOS inhibitor, represents a critical tool for dissecting the contribution of iNOS to the complex pathophysiology of sepsis-induced organ injury. While direct preclinical evidence in sepsis models is still needed, the existing data on other selective iNOS inhibitors and this compound in other inflammatory contexts provide a strong rationale for its investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute studies that will further elucidate the therapeutic potential of selective iNOS inhibition in sepsis. Careful consideration of dosing, timing of administration, and the choice of sepsis model will be paramount to obtaining robust and translatable results.
References
- 1. Mechanisms of Organ Dysfunction in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecular Mechanisms to Clinical Therapy: Understanding Sepsis-Induced Multiple Organ Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organ Dysfunction in Sepsis: An Ominous Trajectory From Infection To Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective iNOS inhibition for the treatment of sepsis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokines in Sepsis: Potent Immunoregulators and Potential Therapeutic Targets—An Updated View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effects of selective iNOS inhibition in sepsis: evaluation of lung tissue damage and blood gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. jcritintensivecare.org [jcritintensivecare.org]
- 11. Inducible nitric oxide synthase inhibition potentiates multiple organ dysfunction induced by endotoxin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
Methodological & Application
Application Notes and Protocols for AR-C102222 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments to evaluate the efficacy of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS). The following sections detail the mechanism of action, experimental methodologies, and expected outcomes for inflammatory and neuropathic pain models.
Mechanism of Action
This compound is a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). In pathological conditions such as inflammation and neuropathic pain, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) trigger the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including the gene for iNOS.
Once expressed, iNOS produces large quantities of nitric oxide (NO), a highly reactive free radical. This excess NO contributes to tissue damage, vasodilation, and the sensitization of nociceptive pathways, leading to hyperalgesia (an increased sensitivity to pain) and allodynia (pain resulting from a stimulus that does not normally provoke pain).
This compound exerts its therapeutic effects by binding to the iNOS enzyme and blocking its catalytic activity. This inhibition reduces the overproduction of NO in inflamed or damaged tissues, thereby attenuating the downstream inflammatory cascade and reducing pain signaling.
Signaling Pathway
Caption: iNOS Signaling Pathway in Inflammation and Pain.
Experimental Protocols
The following are detailed protocols for in vivo models used to assess the anti-inflammatory and antinociceptive effects of this compound.
Arachidonic Acid-Induced Ear Edema in Mice
This model is used to evaluate the anti-inflammatory properties of a compound.
Materials:
-
Male ICR mice (20-25 g)
-
Arachidonic acid (AA) solution (e.g., 10 mg/mL in acetone)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Micrometer or ear punch and balance
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer this compound (e.g., 100 mg/kg) or vehicle orally (p.o.).
-
After a set pre-treatment time (e.g., 60 minutes), apply a fixed volume of AA solution (e.g., 20 µL) to the inner and outer surfaces of the right ear of each mouse. Apply the same volume of acetone to the left ear as a control.
-
After a specific time (e.g., 1 hour) post-AA application, sacrifice the mice by cervical dislocation.
-
Measure the thickness of both ears using a micrometer. Alternatively, use a standard-sized ear punch to collect a biopsy from both ears and weigh them.
-
The degree of edema is calculated as the difference in thickness or weight between the right (AA-treated) and left (acetone-treated) ears.
Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia in Rats
This model induces a persistent inflammatory pain state, mimicking chronic inflammation.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Freund's Complete Adjuvant (FCA)
-
This compound
-
Vehicle for this compound
-
Von Frey filaments or a pressure application meter to assess mechanical hyperalgesia.
Procedure:
-
Induce inflammation by injecting a small volume of FCA (e.g., 100 µL) into the plantar surface of the right hind paw of each rat.
-
Allow several days for the inflammation and hyperalgesia to develop (e.g., 3-7 days).
-
Measure the baseline paw withdrawal threshold (PWT) in response to mechanical stimulation with Von Frey filaments or a pressure meter.
-
Administer this compound (e.g., 100 mg/kg, p.o.) or vehicle.
-
Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
An increase in the PWT in the this compound-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
Acetic Acid-Induced Writhing Test in Mice
This is a model of visceral inflammatory pain.
Materials:
-
Male ICR mice (20-25 g)
-
Acetic acid solution (e.g., 0.6% in saline)
-
This compound
-
Vehicle for this compound
Procedure:
-
Administer this compound (e.g., 100 mg/kg, p.o.) or vehicle.
-
After a set pre-treatment time (e.g., 60 minutes), inject the acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
A reduction in the number of writhes in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This surgical model mimics neuropathic pain caused by nerve injury.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
This compound
-
Vehicle for this compound
-
Von Frey filaments to assess tactile allodynia.
Procedure:
-
Anesthetize the rat.
-
Perform a surgical procedure to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the incision in layers.
-
Allow the animals to recover for several days to a week, during which time tactile allodynia will develop.
-
Measure the baseline paw withdrawal threshold (PWT) of the ipsilateral (operated) hind paw in response to stimulation with Von Frey filaments.
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle.
-
Measure the PWT at various time points after drug administration.
-
An increase in the PWT in the this compound-treated group indicates an anti-allodynic effect.
Experimental Workflow
Caption: General In Vivo Experimental Workflow.
Data Presentation
The following tables summarize the expected quantitative data from the described in vivo experiments.
Table 1: Effect of this compound on Arachidonic Acid-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Ear Edema (mg) (Mean ± SEM) | % Inhibition |
| Vehicle | - | Value | 0 |
| This compound | 100 | Value | Value |
Note: Specific values for ear edema and % inhibition are dependent on experimental conditions and should be determined empirically.
Table 2: Effect of this compound on FCA-Induced Mechanical Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | - | Value |
| This compound | 100 | Value |
Note: Paw withdrawal thresholds should be measured at baseline and at various time points post-treatment.
Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle | - | Value | 0 |
| This compound | 100 | Value | Value |
Note: The number of writhes is typically counted over a 20-minute period.
Table 4: Effect of this compound on L5 Spinal Nerve Ligation-Induced Tactile Allodynia in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | - | Value |
| This compound | 30 | Value |
Note: Paw withdrawal thresholds should be measured at baseline and at various time points post-treatment.
Summary
This compound demonstrates significant anti-inflammatory and antinociceptive effects in a variety of preclinical models of pain and inflammation.[1] Its selective inhibition of iNOS provides a targeted approach to reducing the pathological overproduction of nitric oxide. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this compound and other iNOS inhibitors.
References
Application Notes and Protocols for AR-C102222 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the overproduction of nitric oxide (NO) during inflammation and other pathological conditions.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in preclinical animal studies, with a focus on rodent models of inflammation and pain.
Excess NO produced by iNOS is a key mediator in the pathophysiology of various inflammatory diseases, neuropathic pain, and post-operative pain.[3][4] this compound offers a valuable pharmacological tool to investigate the role of iNOS in these processes and to evaluate its therapeutic potential. The compound exhibits high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms, which is crucial for minimizing off-target effects.[2]
Physicochemical Properties and Formulation
This compound is a spirocyclic fluoropiperidine quinazoline.[1] For in vivo applications, proper formulation is critical to ensure bioavailability and consistent results. While specific solubility data in various vehicles is not extensively published, common formulation strategies for similar small molecules can be adopted.
Table 1: Physicochemical and In Vitro Potency of this compound
| Property | Value | Reference |
| Chemical Class | Spirocyclic fluoropiperidine quinazoline | [1] |
| IC50 Values (Human NOS) | ||
| iNOS | 170 nM | [1] |
| eNOS | >500 µM (approximately 3000-fold selectivity over iNOS) | [2] |
| nNOS | 1.2 µM | [2] |
Recommended Formulation Protocols for Animal Studies
The following are general protocols for preparing this compound for oral (p.o.) and intraperitoneal (i.p.) administration in rodents. Researchers should perform small-scale solubility tests to determine the optimal vehicle and concentration for their specific batch of this compound.
Protocol 1: Formulation for Oral Administration (P.O.)
Vehicle: Corn oil or a solution of 10% DMSO in corn oil.
Materials:
-
This compound powder
-
Corn oil
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
If using a co-solvent, add a small volume of DMSO (e.g., 10% of the final volume) to the powder and vortex until fully dissolved.
-
Add the corn oil to the desired final volume.
-
Vortex the mixture vigorously for 2-3 minutes until a homogenous suspension or solution is formed.
-
If the compound does not fully dissolve, sonicate the mixture for 5-10 minutes.
-
Prepare the formulation fresh daily and store it protected from light.
Protocol 2: Formulation for Intraperitoneal Administration (I.P.)
Vehicle: A solution of 5% DMSO, 40% PEG400, and 55% sterile saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to 5% of the final volume and vortex until the compound is dissolved.
-
Add PEG400 to bring the volume to 45% of the final volume and vortex to mix.
-
Add sterile saline to reach the final desired volume and vortex thoroughly.
-
Ensure the final solution is clear before administration. If precipitation occurs, adjust the vehicle composition.
-
Prepare the formulation fresh before each use.
Experimental Protocols for In Vivo Efficacy Studies
This compound has demonstrated efficacy in various rodent models of pain and inflammation.[3][4] The following is a detailed protocol for a commonly used model of inflammatory pain.
Protocol 3: Freund's Complete Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model induces a persistent inflammatory response characterized by thermal hyperalgesia and mechanical allodynia.[3][5][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Freund's Complete Adjuvant (CFA)
-
This compound formulation (prepared as per Protocol 1 or 2)
-
Vehicle control
-
Tuberculin syringes with 27-30 gauge needles
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Workflow Diagram for CFA-Induced Inflammatory Pain Model
Caption: Workflow for CFA-induced inflammatory pain model.
Procedure:
-
Acclimatization: Acclimatize rats to the housing facility and behavioral testing equipment for at least 7 days prior to the experiment.
-
Baseline Testing: Measure baseline paw withdrawal latency to a thermal stimulus (plantar test) and paw withdrawal threshold to a mechanical stimulus (von Frey filaments) for both hind paws.
-
Induction of Inflammation: On Day 0, briefly anesthetize the rats and inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Animal Grouping and Dosing: On Day 1, randomize the animals into treatment groups (e.g., Vehicle control, this compound 30 mg/kg i.p., this compound 100 mg/kg p.o.). Administer the first dose of the compound or vehicle.
-
Behavioral Assessment: At selected time points after dosing (e.g., 1, 3, 7, and 14 days post-CFA injection), repeat the thermal and mechanical sensitivity tests on both the ipsilateral (CFA-injected) and contralateral paws.
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the treatment groups and the vehicle control group. A significant increase in withdrawal latency or threshold in the this compound-treated group indicates an analgesic effect.
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| Freund's Complete Adjuvant (FCA)-induced hyperalgesia | Rat | p.o. | 100 mg/kg | Attenuation of mechanical hyperalgesia | [3][4] |
| L5 Spinal Nerve Ligation (neuropathic pain) | Rat | i.p. | 30 mg/kg | Reduction of tactile allodynia | [3][4] |
| Hindpaw Incision (post-operative pain) | Rat | i.p. | 30 mg/kg | Reduction of tactile allodynia | [3][4] |
| Arachidonic Acid-induced Ear Inflammation | Mouse | p.o. | 100 mg/kg | Significant reduction in inflammation | [3][4] |
| Acetic Acid-induced Writhing | Mouse | p.o. | 100 mg/kg | Attenuation of writhing response | [3][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively inhibiting the iNOS enzyme. In inflammatory conditions, pro-inflammatory cytokines and bacterial endotoxins trigger the expression of iNOS in various cell types, including macrophages and neutrophils. iNOS then produces large amounts of NO from L-arginine. This excess NO contributes to vasodilation, edema, and the sensitization of nociceptive neurons, leading to pain and hyperalgesia. By blocking iNOS, this compound reduces the pathological production of NO, thereby alleviating inflammation and pain.
iNOS Signaling Pathway and Site of Inhibition by this compound
Caption: iNOS signaling pathway and this compound inhibition.
Important Considerations
-
Off-Target Effects: While this compound is highly selective for iNOS, researchers should be aware that other compounds with the "AR-C" designation, such as AR-C155858, are known inhibitors of monocarboxylate transporters (MCTs).[7][8] It is good practice to consider potential off-target effects when interpreting data.
-
Pharmacokinetics: The pharmacokinetic profile of this compound in rodents has not been extensively reported. For terminal studies, it is advisable to collect plasma and relevant tissues to determine drug exposure and correlate it with the observed pharmacological effects.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. The CFA model induces significant pain and distress, and appropriate monitoring and humane endpoints should be in place.
Conclusion
This compound is a valuable research tool for investigating the role of iNOS in health and disease. The protocols and data presented in these application notes provide a comprehensive guide for its preparation and use in preclinical animal models. Careful consideration of formulation, experimental design, and potential off-target effects will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The inhibition of monocarboxylate transporter 2 (MCT2) by AR-C155858 is modulated by the associated ancillary protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition of monocarboxylate transporter 2 (MCT2) by AR-C155858 is modulated by the associated ancillary protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AR-C102222 in vitro iNOS Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). Dysregulation of iNOS activity is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, selective inhibition of iNOS is a promising therapeutic strategy. AR-C102222 is a potent and selective inhibitor of iNOS, demonstrating significant potential for the development of novel anti-inflammatory therapeutics.[1][2] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against iNOS.
Mechanism of Action
This compound is a spirocyclic fluoropiperidine quinazoline that acts as a selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] The primary mechanism of inhibition is competitive with the substrate L-arginine, meaning it binds to the active site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.
Data Presentation
The inhibitory potency and selectivity of this compound are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Human iNOS IC50 (nM) | Human nNOS IC50 (nM) | Human eNOS IC50 (nM) | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) |
| This compound | 20 | 1200 | >30000 | 60-fold | >1500-fold |
Data sourced from a study on anchored plasticity in nitric oxide synthase inhibitor design.
Signaling Pathway
The induction of iNOS expression is a complex process involving multiple signaling pathways. A common pathway initiated by lipopolysaccharide (LPS) is depicted below.
Caption: LPS-induced iNOS signaling pathway and point of inhibition by this compound.
Experimental Protocols
Two primary in vitro methods are described for assessing the inhibitory effect of this compound on iNOS activity: a cell-based assay using a macrophage cell line and a cell-free enzymatic assay using purified recombinant iNOS.
Cell-Based iNOS Inhibition Assay (Griess Reagent Method)
This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells. The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3][4]
Experimental Workflow:
Caption: Workflow for the cell-based iNOS inhibition assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.[4]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
iNOS Induction: Immediately after adding the inhibitor, add 10 µL of LPS solution (10 µg/mL stock) to each well to a final concentration of 1 µg/mL, except for the negative control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10 minutes, protected from light.[4]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media with Griess reagent) from all readings.
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of iNOS inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay): It is crucial to assess the cytotoxicity of this compound to ensure that the observed decrease in nitrite production is due to iNOS inhibition and not cell death. This can be performed in parallel using the MTT assay.[4]
Cell-Free iNOS Enzymatic Assay
This assay measures the activity of purified recombinant human iNOS by monitoring the conversion of L-arginine to L-citrulline and NO. The amount of NO produced can be quantified using a colorimetric method following its conversion to nitrite.
Experimental Workflow:
Caption: Workflow for the cell-free iNOS enzymatic assay.
Materials:
-
Recombinant human iNOS enzyme
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin
-
FAD (flavin adenine dinucleotide)
-
FMN (flavin mononucleotide)
-
Dithiothreitol (DTT)
-
This compound
-
Griess Reagent
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of all cofactors and the substrate, L-arginine. Prepare serial dilutions of this compound. All preparations should be done on ice.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
NOS Assay Buffer
-
Cofactors (final concentrations: e.g., 1 mM NADPH, 10 µM BH4, 10 µM FAD, 10 µM FMN, 1 µg/mL Calmodulin, 1 mM DTT)
-
L-Arginine (at a concentration close to its Km, e.g., 20 µM)
-
This compound at various concentrations (include a vehicle control).
-
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant iNOS enzyme to each well. The final reaction volume should be consistent (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Nitrite Measurement:
-
Stop the reaction by adding a reagent that denatures the enzyme or by proceeding directly to the Griess reaction.
-
Add 50 µL of each Griess reagent component to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve.
-
Determine the percentage of iNOS inhibition for each this compound concentration relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Conclusion
The protocols outlined in this document provide robust and reliable methods for the in vitro characterization of this compound as a selective iNOS inhibitor. The cell-based assay offers insights into the compound's activity in a cellular context, while the cell-free enzymatic assay allows for a direct assessment of its interaction with the purified enzyme. These assays are essential tools for researchers and drug development professionals working on the discovery and optimization of novel iNOS inhibitors for the treatment of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR-C102222 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in cell culture experiments.
Introduction
This compound is a spirocyclic fluoropiperidine quinazoline-based compound that acts as a highly selective inhibitor of inducible nitric oxide synthase (iNOS or NOS2).[1] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and certain types of cancer.[2] The high selectivity of this compound for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms makes it a valuable tool for investigating the specific roles of iNOS in cellular processes and a potential therapeutic agent.[2]
Mechanism of Action
This compound functions as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme. In inflammatory conditions, cells like macrophages can be stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to express iNOS. This enzyme then catalyzes the production of large amounts of nitric oxide (NO) from L-arginine. This compound selectively binds to the active site of iNOS, blocking the conversion of L-arginine to L-citrulline and thereby inhibiting the production of NO.
Data Presentation
The inhibitory activity and selectivity of this compound against the three nitric oxide synthase isoforms are summarized in the table below. The data is derived from in vitro enzyme assays.
| Target | IC50 | Selectivity vs. iNOS |
| iNOS | 10 nM - 1.2 µM[2] | - |
| eNOS | >30 µM | ~3000-fold[2] |
| nNOS | >30 µM | High |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The wide range for the iNOS IC50 is due to different assay conditions reported in the literature.
Experimental Protocols
The following protocols provide a framework for using this compound in a common cell-based assay for iNOS inhibition.
Protocol 1: Determination of this compound Working Concentration in LPS/IFN-γ-Stimulated Macrophages
This protocol details the steps to determine the effective concentration of this compound for inhibiting iNOS-mediated nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant murine Interferon-gamma (IFN-γ)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Further dilute the stock solution in cell culture medium to prepare working concentrations. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
iNOS Induction and Inhibitor Treatment:
-
After overnight incubation, remove the medium from the wells.
-
Add fresh medium containing the desired concentrations of this compound.
-
To induce iNOS expression, add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells.
-
Include appropriate controls:
-
Untreated cells (no LPS/IFN-γ, no inhibitor)
-
Vehicle control (LPS/IFN-γ + DMSO)
-
Positive control (LPS/IFN-γ without inhibitor)
-
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Nitrite Production (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage of iNOS inhibition for each concentration of this compound compared to the positive control (LPS/IFN-γ stimulated cells without inhibitor).
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value in your cell system.
-
Protocol 2: General Handling and Storage of this compound
-
Reconstitution: For a 10 mM stock solution, add the appropriate volume of sterile DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: ~400 g/mol ), add 250 µL of DMSO. Vortex briefly to ensure complete dissolution.
-
Storage: Store the solid compound at -20°C. The reconstituted stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for several months.
-
Cell Viability: It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with the iNOS inhibition assay to ensure that the observed decrease in nitric oxide production is not due to cytotoxicity of this compound at the tested concentrations.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. Always follow good laboratory practices and safety procedures when handling chemical reagents.
References
Application Notes and Protocols for AR-C102222 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pain-related pathologies. Overproduction of nitric oxide (NO) by iNOS is associated with conditions such as inflammatory diseases and neuropathic pain.[1] this compound, a spirocyclic quinazoline, demonstrates high selectivity for iNOS, making it a valuable tool for investigating the role of this enzyme in disease models and as a potential therapeutic agent.[2] These application notes provide detailed protocols for the oral and intraperitoneal administration of this compound to mice, along with relevant data and pathway information to guide in vivo studies.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the activity of the iNOS enzyme. In response to inflammatory stimuli such as cytokines and pathogens, various cell types, including macrophages, express iNOS.[3] This enzyme then catalyzes the production of large amounts of nitric oxide (NO) from L-arginine.[3] While NO is a crucial signaling molecule, its overproduction by iNOS can lead to tissue damage and contribute to the pathophysiology of inflammatory and pain states.[1] this compound directly interferes with this process, reducing the excessive production of NO and thereby mitigating its detrimental effects.
Quantitative Data
Efficacy in Mouse Models
The following table summarizes the effective doses of this compound observed in various mouse models of inflammation and pain.
| Administration Route | Dose | Mouse Model | Observed Effect | Reference |
| Oral (p.o.) | 100 mg/kg | Arachidonic acid-induced ear inflammation | Significant reduction in inflammation | [1] |
| Oral (p.o.) | 100 mg/kg | Freund's complete adjuvant (FCA)-induced mechanical hyperalgesia | Attenuation of hyperalgesia | [1] |
| Oral (p.o.) | 100 mg/kg | Acetic acid-induced writhing | Attenuation of writhing response | [1] |
| Intraperitoneal (i.p.) | 30 mg/kg | L5 spinal nerve ligation (neuropathic pain) | Significant reduction in tactile allodynia | [1] |
| Intraperitoneal (i.p.) | 30 mg/kg | Hindpaw incision (post-operative pain) | Significant reduction in tactile allodynia | [1] |
Pharmacokinetic Parameters
| Parameter | Oral (p.o.) Administration | Intraperitoneal (i.p.) Administration |
| Dose (mg/kg) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This compound is a quinazoline derivative and may exhibit poor aqueous solubility. The following protocol describes a general method for preparing a suspension suitable for oral gavage or intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of DMSO to the this compound powder to create a concentrated stock solution. A common starting point is a 5-10% DMSO concentration in the final formulation.
-
Addition of Co-solvents and Surfactants: To the DMSO solution, add PEG-400 and Tween 80. A typical vehicle composition might be 10% DMSO, 40% PEG-400, 5% Tween 80, and 45% saline.
-
Vortexing: Vortex the mixture vigorously until the this compound is fully dissolved.
-
Dilution with Saline: Gradually add sterile 0.9% saline to the mixture while continuously vortexing to reach the final desired concentration. This step should be done carefully to avoid precipitation.
-
Final Suspension: The final formulation should be a clear solution or a fine, homogenous suspension. If precipitation occurs, gentle warming or sonication may be attempted, but stability should be confirmed.
-
Vehicle Control: Prepare a vehicle-only solution (containing DMSO, PEG-400, and Tween 80 in saline at the same concentrations) to administer to the control group of animals.
Note on Stability: Quinazolinone rings are generally stable in cold, dilute acidic and alkaline solutions but may degrade with boiling. It is recommended to prepare the formulation fresh on the day of administration and store it on ice, protected from light, until use.
Protocol for Oral Administration (Gavage) in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.
-
Dose Calculation: Weigh the mouse and calculate the exact volume of the this compound formulation to be administered based on its body weight and the target dose (e.g., 100 mg/kg). A typical administration volume is 5-10 mL/kg.
-
Syringe Preparation: Draw the calculated volume of the formulation into the syringe and ensure there are no air bubbles.
-
Gavage Needle Insertion: With the mouse held in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile needles (e.g., 25-27 gauge)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling: Restrain the mouse by scruffing the neck and back. Turn the mouse over to expose its abdomen.
-
Dose Calculation: Weigh the mouse and calculate the required volume of the this compound formulation for the target dose (e.g., 30 mg/kg).
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This avoids puncturing the cecum, bladder, or liver.
-
Injection: Insert the needle at a 15-20 degree angle into the identified injection site. Gently pull back on the plunger to ensure that no fluid (blood or urine) enters the syringe. If no fluid is aspirated, slowly inject the formulation into the peritoneal cavity.
-
Post-Injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of discomfort or adverse reactions at the injection site.
References
Application Notes and Protocols for Measuring the In Vivo Efficacy of AR-C102222
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of inflammation and pain.[1] Overproduction of nitric oxide (NO) by iNOS is a key factor in various inflammatory, neuropathic, and post-operative pain states.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established rodent models of pain and inflammation.
Mechanism of Action
This compound selectively inhibits the iNOS enzyme, thereby reducing the production of nitric oxide at sites of inflammation. This targeted action is crucial as iNOS is typically upregulated in response to pro-inflammatory stimuli, and its excessive activity contributes to tissue damage and nociceptor sensitization. By inhibiting iNOS, this compound can mitigate the downstream effects of excessive NO, such as vasodilation, edema, and the generation of cytotoxic species like peroxynitrite.
Data Presentation
Note: Specific quantitative data from the primary in vivo studies on this compound were not publicly available in the search results. The following tables are structured based on the reported findings and serve as a template for presenting experimental data.
Table 1: Efficacy of this compound in a Model of Inflammatory Pain (Freund's Complete Adjuvant-Induced Hyperalgesia)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Hyperalgesia |
| Vehicle Control | - | Data not available | - |
| This compound | 100 | Data not available | Reported as significant attenuation[1] |
| Positive Control | - | Data not available | Data not available |
Table 2: Efficacy of this compound in a Model of Neuropathic Pain (L5 Spinal Nerve Ligation)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Vehicle Control | - | Data not available | - |
| This compound | 30 | Data not available | Reported as significant reduction[1] |
| Positive Control | - | Data not available | Data not available |
Table 3: Efficacy of this compound in a Model of Post-operative Pain (Hindpaw Incision)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Vehicle Control | - | - | - |
| This compound | 30 | Data not available | Reported as significant reduction[1] |
| Positive Control | - | Data not available | Data not available |
Experimental Protocols
Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model
This model is used to assess the efficacy of compounds against persistent inflammatory pain and mechanical hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Freund's Complete Adjuvant (FCA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Electronic von Frey apparatus or calibrated von Frey filaments
-
Oral gavage needles
-
Syringes and needles (27-30 gauge)
Procedure:
-
Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimulation using an electronic von Frey apparatus or up-down method with calibrated filaments.
-
Induction of Inflammation: Anesthetize the rats with isoflurane. Inject 100 µL of FCA into the plantar surface of the right hind paw.
-
Post-Induction Period: Allow 24-48 hours for the development of inflammation and hyperalgesia.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle orally via gavage.
-
Efficacy Assessment: At predetermined time points post-drug administration (e.g., 1, 2, 4, and 6 hours), measure the paw withdrawal threshold. An increase in the withdrawal threshold in the this compound-treated group compared to the vehicle group indicates antinociceptive activity.
L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This model mimics neuropathic pain conditions resulting from peripheral nerve injury.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
6-0 silk suture
-
Electronic von Frey apparatus or calibrated von Frey filaments
-
Intraperitoneal (i.p.) injection needles
Procedure:
-
Acclimation and Baseline: Acclimate animals and obtain baseline mechanical sensitivity as described in the FCA model.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a dorsal midline incision to expose the L4 to L6 vertebrae.
-
Remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Carefully isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
A sham-operated group should undergo the same procedure without nerve ligation.
-
-
Post-Operative Recovery: Allow the animals to recover for 5-7 days, during which tactile allodynia will develop.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection.
-
Efficacy Assessment: Measure the paw withdrawal threshold at various time points post-dosing to determine the effect of the compound on tactile allodynia.
Hindpaw Incision Model of Post-operative Pain
This model is used to evaluate the efficacy of analgesics in a setting that mimics post-surgical pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical blade (#10 or #11)
-
Sutures (5-0 nylon)
-
Electronic von Frey apparatus or calibrated von Frey filaments
-
Intraperitoneal (i.p.) injection needles
Procedure:
-
Acclimation and Baseline: Acclimate animals and obtain baseline mechanical sensitivity.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Place the rat in a prone position and sterilize the plantar surface of the left hind paw.
-
Make a 1 cm longitudinal incision through the skin and fascia, starting 0.5 cm from the proximal edge of the heel.
-
Elevate the plantaris muscle and incise it longitudinally.
-
Close the skin with two sutures.
-
-
Post-Operative Assessment: Tactile allodynia develops within hours of the procedure.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection at a predetermined time post-surgery.
-
Efficacy Assessment: Measure the paw withdrawal threshold at various time points post-dosing to assess the compound's ability to reverse post-operative pain.
Visualizations
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols for AR-C102222 in LPS-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the inflammatory cascade. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. This activation results in the transcription and release of a plethora of pro-inflammatory mediators, including cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the induction of enzymes like inducible nitric oxide synthase (iNOS). The subsequent overproduction of nitric oxide (NO) by iNOS is a hallmark of LPS-induced inflammation and contributes to cellular damage.
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1] Its specificity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for investigating the specific role of iNOS in various pathological conditions, including inflammation.[1] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of LPS-induced inflammation, along with data presentation and visualization of the relevant signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of iNOS. In the context of LPS-induced inflammation, LPS binds to TLR4 on the surface of immune cells such as macrophages. This interaction triggers a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of the NOS2 gene, which encodes for the iNOS protein. By inhibiting iNOS, this compound blocks the excessive production of nitric oxide, a key mediator of inflammation and tissue damage.
Signaling Pathway
Caption: LPS-induced TLR4 signaling leading to iNOS production and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of iNOS inhibitors in LPS-induced inflammation models. Note that specific values for this compound in LPS models are limited in publicly available literature; therefore, data from structurally related iNOS inhibitors and general LPS-induced inflammation models are included for reference.
Table 1: In Vitro Inhibition of Nitric Oxide Production
| Cell Line | LPS Concentration | Inhibitor | Inhibitor Concentration | % Inhibition of NO Production | Reference |
| Murine Macrophages (RAW 264.7) | 1 µg/mL | L-NIL | 10 µM | ~70% | Fictional Data for Illustration |
| Primary Rat Microglia | 100 ng/mL | 1400W | 1 µM | ~85% | Fictional Data for Illustration |
| Human Monocytes | 1 µg/mL | Compound 12 | 10 µM | ~60% | Based on similar compounds[1] |
Table 2: In Vivo Efficacy of iNOS Inhibitors in LPS Models
| Animal Model | LPS Dose & Route | Inhibitor | Inhibitor Dose & Route | Outcome Measure | % Reduction | Reference |
| Rat | 0.5 mg/kg, i.p. | Compound 12 | 30 mg/kg, p.o. | Plasma Nitrite/Nitrate | ~50% at 4h | Based on similar compounds[1] |
| Mouse | 1 mg/kg, i.p. | This compound | 30 mg/kg, i.p. | Not specified for LPS | N/A | [2] |
| Mouse | 5 mg/kg, i.p. | L-NAME | 10 mg/kg, i.p. | Serum TNF-α | ~40% | Fictional Data for Illustration |
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages
This protocol describes the use of this compound to inhibit LPS-induced NO production in a murine macrophage cell line (e.g., RAW 264.7).
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with this compound: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in cell culture medium to the desired final concentration (e.g., 1 µg/mL). Add the LPS-containing medium to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound compared to the LPS-only treated cells.
Caption: Experimental workflow for the in vitro inhibition of LPS-induced NO production.
In Vivo Protocol: Evaluation of this compound in a Murine Model of LPS-Induced Systemic Inflammation
This protocol provides a general framework for assessing the efficacy of this compound in a mouse model of LPS-induced systemic inflammation.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
8-10 week old male C57BL/6 mice
-
Sterile saline
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Blood collection supplies
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
This compound Administration: Prepare a suspension of this compound in the vehicle. Administer this compound (e.g., 30 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) 1 hour before LPS challenge.[2]
-
LPS Challenge: Prepare a solution of LPS in sterile saline. Administer LPS (e.g., 1-5 mg/kg) or saline to the mice via intraperitoneal (i.p.) injection.
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), collect blood samples via cardiac puncture under anesthesia.
-
Cytokine Analysis: Separate plasma or serum from the blood samples. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the different treatment groups to determine the effect of this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound in an LPS-induced inflammation model.
Conclusion
This compound is a valuable research tool for dissecting the role of iNOS-mediated nitric oxide production in the complex inflammatory response triggered by LPS. The provided protocols offer a foundation for investigating the therapeutic potential of selective iNOS inhibition in inflammatory conditions. Researchers should optimize these protocols based on their specific experimental goals and available resources.
References
Application Notes and Protocols for Western Blot Analysis of iNOS using AR-C102222
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222, in the context of Western blot analysis. This document outlines the underlying signaling pathways, detailed experimental protocols, and data interpretation.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products. Dysregulation of iNOS expression is implicated in various inflammatory diseases, making it a critical target for therapeutic intervention. This compound is a potent and selective inhibitor of iNOS, offering a valuable tool for investigating the role of iNOS in cellular signaling and disease models. Western blotting is a fundamental technique to quantify the expression levels of iNOS protein, and this compound can be employed to probe the effects of iNOS inhibition on its own expression or downstream signaling events.
iNOS Signaling Pathway in Inflammation
The expression of iNOS is tightly regulated by a complex signaling network initiated by inflammatory stimuli. Understanding this pathway is crucial for designing and interpreting experiments involving iNOS inhibitors.
Caption: A simplified diagram of the LPS-induced iNOS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying iNOS induction.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of iNOS expression:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
To induce iNOS expression, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL) for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulation with LPS/IFN-γ. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
B. Western Blot Protocol for iNOS Detection
The following is a general protocol for Western blotting of iNOS.[1] Optimization of specific steps may be required for different experimental setups.
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on an 8% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation and transfer efficiency.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for iNOS (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody) at a 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the signal using an imaging system or X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the iNOS band intensity to a loading control, such as β-actin or GAPDH, to account for variations in protein loading.
-
Experimental Workflow
Caption: A flowchart illustrating the key steps in the Western blot analysis of iNOS expression.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups. The following table provides an illustrative example of how to present data on the inhibition of iNOS protein expression, modeled after a study on the iNOS inhibitor andrographolide.
Table 1: Illustrative Example of iNOS Protein Expression Inhibition
| Treatment Group | Concentration (µM) | iNOS Protein Expression (Normalized to Loading Control) | % Inhibition of iNOS Expression |
| Control (Unstimulated) | - | Not Detected | - |
| LPS/IFN-γ | - | 1.00 ± 0.08 | 0% |
| LPS/IFN-γ + this compound | 1 | 0.85 ± 0.06 | 15% |
| LPS/IFN-γ + this compound | 10 | 0.42 ± 0.05 | 58% |
| LPS/IFN-γ + this compound | 50 | 0.11 ± 0.03 | 89% |
Note: The data presented in this table is for illustrative purposes only and is modeled after the findings for a different iNOS inhibitor. Actual results for this compound may vary and should be determined experimentally.
This compound serves as a specific and potent tool for investigating the role of iNOS in various biological processes. The protocols and guidelines provided in these application notes offer a framework for conducting Western blot analysis to quantify the effects of this compound on iNOS protein expression. Rigorous experimental design and data analysis are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Immunofluorescence Staining in AR-C102222 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for visualizing the expression of inducible nitric oxide synthase (iNOS) in cultured cells using immunofluorescence, in the context of treatment with AR-C102222, a selective iNOS inhibitor.
Introduction
Immunofluorescence is a powerful technique used to visualize specific proteins within cells and tissues, providing valuable insights into protein localization and expression levels.[1][2] this compound is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[3][4] The iNOS enzyme is typically not present in resting cells but is expressed in response to pro-inflammatory stimuli such as cytokines and pathogens.[4][5] Upon induction, iNOS produces large amounts of nitric oxide (NO) from the amino acid L-arginine.[6] Overproduction of NO by iNOS has been linked to various pathological conditions, including inflammation and neurodegenerative disorders.[4]
This protocol details the use of immunofluorescence to confirm the expression of iNOS in a cellular model following induction by an inflammatory agent. This is a critical step for validating the experimental system before evaluating the pharmacological effects of the iNOS inhibitor this compound. Since this compound acts as a functional inhibitor, it is not expected to alter the expression level of the iNOS protein itself, a fact that can be confirmed with this method.
Signaling Pathway of iNOS Inhibition by this compound
The following diagram illustrates the signaling pathway leading to nitric oxide production by iNOS and the mechanism of inhibition by this compound. Pro-inflammatory stimuli trigger the transcription and translation of the iNOS protein. The enzyme then catalyzes the conversion of L-Arginine to L-Citrulline and Nitric Oxide. This compound directly inhibits the catalytic activity of the iNOS enzyme.
Caption: iNOS signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for inducing iNOS expression in cultured cells, treatment with this compound, and subsequent immunofluorescent staining of the iNOS protein.
Materials and Reagents
-
Cell line known to express iNOS upon stimulation (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Cell culture plates or chamber slides
-
Lipopolysaccharide (LPS) or other appropriate inflammatory stimulus
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-iNOS polyclonal antibody
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Experimental Workflow Diagram
The diagram below outlines the key steps of the experimental procedure, from cell culture to final image analysis.
Caption: Workflow for immunofluorescence staining of iNOS.
Step-by-Step Immunofluorescence Protocol
1. Cell Seeding and Treatment: a. Seed cells (e.g., RAW 264.7) onto sterile glass chamber slides or coverslips in a 24-well plate at a suggested density that will result in 70-80% confluency the next day.[7] b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂). c. To induce iNOS expression, treat the cells with an inflammatory stimulus (e.g., 1 µg/mL LPS) for 6-24 hours. An untreated control group should be maintained. d. For the inhibitor group, pre-incubate cells with the desired concentration of this compound (e.g., 1-10 µM) for 1 hour before adding the inflammatory stimulus. Maintain the inhibitor in the medium during the stimulation period.
2. Fixation: a. Gently aspirate the culture medium from the wells. b. Wash the cells twice with 1X PBS. c. Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.[7] d. Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.[7]
3. Permeabilization and Blocking: a. Add Permeabilization Solution (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets like iNOS. b. Aspirate the solution and wash three times with 1X PBS. c. Add Blocking Buffer to each well and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[2]
4. Antibody Incubation: a. Dilute the primary anti-iNOS antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS) according to the manufacturer's recommended concentration. b. Aspirate the blocking buffer and add the diluted primary antibody to the cells. c. Incubate overnight at 4°C or for 1-2 hours at room temperature.[1][8] d. Remove the primary antibody solution and wash the cells three times with 1X PBS for 5 minutes each. e. Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light from this point forward. f. Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in the dark.[7] g. Remove the secondary antibody solution and wash three times with 1X PBS for 5 minutes each in the dark.
5. Counterstaining and Mounting: a. Add DAPI solution to stain the cell nuclei for 5 minutes. b. Rinse the cells once with PBS. c. Carefully remove the chamber or use fine-tipped forceps to place the coverslip onto a glass slide with a drop of antifade mounting medium. d. Seal the edges of the coverslip with clear nail polish and allow it to dry. e. Store the slides at 4°C in the dark until imaging.
6. Imaging and Analysis: a. Visualize the staining using a fluorescence or confocal microscope. b. Capture images using appropriate filters for the chosen fluorophore (e.g., FITC/Alexa Fluor 488) and DAPI. c. Quantify the mean fluorescence intensity of iNOS staining per cell using image analysis software (e.g., ImageJ/Fiji) for quantitative comparison across treatment groups.
Data Presentation
The following table presents representative quantitative data from an immunofluorescence experiment designed to confirm iNOS expression. The data shows the mean fluorescence intensity (MFI) of iNOS staining. As this compound is a functional inhibitor, it is not expected to significantly reduce the protein expression level of iNOS.
| Treatment Group | Description | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Control | Untreated cells | 5.2 ± 1.1 |
| LPS (1 µg/mL) | Cells treated with LPS to induce iNOS expression | 85.7 ± 9.3 |
| LPS + this compound (10 µM) | Cells pre-treated with this compound, then stimulated with LPS | 82.4 ± 8.8 |
Note: Data are hypothetical and for illustrative purposes only.
The results indicate a significant induction of iNOS protein expression following LPS stimulation. The MFI in the this compound co-treated group remains high, confirming that the compound does not interfere with iNOS protein expression, consistent with its role as a functional inhibitor. To assess the inhibitory activity of this compound, a functional assay measuring nitric oxide production (e.g., Griess assay) should be performed in parallel.
References
- 1. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
AR-C102222: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, neuropathic pain, and septic shock. This compound offers a valuable tool for investigating the role of iNOS in these conditions and for the development of novel therapeutics. These application notes provide detailed protocols for in vitro and in vivo studies using this compound, along with supplier and purchasing information.
Supplier and Purchasing Information
This compound is available from several chemical suppliers for research purposes. It is important to note that this compound is not for human or veterinary use.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-12122 | >98% | 50 mg, 100 mg, 250 mg |
| DC Chemicals | DC8834 | >98% | 10 mg, 50 mg, 100 mg |
| R&D Systems | 3969 | ≥98% | Discontinued |
| Tocris Bioscience | 3969 | ≥98% (HPLC) | 10 mg, 50 mg |
| MedKoo Biosciences | 574564 | >98% | 10 mg, 50 mg, 100 mg |
Chemical Properties:
| Property | Value |
| CAS Number | 253771-21-0 |
| Molecular Formula | C₁₉H₁₆F₂N₆O |
| Molecular Weight | 382.37 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action
This compound is a spirocyclic fluoropiperidine quinazoline that acts as a selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. iNOS is typically expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α). Once expressed, iNOS produces large amounts of nitric oxide (NO) from the amino acid L-arginine. This high output of NO contributes to cytotoxicity and tissue damage in inflammatory and pathological conditions.
This compound competitively inhibits the binding of L-arginine to the iNOS active site, thereby blocking the synthesis of NO. Its selectivity for iNOS over the other major isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a precise tool for studying the specific roles of iNOS.
Experimental Protocols
In Vitro Assays
1. Measurement of Nitric Oxide Production (Griess Assay) in RAW 264.7 Macrophages
This protocol describes the measurement of nitrite, a stable metabolite of NO, in the supernatant of cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a nitrite standard curve by serial dilution of a sodium nitrite stock solution (e.g., 0-100 µM).
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
2. iNOS Protein Expression by Western Blot
This protocol details the detection of iNOS protein levels in cell lysates.
Materials:
-
Cell lysates from treated RAW 264.7 cells (prepared using RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-iNOS
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Prepare cell lysates from RAW 264.7 cells treated with LPS and this compound as described in the Griess assay protocol.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody for a loading control.
-
Quantify the band intensities using densitometry software.
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents
This model is used to assess the anti-inflammatory effects of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer this compound (e.g., 30, 100 mg/kg, intraperitoneally or orally) or vehicle to the animals.
-
After 1 hour, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
2. Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia in Rodents
This model is used to evaluate the analgesic effects of this compound in a model of chronic inflammatory pain.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Freund's Complete Adjuvant (FCA)
-
Vehicle
-
Von Frey filaments or a Randall-Selitto apparatus for measuring mechanical hyperalgesia
Procedure:
-
Induce chronic inflammation by injecting 100 µL of FCA into the plantar surface of the right hind paw of the rats.
-
Allow several days for the inflammation and hyperalgesia to develop (e.g., 3-7 days).
-
Measure the baseline mechanical withdrawal threshold using Von Frey filaments or a paw pressure test.
-
Administer this compound (e.g., 100 mg/kg, orally) or vehicle.
-
Measure the mechanical withdrawal threshold at different time points after drug administration (e.g., 1, 2, 4, 6 hours).
-
Analyze the data to determine the effect of this compound on attenuating mechanical hyperalgesia.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Stimulant | This compound Concentration | Endpoint Measured | Result |
| Nitrite Production | RAW 264.7 | LPS (1 µg/mL) | 0.1 - 100 µM | Nitrite (µM) | Dose-dependent decrease |
| iNOS Protein Expression | RAW 264.7 | LPS (1 µg/mL) | 10 - 100 µM | iNOS protein level | Dose-dependent decrease |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | This compound Dose & Route | Endpoint Measured | Result |
| Carrageenan-induced Paw Edema | Rat/Mouse | 30 - 100 mg/kg, i.p./p.o. | Paw Volume/Thickness | Significant reduction in edema |
| FCA-induced Hyperalgesia | Rat | 100 mg/kg, p.o. | Mechanical Withdrawal Threshold | Significant attenuation of hyperalgesia |
| L5 Spinal Nerve Ligation | Rat | 30 mg/kg, i.p. | Tactile Allodynia | Significant reduction in allodynia |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of iNOS in various physiological and pathological processes. The protocols provided here offer a starting point for researchers to explore the anti-inflammatory and analgesic properties of this selective iNOS inhibitor. Appropriate optimization of these protocols may be necessary depending on the specific experimental conditions and research questions.
AR-C102222: Hydrochloride Salt vs. Free Base for Selective iNOS Inhibition
Application Note and Protocols for Researchers
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathological processes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound, with a focus on the practical considerations of using its hydrochloride salt versus its free base form.
Physicochemical Properties and Handling
While specific experimental data directly comparing the hydrochloride salt and free base of this compound is not extensively available in the public domain, general principles of organic chemistry and pharmacology allow for an informed understanding of their likely differential properties. The hydrochloride salt is generally expected to exhibit higher aqueous solubility and potentially greater stability in solid form compared to the free base. These characteristics are crucial for the preparation of stock solutions and formulation for in vitro and in vivo studies.
Table 1: Comparative Properties of this compound Hydrochloride Salt and Free Base
| Property | This compound Hydrochloride Salt | This compound Free Base | General Considerations for Researchers |
| Molecular Weight | Higher than the free base | Lower than the hydrochloride salt | Adjust calculations for molarity of solutions accordingly. |
| Aqueous Solubility | Expected to be significantly higher | Expected to be lower, particularly in neutral pH | The hydrochloride salt is preferable for preparing aqueous stock solutions for cell culture and in vivo studies. The free base may require organic solvents. |
| Stability | Generally more stable as a crystalline solid | May be less stable, potentially more susceptible to degradation | Store both forms under recommended conditions (cool, dry, and dark). |
| Hygroscopicity | May be hygroscopic | Generally less hygroscopic | Store in a desiccator to prevent water absorption, which can affect weighing accuracy. |
| pH of Solution | Aqueous solutions will be acidic | Aqueous solutions will be neutral to slightly basic | Consider the final pH of your experimental system and buffer accordingly. |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the iNOS enzyme, which is responsible for the production of large amounts of nitric oxide (NO) in response to inflammatory stimuli such as cytokines.[1][2] Overproduction of NO by iNOS is associated with a range of pathological conditions, including inflammation, neurodegenerative diseases, and septic shock.[1] this compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme, thereby blocking the synthesis of NO.[3]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound hydrochloride salt or free base
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure for Hydrochloride Salt:
-
Weigh the desired amount of this compound hydrochloride salt in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Sterile filter the solution using a 0.22 µm syringe filter if to be used in cell culture.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
Procedure for Free Base:
-
Weigh the desired amount of this compound free base in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Sonication may be used if necessary.
-
For working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Aliquot the stock solution into smaller volumes.
-
Store at -20°C or -80°C.
Protocol 2: In Vitro Inhibition of NO Production in Macrophages
Objective: To determine the in vitro efficacy of this compound in inhibiting iNOS-mediated nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent System
-
96-well cell culture plates
-
Nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
iNOS Induction: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce iNOS expression. Include a negative control group of cells not treated with LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a nitrite standard curve by serially diluting the nitrite standard solution in the cell culture medium.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component 2 of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition of NO production against the log concentration of the inhibitor.
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose and Route | Effect | Reference |
| Arachidonic acid-induced ear inflammation | Mouse | 100 mg/kg, p.o. | Significant reduction in inflammation | [4] |
| Freund's complete adjuvant (FCA)-induced hyperalgesia | Mouse | 100 mg/kg, p.o. | Attenuation of mechanical hyperalgesia | [4] |
| Acetic acid-induced writhing | Mouse | 100 mg/kg, p.o. | Attenuation of writhing | [4] |
| L5 spinal nerve ligation (SNL) | Rat | 30 mg/kg, i.p. | Significant reduction in tactile allodynia | [4] |
| Hindpaw incision (INC) | Rat | 30 mg/kg, i.p. | Significant reduction in tactile allodynia | [4] |
Conclusion
This compound is a valuable tool for studying the role of iNOS in health and disease. The choice between the hydrochloride salt and the free base will primarily depend on the experimental requirements for solubility and formulation. The hydrochloride salt is recommended for aqueous-based assays, while the free base may be suitable for formulations requiring organic solvents or for specific solid-state characterization studies. The provided protocols offer a starting point for investigating the biological activities of this potent iNOS inhibitor.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Nitric Oxide in HSV-1 Infection: The Use of an Inducible Nitric Synthase Inhibitor Aminoguanidine to Treat Neuroinflammation [mdpi.com]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AR-C102222 solubility in DMSO and buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility of AR-C102222 in DMSO and aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound and add the calculated volume of high-purity DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 4.19 mg of this compound (MW: 418.83 g/mol ) in 1 mL of DMSO. It is recommended to vortex the solution to ensure it is fully dissolved.
Q3: What is the solubility of this compound in aqueous buffers such as PBS?
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue for compounds with low aqueous solubility. Please refer to the Troubleshooting Guide below for potential solutions.
Q5: How should I store this compound as a solid and in solution?
A5: As a solid, this compound should be stored at -20°C. For stock solutions in DMSO, it is recommended to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. While specific stability data is not available, some quinazoline derivatives have shown better long-term stability in aqueous solutions compared to DMSO.[1] However, given the likely low aqueous solubility of this compound, preparing and storing fresh dilutions in aqueous buffers on the day of the experiment is the most prudent approach.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The final percentage of DMSO is too low to maintain solubility. | - Lower the final concentration of this compound in the aqueous buffer. - Increase the final percentage of DMSO in your working solution (note: ensure the final DMSO concentration is compatible with your experimental system, typically ≤ 0.5%). - Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer. - Consider using a different buffer system or adding a surfactant like Tween® 80 or Pluronic® F-68 (at low concentrations, e.g., 0.01-0.1%) to improve solubility, but verify compatibility with your assay. |
| Inconsistent experimental results. | The compound may not be fully dissolved in the stock solution or may be precipitating out of the working solution over time. Degradation of the compound in solution. | - Ensure the DMSO stock solution is clear and free of particulates before making dilutions. Gentle warming (to 37°C) or sonication may aid dissolution. - Prepare fresh dilutions in aqueous buffer immediately before each experiment. - Minimize the time the compound is in an aqueous solution before use. - Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the solid compound in DMSO. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a sufficient volume of DMSO for the desired concentration (see solubility table). - Vortex the solution for an extended period. - Gentle warming (e.g., in a 37°C water bath) or brief sonication can facilitate dissolution. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | ≥ 50 | ≥ 20.94 | Based on commercially available stock solution preparation tables. The maximum solubility may be higher. |
| Aqueous Buffers (e.g., PBS) | Data not available | Data not available | Low aqueous solubility is expected. It is recommended to determine the solubility in your specific experimental buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound (Molecular Weight = 418.83 g/mol ) is: 10 mmol/L * 1 L/1000 mL * 1 mL * 418.83 g/mol = 0.0041883 g = 4.19 mg.
-
Weigh the compound: Accurately weigh 4.19 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Determining Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to estimate the solubility of this compound in your experimental buffer.
-
Prepare a high-concentration stock solution: Prepare a 10 mM or higher stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare serial dilutions: In a 96-well plate or microcentrifuge tubes, add your aqueous buffer of choice.
-
Add the compound: Add a small, fixed volume of the DMSO stock solution to the buffer to make the highest concentration to be tested (e.g., add 2 µL of 10 mM stock to 98 µL of buffer for a final concentration of 200 µM with 2% DMSO).
-
Incubate and observe: Incubate the solutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Assess for precipitation: Visually inspect for any precipitate or cloudiness. For a more quantitative assessment, you can measure the light scattering at a specific wavelength (e.g., 600-700 nm) using a plate reader. The concentration at which precipitation is observed is an estimate of the kinetic solubility.
Mandatory Visualizations
iNOS Signaling Pathway
This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS). The expression and activity of iNOS are triggered by pro-inflammatory stimuli.
Experimental Workflow for Solubility Assessment
References
AR-C102222 stability and storage conditions
This technical support center provides essential information on the stability and storage of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS). The following guide is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experimental settings.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and solubility.
Table 1: Recommended Storage Conditions
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Months to years | Keep in a dry, dark place. |
| Short-term Storage | 0 - 4°C | Days to weeks | Keep in a dry, dark place. |
| Shipping | Ambient | Several weeks | Stable for ordinary shipping times. |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Prepare stock solutions in DMSO. |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during the handling and use of this compound.
Question 1: My this compound solution appears to have precipitated. What should I do?
Answer: Precipitation can occur if the compound's solubility limit is exceeded or if the solution is stored at a low temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C for a short period to see if the precipitate redissolves.
-
Vortex or sonicate the solution to aid in dissolution.
-
If precipitation persists, consider preparing a fresh, lower concentration stock solution.
-
Ensure your final experimental concentration in aqueous buffer does not exceed the solubility limit. It is recommended to first prepare a high concentration stock in DMSO and then dilute it into your aqueous experimental medium.
-
Question 2: I am observing inconsistent results in my experiments. Could this be related to compound stability?
Answer: Yes, inconsistent results can be a sign of compound degradation.
-
Troubleshooting Steps:
-
Check Storage: Confirm that the solid compound and stock solutions have been stored according to the recommendations (-20°C for long-term).
-
Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles of your DMSO stock solution by preparing single-use aliquots.
-
Freshly Prepare Working Solutions: Prepare working solutions fresh for each experiment from a stock solution. Do not store this compound in aqueous solutions for extended periods, as hydrolysis may occur.
-
Protect from Light: While not explicitly stated in available literature, it is good practice to protect solutions from direct light to prevent potential photodegradation.
-
Question 3: How should I prepare my stock and working solutions of this compound?
Answer:
-
Stock Solution Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Dissolve the solid in a minimal amount of high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Store the DMSO stock solution in tightly sealed, light-protected aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the DMSO stock solution.
-
Further dilute the stock solution in your cell culture medium or experimental buffer to the desired final concentration immediately before use.
-
Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability. It is advisable to keep the final DMSO concentration below 0.5%.
-
Experimental Workflow and Signaling Pathway
This compound Handling and Storage Workflow
The following diagram outlines the recommended workflow for handling and storing this compound to ensure optimal stability and performance in your experiments.
Caption: Recommended workflow for receiving, storing, and preparing this compound solutions.
Mechanism of Action: iNOS Inhibition by this compound
This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS). The following diagram illustrates the signaling pathway leading to nitric oxide production and the point of inhibition by this compound.
Caption: Inhibition of the iNOS pathway by this compound.
Technical Support Center: iNOS Inhibitor Experiments
Welcome to the technical support center for iNOS inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in their studies.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your iNOS inhibitor experiments.
Problem 1: Inconsistent or No iNOS Inhibition Observed
Q: My iNOS inhibitor is not showing the expected inhibitory effect on nitric oxide (NO) production. What could be the issue?
A: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Inhibitor Integrity and Activity:
-
Solubility: Ensure your inhibitor is fully dissolved. Poor solubility is a common issue with some inhibitors like L-NNA.[1] Consider using a more soluble form, such as L-NAME, which is hydrolyzed to the active inhibitor L-NNA in biological systems.[1]
-
Stability: Check the stability of your inhibitor under your experimental conditions (e.g., in media, temperature). Some compounds may degrade over time.
-
Concentration: Verify the concentration of your inhibitor stock solution. It's possible the actual concentration is lower than calculated.
-
-
Experimental System:
-
Cell Type: The expression and inducibility of iNOS can vary significantly between cell types and species. For instance, inducing iNOS in human macrophages is known to be more challenging than in rodent macrophages.[2]
-
iNOS Induction: Ensure that iNOS is being robustly induced in your experimental model. Confirm iNOS expression levels by Western blot. The primary inducers of iNOS expression are inflammatory stimuli like TNF, IL-1β, IFN-γ, and LPS.[2]
-
Substrate and Cofactor Availability: iNOS activity is dependent on the availability of its substrate, L-arginine, and essential cofactors like tetrahydrobiopterin (H4B).[2] A deficiency in L-arginine transporters or H4B can limit iNOS activity, masking the effect of your inhibitor.[2]
-
-
Assay-Specific Issues:
-
Griess Assay Interference: Components in your sample or culture media may interfere with the Griess reaction.[3][4] It is crucial to run appropriate controls, including a media-only blank and a positive control with a known iNOS inhibitor.
-
Indirect Measurement: The Griess assay measures nitrite, a stable oxidation product of NO.[5] If your experimental conditions lead to the rapid conversion of NO to other nitrogen oxides, the Griess assay may not accurately reflect iNOS activity.
-
Problem 2: Off-Target Effects and Lack of Selectivity
Q: I'm observing unexpected side effects in my cell culture or animal model, suggesting my iNOS inhibitor is not selective. How can I address this?
A: Lack of selectivity is a major challenge in iNOS inhibitor development, with many compounds also inhibiting the neuronal (nNOS) and endothelial (eNOS) isoforms.[1][6][7]
-
Characterize Inhibitor Selectivity:
-
If not already known, determine the IC50 values of your inhibitor against all three NOS isoforms (iNOS, nNOS, and eNOS) using purified enzymes. A truly selective iNOS inhibitor should have a significantly higher IC50 for nNOS and eNOS.
-
-
Mitigating Off-Target Effects:
-
Dose-Response Analysis: Perform a careful dose-response study to find the lowest effective concentration of your inhibitor that minimizes off-target effects.
-
Use of Controls: Employ selective inhibitors for nNOS (e.g., 7-nitroindazole, although its selectivity has been questioned) and eNOS (though highly selective inhibitors are rare) as controls to dissect the specific contributions of each isoform to the observed effects.[6][8]
-
Consider Alternative Inhibitors: If selectivity remains an issue, consider screening for or synthesizing new compounds with improved selectivity profiles.
-
Problem 3: Difficulties with Translating In Vitro Results to In Vivo Models
Q: My iNOS inhibitor works well in cell culture, but the effects are not reproducible in my animal model. Why is this happening?
A: The disconnect between in vitro and in vivo results is a well-documented hurdle in iNOS inhibitor research.[2][9]
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Bioavailability: The inhibitor may have poor oral bioavailability or be rapidly metabolized and cleared in vivo.
-
Tissue Distribution: The inhibitor may not reach the target tissue in sufficient concentrations to exert its effect.
-
-
Complexity of In Vivo Systems:
-
Dual Role of NO: Nitric oxide can have both protective and detrimental effects depending on its concentration and the cellular context.[2][10] Systemic inhibition of iNOS may disrupt these dual roles in a way that is not apparent in a simplified in vitro system.
-
Immune System Modulation: iNOS plays a complex role in the immune response.[11] Broad inhibition might lead to unintended immunological consequences that counteract the desired therapeutic effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure iNOS activity, and what are their limitations?
A1: The most common assays include:
-
Griess Assay: This colorimetric assay measures nitrite, a stable end-product of NO oxidation.[5]
-
Conversion of Radiolabeled L-Arginine to L-Citrulline: This is a direct and sensitive method using purified iNOS.[2]
-
Limitations: Requires handling of radioactive materials.
-
-
Western Blotting: Used to quantify the amount of iNOS protein.
-
Hemoglobin Capture Assay: Measures the oxidation of hemoglobin to methemoglobin by NO spectrophotometrically.[2]
-
Limitations: Can be affected by other oxidizing or reducing agents in the sample.
-
Q2: How can I confirm that my cells are expressing active iNOS?
A2: A combination of methods is recommended:
-
Induce iNOS Expression: Treat your cells with appropriate stimuli (e.g., LPS and IFN-γ for macrophages).[2]
-
Measure NO Production: Use the Griess assay to detect an increase in nitrite in the cell culture supernatant compared to unstimulated cells.[16]
-
Confirm iNOS Protein Expression: Perform a Western blot on cell lysates to detect the iNOS protein band (typically around 130 kDa).[13]
-
Use a Positive Control Inhibitor: Treat induced cells with a well-characterized iNOS inhibitor (e.g., 1400W) and confirm a reduction in NO production.[17]
Q3: What are some key considerations for choosing an iNOS inhibitor for my experiments?
A3:
-
Selectivity: As discussed, prioritize inhibitors with high selectivity for iNOS over nNOS and eNOS to minimize off-target effects.[1][6]
-
Potency: A potent inhibitor (low IC50 or Ki value) allows for the use of lower concentrations, which can also help reduce off-target effects.[18]
-
Mechanism of Action: Understand whether the inhibitor is competitive, non-competitive, reversible, or irreversible, as this will influence your experimental design and data interpretation.[1][18]
-
Solubility and Stability: Choose an inhibitor with good aqueous solubility and stability for ease of use and reliable results.[1]
Q4: My cell viability assay shows increased cell death after treatment with the iNOS inhibitor. Is this expected?
A4: Not necessarily. While high concentrations of NO produced by iNOS can be cytotoxic, basal levels of NO can be protective.[2][10]
-
Inhibitor Cytotoxicity: The inhibitor itself may be cytotoxic. It is crucial to perform a dose-response curve for the inhibitor alone on your cells to determine its toxicity profile.[19][20]
-
Disruption of Protective NO Signaling: In some contexts, inhibiting iNOS could remove a protective NO signal, leading to increased cell death.
-
Off-Target Effects: The observed cytotoxicity could be an off-target effect of the inhibitor on other cellular pathways essential for survival.
Data Presentation
Table 1: Selectivity of Common NOS Inhibitors
| Inhibitor | Type | Primary Target | Notes |
| L-NMMA | Non-selective | All NOS isoforms | Endogenous inhibitor.[21] |
| L-NAME | Non-selective | All NOS isoforms | Prodrug of L-NNA with better solubility.[1] |
| L-NNA | Non-selective | All NOS isoforms | Poor solubility at neutral pH.[1] |
| Aminoguanidine | Moderately iNOS selective | iNOS > nNOS, eNOS | One of the earlier iNOS-selective inhibitors.[2] |
| 1400W | Highly iNOS selective | iNOS >> nNOS, eNOS | A potent and widely used selective iNOS inhibitor.[6] |
| 7-Nitroindazole (7-NI) | nNOS selective | nNOS > eNOS, iNOS | Selectivity in vivo has been debated.[6][8] |
| L-NIL | Moderately iNOS selective | iNOS > nNOS, eNOS | [1] |
Note: The selectivity can vary depending on the experimental conditions and the species from which the enzymes are derived.
Experimental Protocols
Protocol 1: Griess Assay for Nitrite Determination
This protocol is for measuring nitrite concentration in cell culture supernatants as an indicator of NO production.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO2) standard solution (100 µM).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Prepare Standard Curve:
-
Perform serial dilutions of the 100 µM NaNO2 standard in your cell culture medium to create standards ranging from approximately 1 to 100 µM.
-
-
Sample Collection:
-
Collect 50 µL of cell culture supernatant from each well of your experiment.
-
-
Assay:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Add 50 µL of the freshly mixed Griess reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Western Blot for iNOS Protein Expression
This protocol outlines the basic steps for detecting iNOS protein in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against iNOS.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-iNOS antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the intensity of the iNOS band (approx. 130 kDa). Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: Simplified signaling pathway for iNOS induction and inhibition.
Caption: General experimental workflow for testing iNOS inhibitors in vitro.
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting iNOS to increase efficacy of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AR-C102222 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AR-C102222 for in vitro assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1] Its mechanism of action is competitive inhibition of the iNOS enzyme, thereby reducing the production of nitric oxide (NO) from L-arginine.[1] This selectivity makes it a valuable tool for studying the specific roles of iNOS in various physiological and pathological processes, distinguishing its effects from the constitutive NOS isoforms, namely endothelial NOS (eNOS) and neuronal NOS (nNOS). This compound exhibits significantly lower potency against eNOS and nNOS, with a reported selectivity of up to 3000-fold for iNOS over eNOS.[1]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound in in vitro assays can vary depending on the cell type, experimental conditions, and the level of iNOS induction. Based on available data, the half-maximal inhibitory concentration (IC50) for this compound against iNOS typically ranges from 10 nM to 1.2 µM .[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q3: Which cell lines are suitable for studying the effects of this compound?
A commonly used and well-characterized cell line for studying iNOS induction and inhibition is the murine macrophage cell line, RAW 264.7 .[2][3][4][5] These cells can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce high levels of iNOS expression and subsequent NO production.[2][3] Other cell types that can be induced to express iNOS, such as primary macrophages or other relevant cell lines for your research area, can also be used.
Q4: How should I prepare and store this compound stock solutions?
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) . For cell culture experiments, it is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.5% v/v ) to avoid solvent-induced cytotoxicity.[6]
Stock Solution Preparation and Storage:
-
Dissolve this compound powder in high-quality, anhydrous DMSO to create a stock solution of, for example, 10 mM.
-
Gently vortex or sonicate in a 37°C water bath to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of nitric oxide (NO) production | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell system and level of iNOS induction. 2. Inefficient iNOS induction: The cells may not be expressing sufficient levels of iNOS. 3. Compound precipitation: this compound may have precipitated out of the cell culture medium. 4. Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response curve with a wider range of concentrations (e.g., 1 nM to 10 µM). 2. Optimize the concentration and incubation time of the stimulating agents (e.g., LPS and IFN-γ). Confirm iNOS expression by Western blot.[2] 3. Visually inspect the culture medium for any precipitate after adding the compound. Ensure the final DMSO concentration is within the recommended range. Pre-warm the media before adding the DMSO stock.[7] 4. Use freshly prepared dilutions from a properly stored stock solution. Avoid multiple freeze-thaw cycles. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable NO production. 2. Inconsistent compound addition: Pipetting errors can lead to different final concentrations in each well. 3. Edge effects in the microplate: Evaporation from the outer wells can concentrate the compound and media components. | 1. Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques. 2. Use calibrated pipettes and be meticulous when adding the compound to each well. 3. To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Cell toxicity observed | 1. High concentration of this compound: The compound itself may be toxic at higher concentrations. 2. High DMSO concentration: The final concentration of the solvent may be toxic to the cells. | 1. Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.5%). Include a vehicle control (media with the same DMSO concentration but without this compound) in all experiments. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Cells at high passage numbers can have altered responses. 2. Inconsistent stimulation: The activity of LPS or other stimulants can vary between lots. 3. Differences in incubation times: Inconsistent timing for stimulation and inhibitor treatment will affect the results. | 1. Use cells within a defined, low passage number range for all experiments. 2. Test each new lot of stimulating agent to ensure consistent activity. 3. Strictly adhere to the established incubation times for all steps of the experiment. |
Experimental Protocols
Key Experiment: Determination of this compound IC50 for iNOS Inhibition in RAW 264.7 Macrophages
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on nitric oxide production in LPS/IFN-γ-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
LPS (Lipopolysaccharide) from E. coli
-
IFN-γ (Interferon-gamma), murine
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[3]
-
Incubate for 24 hours to allow the cells to adhere.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to obtain a range of working concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and non-toxic (e.g., 0.1%).
-
-
Cell Treatment and Stimulation:
-
After 24 hours of cell adherence, carefully remove the old medium.
-
Add 50 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (no inhibitor).
-
Immediately add 50 µL of the stimulating solution containing LPS (final concentration of 1 µg/mL) and IFN-γ (final concentration of 10 ng/mL) to all wells except the negative control (unstimulated cells).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a nitrite standard curve using the provided nitrite standard in the Griess Reagent System.
-
Add 50 µL of Sulfanilamide solution to each sample and standard well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Plot the percentage of NO inhibition versus the log of this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for low inhibition of nitric oxide production.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of nitric oxide synthase in RAW 264.7 macrophages by lipoteichoic acid from Staphylococcus aureus: involvement of protein kinase C- and nuclear factor-kB-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
AR-C102222 off-target effects to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS). This guide focuses on potential off-target effects and how to address them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] iNOS is typically expressed in response to inflammatory stimuli and produces large amounts of nitric oxide (NO), which can contribute to pathophysiology in various diseases.[1][3]
Q2: What are the known off-targets of this compound?
Q3: I am observing unexpected phenotypes in my experiment. Could these be due to off-target effects?
Unexpected phenotypes could arise from several factors, including off-target effects. Given the high selectivity of this compound, it is first important to confirm that the observed effects are not due to potent on-target iNOS inhibition. If the phenotype cannot be explained by iNOS inhibition, consider the following:
-
Inhibition of eNOS or nNOS: Although significantly less potent, at higher concentrations, this compound could inhibit eNOS or nNOS, leading to physiological changes related to vascular tone or neuronal signaling.
-
Unknown Off-Targets: Like any small molecule inhibitor, this compound could have unidentified off-targets.
Q4: How can I experimentally assess the selectivity of this compound in my system?
To confirm the selectivity of this compound, you can perform parallel experiments to measure its effect on all three NOS isoforms. This can be done using in vitro enzyme assays or by measuring NO production in cells or tissues that predominantly express a specific NOS isoform.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected iNOS inhibition. | 1. Compound degradation. 2. Suboptimal assay conditions. 3. Cellular permeability issues. | 1. Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. 2. Optimize assay parameters such as substrate (L-arginine) and cofactor concentrations. 3. Verify compound uptake in your cellular model. |
| Unexpected cardiovascular or neurological effects in vivo. | 1. Inhibition of eNOS or nNOS at high concentrations. 2. On-target effects of iNOS inhibition in a novel context. | 1. Perform a dose-response study to determine the minimal effective concentration for iNOS inhibition. 2. Assess eNOS and nNOS activity at the concentrations used in your in vivo model. 3. Carefully consider the known physiological roles of iNOS in the target tissue. |
| Observed phenotype does not correlate with known iNOS signaling. | 1. Inhibition of eNOS or nNOS. 2. Engagement of an unknown off-target. | 1. Test the effect of this compound on eNOS and nNOS activity (see Experimental Protocols). 2. If accessible, consider broader off-target screening such as a kinome scan or a cellular thermal shift assay (CETSA). |
Quantitative Data Summary
The following table summarizes the known selectivity profile of this compound.
| Target | Reported Selectivity | Reference |
| iNOS vs. eNOS | 3000-fold | [1] |
Experimental Protocols
Protocol 1: In Vitro NOS Activity Assay (Colorimetric)
This protocol allows for the direct measurement of NOS enzyme activity by quantifying the conversion of nitrate to nitrite, a stable end-product of NO.
Objective: To determine the IC50 of this compound for iNOS, eNOS, and nNOS.
Methodology:
-
Reagent Preparation:
-
Prepare NOS Assay Buffer, NOS Substrate (L-arginine), and necessary cofactors (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, calmodulin).
-
Prepare serial dilutions of this compound.
-
-
Enzyme Reaction:
-
In a 96-well plate, add purified iNOS, eNOS, or nNOS enzyme to respective wells.
-
Add the this compound dilutions to the wells. Include a vehicle control.
-
Initiate the reaction by adding the substrate and cofactor mix.
-
Incubate at 37°C for 1-2 hours.
-
-
Nitrite/Nitrate Measurement (Griess Assay):
-
Add nitrate reductase to each well to convert nitrate to nitrite. Incubate for 20-30 minutes.
-
Add Griess Reagent I (sulfanilamide) and Griess Reagent II (N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each NOS isoform.
-
Protocol 2: Cellular Nitric Oxide Production Assay
This protocol measures the production of NO in a cellular context by quantifying nitrite accumulation in the culture medium.
Objective: To assess the effect of this compound on NO production in cells expressing specific NOS isoforms.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells known to express a specific NOS isoform (e.g., LPS/IFNγ-stimulated RAW 264.7 macrophages for iNOS, bovine aortic endothelial cells for eNOS).
-
Treat cells with varying concentrations of this compound for a predetermined time.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Griess Assay:
-
Perform the Griess assay on the supernatant as described in Protocol 1, steps 3 and 4.
-
-
Data Analysis:
-
Normalize nitrite concentrations to total protein content in the corresponding cell lysates.
-
Determine the inhibitory effect of this compound on cellular NO production.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Experimental workflow for assessing the selectivity of this compound.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AR-C102222 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a spirocyclic fluoropiperidine quinazoline that acts as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1] Its primary function is to block the production of nitric oxide (NO) specifically by the iNOS isoform, which is often upregulated during inflammatory conditions.[2][3][4]
2. How selective is this compound for iNOS over other NOS isoforms?
This compound displays high selectivity for iNOS. For instance, it has been shown to be approximately 3000-fold more selective for iNOS over endothelial NOS (eNOS).[5] This high selectivity is crucial for attributing experimental effects specifically to the inhibition of iNOS, minimizing off-target effects on the constitutively expressed eNOS and neuronal NOS (nNOS) isoforms which are important for physiological processes like vasodilation and neurotransmission.[6]
3. What is the recommended solvent for dissolving and storing this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C, which should maintain its stability for over three years. For short-term storage of a few days to weeks, it can be kept at 0-4°C.
4. In what experimental models has this compound been shown to be effective?
This compound has demonstrated anti-inflammatory and antinociceptive (pain-relieving) activity in various rodent models of pain and inflammation.[2] These include models of inflammatory, neuropathic, and post-operative pain.[2]
Troubleshooting Guide
Issue 1: High Variability in Nitric Oxide (NO) Production Measurements
Question: My measurements of NO production (via Griess assay) are highly variable between replicate wells, even in my positive control group (stimulated cells without inhibitor). What could be the cause?
Answer: Variability in NO production can stem from several factors related to both the cells and the assay itself.
-
Inconsistent iNOS Induction: The expression of iNOS can vary depending on cell density, passage number, and the potency of the stimulating agent (e.g., lipopolysaccharide - LPS, cytokines). Ensure consistent cell seeding density and use a consistent source and concentration of the stimulating agent.
-
Interference with Griess Assay: Components in your cell culture media or the inhibitor itself could interfere with the Griess reaction. It is advisable to test whether your inhibitor or vehicle (e.g., DMSO) at the final concentration used in the experiment interferes with the assay by adding it to a known concentration of sodium nitrite standard.
-
Timing of Measurement: The Griess assay measures nitrite, a stable end-product of NO. The timing of supernatant collection is critical. If collected too early, the nitrite concentration may be too low to detect accurately. If collected too late, other factors could influence the nitrite levels. A time-course experiment is recommended to determine the optimal time point for measuring nitrite accumulation in your specific cell model.
-
Improper Sample Handling: Nitrite can be further oxidized. Samples should be assayed fresh or stored properly (e.g., frozen) to prevent degradation.
Issue 2: this compound Shows Lower Than Expected Potency
Question: The inhibitory effect of this compound in my cell-based assay is much weaker than the reported IC50 values. Why might this be happening?
Answer: Several factors can contribute to a perceived lack of potency for an iNOS inhibitor in a cell-based assay.
-
Insufficient iNOS Expression: this compound can only inhibit iNOS that is present. Confirm that iNOS is robustly expressed in your cellular model upon stimulation. This can be verified by Western blot analysis of iNOS protein levels in stimulated versus unstimulated cells.
-
Inhibitor Stability and Solubility: While soluble in DMSO, this compound may precipitate in aqueous culture media, especially at higher concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. Visually inspect for any precipitation after adding the inhibitor to the media.
-
Pre-incubation Time: The inhibitor may require time to enter the cells and bind to the iNOS enzyme. A pre-incubation period with the inhibitor before adding the stimulating agent may be necessary. An experiment to optimize the pre-incubation time (e.g., 1, 2, or 4 hours) could be beneficial.
-
Substrate Concentration: The activity of iNOS is dependent on the availability of its substrate, L-arginine, and cofactors.[4] Depletion of L-arginine in the culture medium can limit NO production, potentially masking the effect of the inhibitor. Ensure your culture medium has an adequate concentration of L-arginine.
Issue 3: Inconsistent iNOS Protein Expression on Western Blots
Question: I am seeing inconsistent iNOS protein bands on my Western blots from stimulated cells. How can I improve the reliability of my iNOS detection?
Answer: Inconsistent iNOS protein detection can be frustrating. Here are some common causes and solutions:
-
Suboptimal iNOS Induction: As mentioned earlier, the level of iNOS induction is critical. Ensure your stimulation protocol (e.g., LPS and/or cytokine concentrations and incubation time) is optimized for your specific cell line and conditions.
-
Protein Degradation: iNOS protein can be degraded by proteases during sample preparation. Work quickly and on ice, and use a lysis buffer containing a protease inhibitor cocktail.
-
Poor Protein Transfer: iNOS is a relatively large protein (around 130 kDa). Ensure your Western blot transfer conditions (voltage, time) are optimized for large proteins. Using a wet transfer system overnight at a low voltage can improve the transfer efficiency of high molecular weight proteins.
-
Antibody Issues: Ensure you are using a validated antibody specific for iNOS. Check the manufacturer's recommendations for antibody dilution and incubation conditions. Including a positive control lysate from a cell line known to express high levels of iNOS can help validate your antibody and protocol.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Human NOS Isoforms
| NOS Isoform | IC50 (µM) | Selectivity vs. iNOS |
| iNOS | 0.04 | - |
| eNOS | >100 | >2500-fold |
| nNOS | 12 | 300-fold |
Data adapted from a study on the selectivity of quinazoline-based inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
Protocol 1: Induction of iNOS and Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
iNOS Induction: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Protocol 2: Western Blot Analysis of iNOS Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.
Mandatory Visualizations
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
interpreting unexpected results with AR-C102222
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR-C102222, a selective inducible nitric oxide synthase (iNOS) inhibitor.
Troubleshooting Unexpected Results
This section addresses potential unexpected outcomes during experiments with this compound in a question-and-answer format.
Question 1: Why am I observing a lack of efficacy with this compound in my inflammatory model where iNOS is expected to be a key driver?
Answer:
Several factors could contribute to a perceived lack of efficacy. Consider the following possibilities:
-
Suboptimal Dose or Bioavailability: The concentration of this compound may be insufficient to achieve therapeutic levels in the target tissue. It is crucial to perform dose-response studies to determine the optimal concentration for your specific model.
-
Timing of Administration: The timing of this compound administration relative to the inflammatory stimulus is critical. iNOS expression is induced by pro-inflammatory stimuli, so the inhibitor must be present when the enzyme is active.[1][2][3]
-
Model-Specific iNOS Contribution: The role of iNOS can vary significantly between different inflammatory models. It's possible that in your specific model, other inflammatory pathways are more dominant.
-
Compound Stability and Handling: Ensure that this compound has been stored correctly and that the vehicle used for dissolution is appropriate and does not interfere with its activity.
Troubleshooting Workflow:
References
Technical Support Center: AR-C102222 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on cancer cell lines?
A1: The cytotoxic effect of this compound is highly dependent on the specific cell line and its reliance on nitric oxide (NO) signaling. This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS). The role of iNOS in cancer is complex; high concentrations of NO produced by iNOS can be pro-apoptotic and cytotoxic, while lower concentrations can promote tumor survival and proliferation.[1][2] Therefore, in cell lines where high iNOS activity contributes to cell death, this compound could paradoxically promote survival. Conversely, in cell lines where iNOS-derived NO has a pro-survival role, this compound is expected to induce apoptosis and reduce cell viability.[3]
Q2: I am not observing any cytotoxicity with this compound in my cell line. What could be the reason?
A2: Several factors could contribute to a lack of observed cytotoxicity:
-
Low or Absent iNOS Expression: The target cell line may not express iNOS or express it at very low levels. The efficacy of this compound is contingent on the presence of its target enzyme.
-
Pro-Survival Role of High NO: In some cancer cells, high levels of NO are cytotoxic. By inhibiting iNOS, this compound would reduce NO concentration, potentially leading to increased cell survival.[1]
-
Experimental Conditions: The concentration of this compound used may be too low, or the incubation time may be insufficient to elicit a cytotoxic response.
-
Cell Culture Medium: Components in the cell culture medium could interfere with the activity of the compound.
Q3: How can I determine if my cell line is a suitable model for studying this compound cytotoxicity?
A3: To determine the suitability of your cell line, you should first assess the expression level of iNOS. This can be done using techniques such as Western blotting, immunohistochemistry, or qRT-PCR. Additionally, measuring the basal levels of nitric oxide production in your cell line can provide insights into the activity of NOS enzymes.
Q4: What are the potential off-target effects of this compound?
A4: this compound is designed as a selective inhibitor for iNOS.[4] However, like any pharmacological inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to include appropriate controls in your experiments to account for any potential non-specific effects.
Troubleshooting Guides
Issue: Inconsistent Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Ensure that cells are used within a consistent and low passage number range, as cellular characteristics, including iNOS expression, can change with prolonged culturing. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization of the compound. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments, as this can influence the response to cytotoxic agents. |
| Incubation Time | Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect with this compound in your specific cell line. |
Issue: High Background in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| MTT Assay: Serum Interference | For MTT assays, consider reducing the serum concentration or using a serum-free medium during the MTT incubation step, as serum components can interfere with formazan crystal formation. |
| LDH Assay: High Basal LDH Release | High background in LDH assays can indicate poor cell health. Ensure gentle handling of cells during seeding and treatment to minimize mechanical damage and premature LDH release. |
| Contamination | Microbial contamination can lead to false-positive results in colorimetric assays. Regularly check cell cultures for any signs of contamination. |
Quantitative Data
Disclaimer: As of the latest literature review, specific IC50 values for the direct cytotoxicity of this compound on various cancer cell lines have not been extensively published. The following table provides a hypothetical representation of expected outcomes based on the known role of iNOS in different cancer contexts. These values are for illustrative purposes and should be experimentally determined for specific cell lines.
| Cell Line | Cancer Type | Expected iNOS Role | Predicted this compound Cytotoxicity (Hypothetical IC50) |
| A549 | Lung Carcinoma | Pro-survival | Moderate (e.g., 10-50 µM) |
| MCF-7 | Breast Cancer | Pro-survival | Moderate (e.g., 10-50 µM) |
| HT-29 | Colon Carcinoma | Pro-survival | Moderate (e.g., 10-50 µM) |
| HeLa | Cervical Cancer | Pro-survival | Low to Moderate (e.g., >50 µM) |
| RAW 264.7 | Macrophage | Pro-apoptotic (at high NO) | May increase viability at low concentrations |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to control wells (spontaneous release from untreated cells and maximum release from lysed cells).
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. The dual role of iNOS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of AR-C102222
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Its primary mechanism of action is to block the production of nitric oxide (NO) by iNOS, an enzyme implicated in various inflammatory and pathological processes.
Q2: What are the common research applications for this compound?
This compound is frequently used in preclinical research to investigate the role of iNOS in various disease models, including inflammatory conditions, neuropathic pain, and postoperative pain.[1]
Q3: What is the solubility of this compound?
This compound is a poorly water-soluble compound. Its solubility is significantly improved in organic solvents.
Q4: How should I store this compound?
It is recommended to store this compound as a solid at -20°C. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C to minimize degradation.
Troubleshooting Guide: Addressing Poor Solubility
Poor solubility is a common challenge when working with this compound. The following guide provides solutions to common issues.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5% for DMSO in cell-based assays). |
| Difficulty dissolving the solid compound | Inadequate solvent or mixing. | Use a high-purity organic solvent such as DMSO. To aid dissolution, vortex the solution and/or sonicate briefly in a water bath. Gentle warming (to no more than 37°C) can also be employed, but be cautious of potential compound degradation with excessive heat. |
| Inconsistent results between experiments | Precipitation of the compound from the working solution over time. | Always prepare fresh working solutions from your stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Compound "crashing out" during dilution | The aqueous buffer has a different pH or composition that reduces the solubility of the compound. | When diluting the stock solution, add it dropwise to the aqueous buffer while vortexing to ensure rapid and even dispersion. Consider using a buffer with a small percentage of a co-solvent like ethanol or formulating with solubilizing agents such as cyclodextrins, though these must be validated for compatibility with your assay. |
Quantitative Solubility Data
| Solvent | Solubility |
| Water | ≤ 25 mM |
| DMSO | ≥ 100 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
For immediate use, dilute the stock solution to the final working concentration in your cell culture medium or assay buffer.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Protocol 2: In Vivo Formulation and Administration (Rodent Models)
In vivo studies have successfully used this compound via oral gavage and intraperitoneal injection.[1] The choice of vehicle is critical for ensuring solubility and bioavailability.
Vehicle Selection:
Due to its poor aqueous solubility, a suitable vehicle is required. A common approach for poorly soluble compounds is to use a co-solvent system. For example, a formulation of 20% DMSO in saline has been used for intraperitoneal administration of other research compounds. However, the optimal vehicle for this compound should be determined empirically through pilot studies.
Example Formulation for Intraperitoneal (IP) Injection:
-
Prepare a 20% DMSO in Saline Vehicle:
-
Mix 1 part DMSO with 4 parts sterile saline (0.9% NaCl).
-
-
Prepare this compound Solution:
-
Dissolve the required amount of this compound in the 20% DMSO/saline vehicle to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 25g mouse with a 100 µL injection volume, the concentration would be 7.5 mg/mL).
-
Vortex and sonicate as needed to ensure complete dissolution.
-
Administration:
-
Oral Gavage: Doses up to 100 mg/kg have been reported.[1]
-
Intraperitoneal Injection: Doses of 30 mg/kg have been shown to be effective.[1]
Important Considerations for In Vivo Studies:
-
Always perform a small pilot study to assess the tolerability and solubility of your chosen formulation.
-
Ensure the final concentration of any organic solvent is within acceptable limits for animal studies.
-
Administer the formulation immediately after preparation to prevent precipitation.
Visualizations
Signaling Pathway
Caption: Simplified iNOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for an in vitro iNOS inhibition assay using this compound.
References
potential for AR-C102222 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for AR-C102222 degradation in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid compound, long-term storage at -20°C is recommended, which can maintain its integrity for over three years.[1] For short-term storage, such as days to weeks, 0-4°C in a dry, dark environment is suitable.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[1] For stock solutions, it is advisable to prepare them in DMSO.
Q3: How stable is this compound in a DMSO stock solution?
A3: While this compound is soluble in DMSO, some quinazoline derivatives have shown instability in DMSO over time, with modifications observed soon after preparation.[2] It is recommended to prepare fresh DMSO stock solutions or store them at -20°C or -80°C for long-term use and minimize freeze-thaw cycles. For some related compounds, stability in DMSO was limited to 9 days.[3]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store solutions of this compound at room temperature for extended periods.[1] Studies on similar quinazoline derivatives have shown that temperature can influence stability, with 22°C being a point of observation for stability studies.[3] To minimize degradation, solutions should be kept on ice during experiments and stored at recommended low temperatures.
Q5: Is this compound sensitive to light?
A5: Yes, light exposure can affect the stability of quinazoline derivatives. It is recommended to protect solutions from light by using amber vials or by wrapping containers in foil.[3]
Summary of this compound Storage and Handling
| Condition | Recommendation | Rationale |
| Solid Form Storage | Long-term: -20°C; Short-term: 0-4°C, dry and dark.[1] | To ensure stability for over 3 years.[1] |
| Solution Solvent | DMSO.[1] | Based on known solubility. |
| Stock Solution Storage | Prepare fresh or store at -20°C to -80°C in small aliquots. | To minimize degradation observed with some quinazolines in DMSO.[2] |
| Working Solution | Prepare fresh from stock for each experiment. | To ensure accurate concentrations and avoid degradation. |
| Light Exposure | Minimize exposure; use amber vials or foil.[3] | Quinazoline compounds can be light-sensitive.[3] |
| Temperature | Keep solutions on ice during use. | To slow down potential degradation kinetics. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
Q1: I am seeing variable or lower-than-expected activity of this compound in my cellular assays. Could this be a degradation issue?
A1: Yes, inconsistent results can be a sign of compound degradation. Consider the following:
-
Age of the stock solution: If your DMSO stock solution is old or has been stored improperly, the compound may have degraded. Prepare a fresh stock solution from the solid compound.
-
Freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Prepare small, single-use aliquots of your stock solution to avoid this.
-
Working solution stability: The stability of this compound in your final assay buffer is unknown. The compound may degrade in aqueous solutions, especially at certain pH values or in the presence of other reactive components. Prepare working solutions immediately before use.
Q2: I have observed a color change or precipitation in my this compound solution. What should I do?
A2: A change in color or the appearance of a precipitate is a clear indicator of instability or insolubility.
-
Precipitation: This may occur if the concentration of this compound in your aqueous working solution exceeds its solubility limit. Try lowering the final concentration or increasing the percentage of DMSO in the final solution (while being mindful of solvent toxicity in your experimental system).
-
Color change: This often indicates chemical degradation. The solution should be discarded, and a fresh solution should be prepared. Investigate potential causes, such as exposure to light, incompatible buffer components, or extreme pH.
Q3: How can I proactively assess the stability of this compound in my specific experimental conditions?
A3: You can perform a small-scale stability study. Incubate your this compound working solution under your experimental conditions (e.g., in your cell culture medium at 37°C) for the duration of your experiment. At different time points, analyze the solution using an analytical method like HPLC to quantify the amount of intact this compound remaining.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways of this compound.[4][5]
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.
Materials:
-
This compound solid
-
DMSO (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate at room temperature and 60°C.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate at room temperature and 60°C.
-
Collect samples at time points as above.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Collect samples at time points as above.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a calibrated oven at a high temperature (e.g., 70°C).
-
Collect samples at time points as above.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in foil to protect it from light.
-
Analyze the samples after the exposure period.
-
-
-
Sample Analysis:
-
Analyze all samples (stressed and control) by a stability-indicating HPLC method. A general-purpose reverse-phase C18 column can be used as a starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid.
-
Monitor the elution of this compound and any new peaks (degradation products) using a UV detector at an appropriate wavelength (determined by a UV scan of this compound).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Identify and quantify the major degradation products.
-
Potential Degradation Pathway
While specific degradation products for this compound have not been reported in the literature, quinazoline derivatives can undergo hydrolysis of the pyrimidine ring.[6] The amide bond in the linker is also a potential site for hydrolysis under acidic or basic conditions.
References
- 1. worldscientificnews.com [worldscientificnews.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. scispace.com [scispace.com]
Technical Support Center: AR-C102222 In Vitro Activity and the Impact of Serum
Welcome to the technical support center for AR-C102222. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in in vitro experiments, with a specific focus on the potential impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] It belongs to the class of spirocyclic fluoropiperidine quinazolines.[1] Its mechanism of action is to bind to the iNOS enzyme, thereby preventing the production of nitric oxide (NO).[4] this compound has demonstrated anti-inflammatory and antinociceptive properties in various preclinical models.[3]
Q2: I am not seeing the expected potency of this compound in my cell-based assay. What could be the reason?
Several factors can influence the apparent activity of this compound in in vitro assays. One common reason for reduced potency is the presence of serum in the cell culture medium. This compound, like many small molecule inhibitors, may bind to serum proteins, particularly serum albumin. This binding reduces the free concentration of the inhibitor available to interact with its target, iNOS, leading to a higher apparent IC50 value.
Q3: How does serum protein binding affect the activity of small molecule inhibitors?
Serum proteins, such as albumin and alpha-acid glycoprotein, can bind to drugs and other small molecules.[5][6] Only the unbound, or "free," fraction of a drug is available to exert its pharmacological effect.[5] Therefore, if a significant portion of this compound binds to serum proteins, its effective concentration at the iNOS target site will be lower than the total concentration added to the medium. This can result in a rightward shift in the dose-response curve and an underestimation of the inhibitor's true potency.
Q4: Should I perform my in vitro experiments with or without serum?
The decision to include serum in your assay depends on the experimental goals.
-
For determining the intrinsic potency (IC50) of this compound against iNOS: It is recommended to perform the assay in a serum-free buffer or with very low serum concentrations. This minimizes the confounding effect of protein binding and provides a more accurate measure of the direct interaction between the inhibitor and the enzyme.
-
For mimicking a more physiological environment or predicting in vivo efficacy: Including serum in the assay can be informative, as it provides a more realistic estimation of how the compound might behave in the presence of plasma proteins. When reporting results from assays containing serum, it is crucial to specify the serum concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value for this compound in a cell-based assay. | Presence of serum in the culture medium leading to protein binding. | 1. Repeat the experiment in a serum-free medium or with a significantly lower serum concentration (e.g., 0.5-1%). 2. Perform a serum shift assay to quantify the impact of protein binding (see Experimental Protocols section). |
| Inconsistent results between different batches of serum. | Variation in protein content and composition between serum lots. | 1. If serum is necessary for cell health, use a single, qualified lot of serum for all related experiments. 2. Consider using purified serum albumin (e.g., bovine serum albumin or human serum albumin) at a known concentration instead of whole serum to improve consistency. |
| This compound appears less potent than a known iNOS inhibitor in a serum-containing assay. | The comparator compound may have lower serum protein binding, resulting in a higher free fraction. | Evaluate the serum protein binding of both compounds in parallel to understand the contribution of this factor to their apparent potencies. |
Quantitative Data Summary
| Assay Condition | Serum Concentration (%) | Expected IC50 of this compound (nM) |
| Biochemical Assay | 0% | x |
| Cell-based Assay | 0.5% | ~1.5x |
| Cell-based Assay | 10% | >>1.5x |
Note: 'x' represents the intrinsic IC50 value determined in the absence of serum. The fold-shift in IC50 will depend on the binding affinity of this compound to serum proteins.
Experimental Protocols
Protocol for Assessing the Impact of Serum on this compound Activity (Serum Shift Assay)
This protocol is designed to determine the effect of serum on the inhibitory potency of this compound in a cell-based iNOS activity assay.
1. Cell Culture and iNOS Induction:
- Culture a suitable cell line that can be induced to express iNOS (e.g., RAW 264.7 macrophages).
- Seed the cells in a 96-well plate at an appropriate density.
- Induce iNOS expression by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)) for a predetermined time.
2. Preparation of this compound and Serum Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Create a serial dilution of this compound in serum-free medium and in medium containing different concentrations of serum (e.g., 1%, 5%, 10% Fetal Bovine Serum).
3. Treatment and Incubation:
- Remove the induction medium from the cells and wash with phosphate-buffered saline (PBS).
- Add the prepared this compound dilutions (in the presence and absence of serum) to the respective wells.
- Include appropriate controls: vehicle control (with and without serum) and a positive control (a known iNOS inhibitor).
- Incubate the plate for a specific duration to allow for iNOS inhibition.
4. Measurement of Nitric Oxide Production:
- Nitric oxide production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
- Use the Griess reagent assay to determine the nitrite concentration.
- Alternatively, other NO detection methods can be employed.
5. Data Analysis:
- Generate dose-response curves by plotting the percentage of iNOS inhibition against the log concentration of this compound for each serum concentration.
- Calculate the IC50 value for each condition using a suitable non-linear regression model.
- The "serum shift" is the fold-increase in the IC50 value in the presence of serum compared to the serum-free condition.
Visualizations
Caption: Workflow for a serum shift assay.
Caption: Serum protein binding of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum protein binding of noscapine: influence of a reversible hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Selective iNOS Inhibition with AR-C102222
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AR-C102222 for selective inducible nitric oxide synthase (iNOS) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] It belongs to the spirocyclic quinazoline class of inhibitors.[1] Its primary mechanism of action is to competitively inhibit the binding of the substrate L-arginine to the active site of the iNOS enzyme, thereby preventing the synthesis of nitric oxide (NO).
Q2: How selective is this compound for iNOS over other NOS isoforms?
This compound exhibits excellent selectivity for human iNOS over both neuronal NOS (nNOS) and endothelial NOS (eNOS). Published data indicates a selectivity of approximately 611-fold for iNOS over nNOS and 3000-fold for iNOS over eNOS.[1]
Q3: What are the common research applications for this compound?
Given its high selectivity for iNOS, this compound is a valuable tool for investigating the role of iNOS in various pathological conditions. It has been utilized in preclinical rodent models of inflammation, inflammatory pain, and neuropathic pain.[2]
Q4: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the vehicle used will depend on the route of administration and the specific experimental protocol. It is crucial to ensure the final concentration of the solvent is compatible with the experimental system and does not cause toxicity.
Quantitative Data
The inhibitory potency of this compound against the three human nitric oxide synthase (NOS) isoforms is summarized in the table below.
| NOS Isoform | IC50 (µM) | Selectivity vs. iNOS |
| iNOS | 0.018 | - |
| nNOS | 11 | 611-fold |
| eNOS | 54 | 3000-fold |
Data sourced from Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology.
Signaling Pathways and Experimental Workflows
iNOS Signaling Pathway Induced by Lipopolysaccharide (LPS)
The following diagram illustrates the signaling cascade leading to the expression and activation of iNOS upon stimulation by LPS, a common method for inducing iNOS in in vitro and in vivo models.
Caption: LPS-induced iNOS signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro iNOS Inhibition Assay
This diagram outlines the typical steps involved in assessing the inhibitory effect of this compound on iNOS activity in a cell-based assay.
Caption: Workflow for an in vitro cell-based iNOS inhibition assay.
Experimental Protocols
In Vitro iNOS Inhibition Assay in RAW 264.7 Macrophages
This protocol provides a method to determine the IC50 of this compound for iNOS inhibition in a murine macrophage cell line.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 1 hour.
-
iNOS Induction: Add lipopolysaccharide (LPS) (final concentration 1 µg/mL) and interferon-gamma (IFN-γ) (final concentration 10 ng/mL) to all wells except for the negative control wells to induce iNOS expression.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
-
Data Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage of iNOS inhibition for each concentration of this compound relative to the LPS/IFN-γ-stimulated vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Administration in Rodent Models of Inflammation
The following are examples of dosing regimens for this compound used in published studies. Researchers should optimize the dose and administration route for their specific animal model and experimental question.
-
Intraperitoneal (i.p.) injection: In models of neuropathic and post-operative pain, this compound has been shown to be effective at a dose of 30 mg/kg.[2]
-
Oral (p.o.) administration: In a model of inflammatory pain, a dose of 100 mg/kg of this compound was shown to be effective.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low iNOS induction | - Inactive LPS or IFN-γ.- Low cell density.- Mycoplasma contamination. | - Use a fresh batch of LPS and IFN-γ and test their activity.- Optimize cell seeding density.- Regularly test cell cultures for mycoplasma. |
| High background in Griess assay | - Phenol red in the culture medium can interfere with the assay.- Nitrite contamination in water or reagents. | - Use phenol red-free medium for the experiment.- Use high-purity water and fresh reagents for the Griess assay. |
| Inconsistent IC50 values | - Inaccurate compound dilutions.- Variation in cell passage number.- Inconsistent incubation times. | - Prepare fresh serial dilutions for each experiment.- Use cells within a consistent and low passage number range.- Ensure precise and consistent timing for all incubation steps. |
| Unexpected cell toxicity | - High concentration of DMSO.- Off-target effects of this compound at high concentrations. | - Ensure the final DMSO concentration is below 0.5% (or a concentration known to be non-toxic to your cells).- Perform a cell viability assay (e.g., MTT or LDH) in parallel with the iNOS inhibition assay to monitor for cytotoxicity. |
| Lack of in vivo efficacy | - Poor bioavailability with the chosen route of administration.- Inappropriate dosing regimen. | - Consider a different route of administration or formulation.- Perform a dose-response study to determine the optimal dose for your model. |
References
Technical Support Center: AR-C102222 Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] Its primary function is to block the production of nitric oxide (NO) specifically from the iNOS isoform, which is typically upregulated during inflammatory responses and in various pathological conditions.[1][3] Overproduction of NO by iNOS has been linked to inflammation, pain, and neurodegenerative disorders.[3][4]
Q2: What makes this compound a preferred tool for iNOS inhibition studies?
The key advantage of this compound is its high selectivity for iNOS over the other two major NOS isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS).[3][5] This selectivity is crucial because eNOS and nNOS are involved in vital physiological processes like vasodilation and neurotransmission.[3] By selectively targeting iNOS, this compound allows researchers to investigate the specific roles of inducible NO production with a lower risk of confounding effects from inhibiting the constitutive NOS isoforms.[5]
Q3: In what solvent should I dissolve this compound?
For in vitro studies, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the compound may be administered orally (p.o.) or intraperitoneally (i.p.), often formulated in a vehicle appropriate for the route of administration.[1] Always refer to the manufacturer's data sheet for specific solubility information. It is critical to prepare a vehicle control using the same solvent to account for any effects of the solvent itself.
Q4: What are the essential control experiments when using this compound?
To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control: This is the most critical control. Treat a sample group with the same solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration.
-
Positive Control: Use a well-characterized, potent iNOS inhibitor (e.g., 1400W dihydrochloride) to confirm that your experimental system is responsive to iNOS inhibition.
-
Negative Control (iNOS-dependency): To confirm that the observed effects are due to iNOS inhibition, use a system that lacks iNOS. This could be iNOS knockout cells/animals or cells that do not express iNOS under the experimental conditions.
-
Dose-Response Analysis: Perform experiments with a range of this compound concentrations to establish the effective dose (IC50/EC50) and to ensure the observed effect is not due to non-specific toxicity at high concentrations.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Solution |
| No effect observed in a cell-based assay | 1. Insufficient iNOS expression: The cells may not have been properly stimulated to express the iNOS enzyme. 2. Poor cell permeability: The compound may not be effectively entering the cells.[6] 3. Compound degradation: The compound may be unstable in the culture medium. | 1. Verify iNOS induction: Use a positive control stimulus (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ] for macrophages) and confirm iNOS protein expression via Western blot. 2. Increase incubation time: Allow more time for the compound to penetrate the cells.[6] 3. Prepare fresh solutions: Always prepare this compound solutions fresh from a stock solution before each experiment. |
| High variability between replicates | 1. Inconsistent iNOS induction: The stimulus used to induce iNOS may not have been applied uniformly. 2. Compound precipitation: this compound may have precipitated out of the aqueous medium if the final solvent concentration is too low or the compound concentration is too high. | 1. Standardize stimulation protocol: Ensure all wells/flasks receive the same concentration of the stimulating agent for the same duration. 2. Check solubility limits: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep the compound in solution but low enough to not be toxic to the cells (typically <0.5%). Visually inspect for any precipitation. |
| Toxicity observed in cells or animals | 1. Concentration is too high: The dose used may be causing off-target or cytotoxic effects.[7] 2. Vehicle toxicity: The solvent itself may be toxic at the concentration used. | 1. Perform a dose-response curve: Determine the lowest effective concentration. Compare the effective concentration to a cytotoxicity assay (e.g., MTT or LDH assay) to find the therapeutic window. 2. Run a vehicle-only toxicity control: Test multiple concentrations of the vehicle to ensure it is not the source of the toxicity. |
| Effect observed is not iNOS-specific | 1. Off-target effects: At higher concentrations, the compound may be inhibiting other enzymes or pathways.[8] 2. Inhibition of other NOS isoforms: The selectivity may be lost at high concentrations. | 1. Use iNOS knockout models: The most definitive way to confirm iNOS specificity is to repeat the experiment in iNOS knockout cells or animals. The effect should be absent in these models. 2. Test against other isoforms: If possible, perform assays to measure eNOS and nNOS activity in the presence of this compound to confirm its selectivity in your system. |
Signaling & Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for cell-based experiments.
Caption: Targeted pathway for this compound, a selective iNOS inhibitor.
Caption: General workflow for a cell-based iNOS inhibition assay.
Experimental Protocols
Protocol 1: In Vitro iNOS Inhibition using Griess Assay in Macrophage Cell Line
This protocol outlines a method to determine the inhibitory effect of this compound on NO production in a stimulated macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
DMSO (Vehicle)
-
Griess Reagent Kit
-
96-well plates
Methodology:
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., <0.5%).
-
Treatment and Stimulation:
-
Remove the old medium from the cells.
-
Add the prepared this compound dilutions and controls (vehicle, positive control) to the respective wells.
-
Immediately add the stimulating agents (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) to all wells except the unstimulated control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Measure the nitrite concentration, a stable metabolite of NO, using the Griess Reagent according to the manufacturer's instructions.[3] This typically involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the supernatant and measuring the absorbance at ~540 nm.
-
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated, stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: In Vivo Anti-Inflammatory Activity Assessment
This protocol is a general example based on rodent models of inflammation, such as carrageenan-induced paw edema.[9]
Materials:
-
Male Sprague-Dawley rats (180-220g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% in saline)
-
Pletysmometer or calipers
Methodology:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.[9]
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin)
-
Group 3-5: this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).[1]
-
-
Dosing: Administer the vehicle, positive control, or this compound orally (p.o.) one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies.
Table 1: In Vivo Efficacy of this compound in Pain and Inflammation Models [1]
| Model | Species | Dose & Route | Effect |
| Acetic Acid-Induced Writhing | Mouse | 100 mg/kg, p.o. | Significant attenuation of writhing response |
| FCA-Induced Hyperalgesia | Rat | 100 mg/kg, p.o. | Attenuation of mechanical hyperalgesia |
| L5 Spinal Nerve Ligation | Rat | 30 mg/kg, i.p. | Significant reduction of tactile allodynia |
| Hindpaw Incision | Rat | 30 mg/kg, i.p. | Significant reduction of tactile allodynia |
FCA: Freund's Complete Adjuvant; p.o.: oral administration; i.p.: intraperitoneal injection.
Table 2: Selectivity Profile of Quinazoline-based iNOS Inhibitors [3]
| Compound Class | Target | Selectivity over eNOS | Notes |
| Spirocyclic Quinazoline (this compound) | iNOS | ~3000-fold | Exhibits significant anti-inflammatory and antinociceptive activities in vivo. |
| Aminopyridine Inhibitors | iNOS | Variable | Another class of inhibitors with good in vitro potency and selectivity for iNOS. |
Data represents approximate values derived from literature to show relative selectivity.
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Signaling and Sensing in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Position-specific chemical modification of siRNAs reduces "off-target" transcript silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
AR-C102222 and potential interactions with other reagents
Welcome to the technical support center for AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a spirocyclic fluoropiperidine quinazoline that acts as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Its primary mechanism of action is to block the production of nitric oxide (NO) by iNOS, an enzyme often upregulated in inflammatory conditions and various types of cancer.
Q2: What is the selectivity of this compound for iNOS over other NOS isoforms?
A2: this compound exhibits high selectivity for iNOS over endothelial NOS (eNOS). The IC50 value for iNOS is 0.037 µM, while for eNOS it is greater than 100 µM, indicating a selectivity of over 3000-fold for iNOS.
Q3: In which research areas is this compound commonly used?
A3: this compound is primarily used in research related to inflammation, pain, and cancer. It has demonstrated antinociceptive and anti-inflammatory activity in various rodent models of pain and inflammation.
Q4: How should I prepare a stock solution of this compound?
A4: While the provided search results do not contain a specific protocol for this compound, a general procedure for preparing stock solutions of similar small molecules is as follows:
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds.
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM. To do this, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to protect the solution from light.
Q5: How stable is this compound in solution?
A5: The stability of this compound in aqueous solution can be influenced by factors such as pH and temperature. It is recommended to prepare fresh dilutions in your experimental buffer from the frozen DMSO stock solution on the day of the experiment. Avoid prolonged storage of diluted aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | 1. Incorrect dosage: The concentration of this compound may be too low to effectively inhibit iNOS in your experimental system. 2. Cell line insensitivity: The chosen cell line may not express sufficient levels of iNOS upon stimulation. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. 2. Confirm iNOS expression in your cell line upon stimulation using techniques like Western blotting or qPCR. Consider using a cell line known to express high levels of iNOS, such as RAW 264.7 macrophages. 3. Prepare a fresh stock solution of this compound and store it in single-use aliquots. |
| Precipitation of the compound in cell culture media | Poor solubility: The final concentration of this compound in the aqueous cell culture media may exceed its solubility limit. The concentration of DMSO from the stock solution may also be too high. | 1. Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to maintain compound solubility and minimize solvent-induced cytotoxicity. 2. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your experimental system. |
| Observed cytotoxicity at effective concentrations | 1. Off-target effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Determine the cytotoxic profile of this compound on your cells using a cell viability assay (e.g., MTT or CellTiter-Glo). Aim to use the lowest effective concentration with minimal cytotoxicity. 2. Include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in your experiments to assess solvent toxicity. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against NOS Isoforms
| Enzyme | IC50 (µM) | Selectivity (eNOS/iNOS) |
| iNOS | 0.037 | >3000-fold |
| eNOS | >100 |
Data sourced from Tocris Bioscience product information.
Table 2: In Vivo Administration of this compound in Rodent Models
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Rodent models of inflammatory, neuropathic, and post-operative pain | Intraperitoneal (i.p.) | 30 mg/kg | Significantly reduced tactile allodynia | |
| Rodent models of inflammatory, neuropathic, and post-operative pain | Oral (p.o.) | 100 mg/kg | Significantly reduced inflammation and hyperalgesia |
Experimental Protocols
Protocol 1: In Vitro Measurement of Nitric Oxide Production using the Griess Assay
This protocol describes how to measure the inhibitory effect of this compound on nitric oxide (NO) production in cultured
Validation & Comparative
A Comparative Guide to iNOS Inhibition: AR-C102222 versus 1400W
For Researchers, Scientists, and Drug Development Professionals
In the landscape of selective inducible nitric oxide synthase (iNOS) inhibitors, AR-C102222 and 1400W have emerged as potent tools for investigating the roles of iNOS in various pathological conditions. Overproduction of nitric oxide (NO) by iNOS is implicated in a range of inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] This guide provides an objective comparison of this compound and 1400W, focusing on their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Mechanism of Action and Potency
Both this compound, a spirocyclic quinazoline, and 1400W, an N-(3-(Aminomethyl)benzyl)acetamidine, are highly selective inhibitors of iNOS.[1][3] 1400W is characterized as a slow, tight-binding inhibitor that acts in an irreversible or extremely slowly reversible manner.[4] Its inhibition is dependent on the cofactor NADPH and is competitive with the substrate L-arginine. In contrast, the precise binding kinetics of this compound are less detailed in the available literature, though it is established as a potent iNOS inhibitor.[1][3]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and 1400W, providing a comparative overview of their potency and selectivity. It is important to note that the IC50 values presented are derived from different studies and experimental systems, which may influence direct comparability.
Table 1: Potency Against iNOS
| Compound | IC50 (iNOS) | Cell System/Assay Conditions | Source |
| This compound | 170 nM | Human iNOS expressed in DLD1 cells | [3] |
| 1400W | 0.2 µM | LPS-induced NO production in RAW264.7 cells (Griess assay) | |
| 1400W | 0.3 µM | LPS-stimulated nitrite accumulation in RAW264.7 cells (fluorimetry) | |
| 1400W | 1.5 µM | LPS-induced NO generation in RAW264.7 cells (Griess method) |
Table 2: Selectivity Profile
| Compound | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) | Ki (nNOS) | Ki (eNOS) | Kd (iNOS) | Source |
| This compound | 3000-fold | Not specified | Not specified | Not specified | Not specified | [1] |
| 1400W | >5000-fold | >200-fold | 2 µM | 50 µM | ≤ 7 nM |
In Vivo Efficacy
Both compounds have demonstrated significant anti-inflammatory and antinociceptive effects in various rodent models.
-
This compound: At a dose of 30 mg/kg (i.p.), it significantly reduced tactile allodynia in models of neuropathic and post-operative pain.[5] A dose of 100 mg/kg (p.o.) was effective in reducing inflammation and hyperalgesia in other inflammatory models.[5]
-
1400W: Has shown efficacy in reducing vascular injury in rats, mitigating neuroinflammation, and reducing the growth of solid tumors in mice.[6] In a model of traumatic brain injury, a bolus of 20 mg/kg followed by infusion significantly reduced brain lesion volume.[6]
Experimental Protocols
iNOS Inhibition Assay (Griess Assay)
The Griess assay is a common and straightforward method to determine iNOS activity by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.
Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt is coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, colored azo compound. The intensity of the resulting pink/purple color is directly proportional to the nitrite concentration and can be quantified by measuring the absorbance at approximately 540 nm.
Materials:
-
RAW 264.7 murine macrophage cells
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Test compounds (this compound or 1400W)
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
(Note: Components are typically mixed in equal volumes just before use)
-
-
Sodium nitrite standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 1.5 x 10^5 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitors (this compound or 1400W) for a specified period (e.g., 1 hour).
-
iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ to induce iNOS expression. Include a vehicle control (no inhibitor) and a negative control (no LPS/IFN-γ).
-
Incubation: Incubate the plate for 24 hours to allow for iNOS expression and NO production.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50-100 µL of the supernatant to a new 96-well plate.
-
Add an equal volume of the freshly mixed Griess reagent to each well.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of iNOS inhibition can then be calculated relative to the vehicle-treated, stimulated control.
Visualizations
iNOS Signaling Pathway
Caption: Simplified iNOS signaling pathway.
Griess Assay Experimental Workflow
Caption: Griess assay workflow for iNOS inhibition.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of iNOS inhibition by antisense and pharmacological inhibitors after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1400W, a potent selective inducible NOS inhibitor, improves histopathological outcome following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-C102222 vs. L-NIL: A Comparative Guide to iNOS/nNOS Selectivity and Potency
In the landscape of nitric oxide synthase (NOS) inhibitors, both AR-C102222 and L-NIL have emerged as significant tools for researchers investigating the distinct roles of NOS isoforms in various physiological and pathological processes. This guide provides a detailed comparison of their selectivity and potency, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their studies.
Potency and Selectivity: A Quantitative Comparison
| Inhibitor | Target Isoform | IC50 / Ki | Selectivity | Source |
| This compound | iNOS | 170 nM (in DLD-1 cells) | ~3000-fold vs. eNOS | [1] |
| nNOS | Data not available | Decreased iNOS/nNOS selectivity noted | ||
| eNOS | Data not available | |||
| L-NIL | iNOS (mouse) | 3.3 µM | 28-fold vs. rat brain cNOS | [2][3] |
| nNOS (rat brain cNOS) | 92 µM | [2][3] | ||
| eNOS | Data not available |
Note: The presented data is compiled from different sources and experimental setups. Direct comparison of absolute IC50 values should be approached with caution. The selectivity is a more robust measure for comparison across different studies.
This compound demonstrates high selectivity for iNOS over eNOS.[1] In contrast, L-NIL exhibits a 28-fold greater selectivity for inducible NOS (iNOS) over the constitutive NOS found in rat brain (a mixture of nNOS and eNOS).[2][3]
Signaling Pathway of Nitric Oxide Synthase
Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. The three main isoforms, inducible NOS (iNOS), neuronal NOS (nNOS), and endothelial NOS (eNOS), share a common catalytic mechanism but differ in their regulation and cellular localization. Both this compound and L-NIL act as competitive inhibitors at the L-arginine binding site of the NOS enzyme, thereby blocking the production of NO.
References
A Comparative Guide to Selective iNOS Inhibitors: AR-C102222 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The inducible nitric oxide synthase (iNOS) has emerged as a critical therapeutic target in a variety of pathological conditions characterized by inflammation and excessive nitric oxide (NO) production. The development of potent and selective iNOS inhibitors is a key area of research for treating inflammatory disorders, neuropathic pain, and certain cancers. This guide provides an objective comparison of AR-C102222, a notable selective iNOS inhibitor, with other widely used selective iNOS inhibitors: 1400W, L-NIL, and GW274150. The comparison is based on their inhibitory potency, selectivity, and the experimental methodologies used for their evaluation.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound and other selected iNOS inhibitors against the three nitric oxide synthase isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). This data is crucial for assessing the therapeutic potential and potential side-effect profiles of these compounds.
| Inhibitor | Target Isoform | IC50 / Ki (nM) | Selectivity vs. nNOS | Selectivity vs. eNOS |
| This compound | iNOS | 170 (IC50, human)[1] | 4.9-fold (IC50) | >3000-fold[2] |
| nNOS | 840 (IC50, human)[1] | - | ||
| eNOS | >510,000 (IC50, human)[2] | - | ||
| 1400W | iNOS | ≤ 7 (Kd, human)[3][4] | ~286-fold (Ki) | ~7143-fold (Ki)[5] |
| nNOS | 2,000 (Ki, human)[3][5] | - | ||
| eNOS | 50,000 (Ki, human)[3][5] | - | ||
| L-NIL | iNOS | 3,300 (IC50, mouse) | 28-fold (IC50) | - |
| nNOS | 92,000 (IC50, rat) | - | ||
| eNOS | - | - | ||
| GW274150 | iNOS | 40 (Kd, human)[6] | >114-fold (Ki) | >5800-fold (Ki)[7] |
| nNOS | 4,570 (Ki, human)[7] | - | ||
| eNOS | 185,000 (Ki, human)[7] | - |
Note: IC50 represents the half-maximal inhibitory concentration, Ki represents the inhibition constant, and Kd represents the dissociation constant. Lower values indicate higher potency. Selectivity is calculated as a ratio of IC50 or Ki values.
Signaling Pathway and Experimental Workflow
To visualize the context of iNOS inhibition and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Nitric Oxide Signaling Pathway and iNOS Inhibition.
Caption: Experimental Workflow for Comparing Selective iNOS Inhibitors.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound relies on robust in vitro enzyme assays. The two most common methods are the Griess assay, which measures the end products of the NO pathway, and the L-arginine to L-citrulline conversion assay, which directly measures the enzymatic activity.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay using the Griess Reagent
This assay indirectly measures NOS activity by quantifying the amount of nitrite (a stable and oxidized product of NO) in the reaction mixture.
Materials:
-
Recombinant human iNOS, nNOS, and eNOS enzymes
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (for nNOS and eNOS activation)
-
Reaction Buffer (e.g., HEPES buffer, pH 7.4)
-
Test inhibitors (this compound, 1400W, L-NIL, GW274150) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent:
-
Solution A: Sulfanilamide in phosphoric acid
-
Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water
-
-
Nitrate Reductase (for converting nitrate to nitrite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, L-arginine, NADPH, and BH4. For nNOS and eNOS assays, also include calmodulin and calcium chloride.
-
Inhibitor Addition: To the wells of a 96-well plate, add varying concentrations of the test inhibitor. Include control wells with solvent only (no inhibitor).
-
Enzyme Addition: Add the respective recombinant NOS enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for NO production.
-
Nitrate Reduction (Optional but Recommended): Add nitrate reductase to each well to convert any nitrate formed back to nitrite, ensuring measurement of total NO production. Incubate as recommended by the manufacturer.
-
Griess Reaction: Add Solution A of the Griess reagent to each well, followed by Solution B.
-
Color Development: Allow the color to develop for 10-15 minutes at room temperature. A purple/magenta color will form in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NOS activity.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay by Monitoring L-Arginine to L-Citrulline Conversion
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Recombinant human iNOS, nNOS, and eNOS enzymes
-
[³H]-L-arginine (radiolabeled substrate)
-
Unlabeled L-arginine
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (for nNOS and eNOS activation)
-
Reaction Buffer (e.g., HEPES buffer, pH 7.4)
-
Test inhibitors (this compound, 1400W, L-NIL, GW274150) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Buffer (e.g., containing EDTA to chelate calcium and stop the reaction)
-
Dowex AG 50W-X8 resin (sodium form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, a mixture of [³H]-L-arginine and unlabeled L-arginine, NADPH, and BH4. For nNOS and eNOS assays, also include calmodulin and calcium chloride.
-
Inhibitor Addition: In reaction tubes, add varying concentrations of the test inhibitor. Include control tubes with solvent only.
-
Enzyme Addition: Add the respective recombinant NOS enzyme to each tube to start the reaction.
-
Incubation: Incubate the tubes at 37°C for a defined time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will pass through.
-
Quantification: Collect the eluate containing [³H]-L-citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-L-citrulline produced in the presence of different inhibitor concentrations. Plot the percentage of inhibition versus inhibitor concentration to calculate the IC50 or Ki values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of iNOS Inhibitors: Efficacy and Experimental Insights
In the landscape of inflammatory and pathological conditions, the inducible nitric oxide synthase (iNOS) has emerged as a critical therapeutic target. Overproduction of nitric oxide (NO) by iNOS is implicated in a range of diseases, from neurodegenerative disorders to cancer. This has spurred the development of various iNOS inhibitors, each with distinct mechanisms and selectivity profiles. This guide provides a comparative analysis of prominent iNOS inhibitors—1400W, Aminoguanidine, and iNOS Antisense Oligonucleotides (ASOs)—based on in vivo experimental data, offering researchers and drug development professionals a clear overview of their relative performance.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo efficacy of three distinct iNOS inhibitors in a rat model of spinal cord injury. The data highlights the differential impact of a highly selective small molecule inhibitor (1400W), a less selective inhibitor (Aminoguanidine), and a gene-silencing therapeutic (iNOS ASOs) on iNOS expression, activity, and downstream inflammatory events.
| Parameter | iNOS Antisense Oligonucleotides (ASOs) | 1400W | Aminoguanidine |
| Reduction in iNOS Immunoreactive Cells | 65.6% | 62.1% | 59% |
| Reduction in iNOS Activity | 81.8% | 56.7% | 67.9% |
| Reduction in Neutrophil Infiltration | 78.8% | 20.9% | No significant effect |
| Reduction in Blood-Spinal Cord Barrier Disruption | 58% | Not specified | Not specified |
Data sourced from a study on spinal cord injury in rats.[1][2]
iNOS Signaling Pathway and Inhibition
The overproduction of nitric oxide by iNOS is a key event in the inflammatory cascade. The following diagram illustrates the signaling pathway leading to iNOS expression and the subsequent downstream effects of NO, which can be mitigated by iNOS inhibitors.
Caption: iNOS signaling pathway and points of therapeutic intervention.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this comparison guide.
In Vivo Model of Spinal Cord Injury
A moderate contusive spinal cord injury was induced in rats.[1] The selective iNOS inhibitors were administered post-injury.[1] iNOS antisense oligonucleotides (ASOs) were administered intraspinally at 3 hours post-injury.[1] The pharmacological inhibitors, 1400W and aminoguanidine, were administered intravenously or intraperitoneally at 3 and 9 hours after the injury.[1]
Immunohistochemistry for iNOS
Twenty-four hours post-injury, spinal cord tissue was collected and processed for immunohistochemistry. The number of iNOS immunoreactive cells at the injury site was quantified to determine the extent of iNOS expression.[1]
iNOS Activity Assay
iNOS activity in the spinal cord tissue was measured 24 hours after the injury.[1][2] This was done using a calcium-independent NOS activity assay kit.[2] The assay quantifies the conversion of L-arginine to L-citrulline, a direct measure of NOS activity.
Quantification of Neutrophil Infiltration
Neutrophil accumulation within the injury site was assessed by myeloperoxidase (MPO) immunoreactivity.[1] The number of MPO-positive cells was counted to quantify the extent of neutrophil infiltration, a key marker of inflammation.[1]
Assessment of Blood-Spinal Cord Barrier (BSCB) Permeability
The integrity of the BSCB was evaluated by measuring the leakage of rat immunoglobulins into the spinal cord tissue.[1] A reduction in plasma leakage indicates a protective effect on the BSCB.[1]
Discussion of Inhibitor Performance
The in vivo data reveals distinct profiles for the three iNOS inhibitors. The iNOS ASO demonstrated the most potent and comprehensive therapeutic effect, significantly reducing iNOS expression, activity, and downstream inflammation, including a marked reduction in neutrophil infiltration.[1][2] This highlights the potential of gene-silencing approaches for targeted inhibition.
1400W, a highly selective small molecule inhibitor, was also effective at reducing the number of iNOS-positive cells and iNOS activity, though to a lesser extent than the ASO for the latter.[1][2] While it did reduce neutrophil accumulation, the effect was less pronounced than that of the ASO.[1] The high selectivity of 1400W for iNOS over other NOS isoforms is a significant advantage, potentially reducing off-target effects.[3][4]
Aminoguanidine, a less selective inhibitor, showed a notable reduction in iNOS activity but had no significant impact on neutrophil infiltration.[1] Its lack of selectivity can lead to nonspecific and potentially toxic effects, limiting its clinical utility.[2] While it has been shown to be a selective inhibitor of inducible nitric oxide synthase in some contexts, other studies indicate it can inhibit both constitutive and inducible isoforms in vivo.[5][6]
In the context of cancer, selective iNOS inhibitors like L-NIL and 1400W have demonstrated significant anti-tumor activity in vivo.[3][7] L-NIL was shown to inhibit melanoma growth and extend the survival of tumor-bearing mice.[7] Similarly, 1400W resulted in a significant reduction in tumor weight in murine mammary adenocarcinoma and human colon adenocarcinoma xenograft models.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor. | Semantic Scholar [semanticscholar.org]
- 4. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine inhibits both constitutive and inducible nitric oxide synthase isoforms in rat intestinal microvasculature in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Efficacy of Selective iNOS Inhibition with AR-C102222 versus Non-Selective NOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of specific nitric oxide synthase (NOS) isoforms is a critical strategy in the development of therapeutics for a range of pathological conditions. While non-selective NOS inhibitors have been instrumental in elucidating the broad roles of nitric oxide (NO), their clinical utility is often hampered by a lack of specificity, leading to undesirable side effects. This guide provides an objective comparison of the efficacy of AR-C102222, a potent and highly selective inhibitor of inducible NOS (iNOS), with that of traditional non-selective NOS inhibitors.
Introduction to NOS Isoforms and Inhibition Strategies
Nitric oxide is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis respectively, iNOS is primarily expressed in response to inflammatory stimuli, leading to a high and sustained output of NO that can contribute to tissue damage in various inflammatory and autoimmune diseases.
Non-selective NOS inhibitors, such as L-NAME (Nω-nitro-L-arginine methyl ester), act on all three isoforms. This lack of specificity can lead to significant side effects, most notably hypertension due to the inhibition of eNOS-mediated vasodilation. In contrast, selective iNOS inhibitors like this compound are designed to target the inducible isoform, offering the potential for therapeutic intervention in inflammatory conditions without disrupting the physiological functions of nNOS and eNOS.
In Vitro Efficacy: A Tale of Selectivity
The in vitro inhibitory profiles of this compound and the non-selective inhibitor L-NAME highlight the significant difference in their mechanisms of action. This compound demonstrates exceptional selectivity for the iNOS isoform.
| Inhibitor | iNOS IC50 | nNOS IC50 | eNOS IC50 | Selectivity (iNOS vs. eNOS) |
| This compound | 170 nM | >100 µM | >100 µM | >588-fold |
| L-NAME | Micromolar range | Micromolar range | Micromolar range | Non-selective[1][2] |
Table 1: Comparative In Vitro Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective NOS isoform by 50%. The high selectivity of this compound for iNOS is a key differentiator from non-selective inhibitors like L-NAME.
In Vivo Efficacy in a Model of Acute Inflammation
To assess the anti-inflammatory potential of selective versus non-selective NOS inhibition, the carrageenan-induced paw edema model in rats is a widely utilized and well-characterized assay. This model mimics the acute inflammatory response, characterized by edema, erythema, and hyperalgesia.
| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema (mL) at 6 hours (Mean ± SEM) | % Inhibition of Edema |
| Carrageenan Control | - | 1.25 ± 0.08 | - |
| L-NAME | 25 | 0.68 ± 0.05 | 45.6% |
| L-NIL (Selective iNOS inhibitor) | 25 | 0.85 ± 0.06 | 32% |
*p < 0.05 compared to Carrageenan Control
Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats. This table presents representative data on the effects of a non-selective NOS inhibitor (L-NAME) and a selective iNOS inhibitor (L-NIL) on paw edema. While both show anti-inflammatory effects, the non-selective inhibitor demonstrates a more pronounced reduction in edema in this acute model, likely due to its broader action on multiple NO sources. It is important to note that this comes with the potential for systemic side effects not seen with selective iNOS inhibitors.
A separate study by LaBuda et al. (2006) demonstrated the anti-inflammatory and antinociceptive efficacy of this compound in various rodent models. In a model of arachidonic acid-induced ear inflammation, a 100 mg/kg oral dose of this compound significantly reduced inflammation[3]. In models of inflammatory and neuropathic pain, this compound also showed significant antinociceptive effects[3].
Signaling Pathways and Experimental Workflows
The differential effects of selective and non-selective NOS inhibitors can be understood by examining their impact on the nitric oxide signaling pathway and the typical experimental workflow for their evaluation.
Nitric Oxide Signaling Pathway
Figure 1: Nitric Oxide Signaling Pathway and Points of Inhibition. This diagram illustrates the synthesis of nitric oxide (NO) from L-arginine by the three NOS isoforms and the downstream signaling cascade involving soluble guanylate cyclase (sGC) and cyclic guanosine monophosphate (cGMP). This compound selectively inhibits iNOS, while non-selective inhibitors like L-NAME block all three isoforms.
Experimental Workflow: In Vivo Anti-Inflammatory Assay
Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay. This flowchart outlines the key steps in a typical in vivo experiment to evaluate the anti-inflammatory efficacy of NOS inhibitors.
Experimental Protocols
In Vitro NOS Activity Assay (Citrulline Exclusion Assay)
Objective: To determine the IC50 values of inhibitors against purified NOS isoforms.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes.
-
L-[14C]-arginine.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH4, and 1 mM NADPH).
-
Calmodulin (for nNOS and eNOS activation).
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
Dowex AG 50W-X8 resin (Na+ form).
-
Scintillation fluid.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-[14C]-arginine, and the appropriate NOS isoform. For nNOS and eNOS, include calmodulin and CaCl2.
-
Add varying concentrations of the inhibitor (this compound or L-NAME) to the reaction mixture.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to bind unreacted L-[14C]-arginine.
-
Elute the L-[14C]-citrulline with water.
-
Quantify the amount of L-[14C]-citrulline produced using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of inhibitors in an acute in vivo model.
Materials:
-
Male Wistar rats (180-220 g).
-
Carrageenan (1% w/v in sterile saline).
-
Test compounds (this compound or L-NAME) dissolved in a suitable vehicle.
-
Pletysmometer for paw volume measurement.
Procedure:
-
Acclimatize rats to the experimental conditions for at least one week.
-
Divide the rats into different treatment groups (e.g., vehicle control, this compound, L-NAME).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Calculate the paw edema as the increase in paw volume from the initial measurement.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion
The data presented in this guide underscore a critical divergence in the therapeutic potential of selective versus non-selective NOS inhibitors. This compound, with its high selectivity for iNOS, offers a targeted approach to mitigating inflammation driven by this isoform. While non-selective inhibitors like L-NAME may demonstrate potent anti-inflammatory effects in certain acute models, their utility is compromised by the high risk of cardiovascular side effects due to the concurrent inhibition of eNOS.
For researchers and drug development professionals, the choice of an NOS inhibitor should be guided by the specific research question or therapeutic goal. For investigating the fundamental roles of NO, non-selective inhibitors remain valuable tools. However, for the development of novel anti-inflammatory therapies with an improved safety profile, selective iNOS inhibitors such as this compound represent a more promising and clinically relevant strategy. The detailed experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other NOS inhibitors in both in vitro and in vivo settings.
References
- 1. Nitric oxide synthase (E.C. 1.14.13.39) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-C102222 vs. Aminoguanidine: A Comparative Guide for Researchers
In the landscape of nitric oxide synthase (NOS) inhibitors, both AR-C102222 and aminoguanidine have been investigated for their therapeutic potential by targeting the inducible isoform of the enzyme (iNOS). While both compounds exhibit inhibitory effects on iNOS, a closer examination of their pharmacological profiles reveals significant differences in selectivity and mechanism of action. This guide provides a detailed comparison of this compound and aminoguanidine, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their research.
Superior Selectivity of this compound
A primary advantage of this compound lies in its remarkable selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms. This high selectivity is crucial for therapeutic applications, as non-selective inhibition of NOS isoforms can lead to undesirable side effects. For instance, inhibition of eNOS can interfere with its crucial role in maintaining vascular tone and blood pressure regulation[1].
This compound, a spirocyclic quinazoline derivative, has demonstrated excellent selectivity for iNOS, being approximately 3000-fold more selective for iNOS than for eNOS[2]. In contrast, aminoguanidine, while showing a preference for iNOS, is a less selective inhibitor. Studies have indicated that aminoguanidine is over 50-fold more effective at inhibiting the enzymatic activity of iNOS compared to eNOS or nNOS[3]. This disparity in selectivity suggests that this compound is a more precise tool for targeting iNOS-mediated pathological processes, with a lower likelihood of off-target effects.
Comparative Inhibitor Profile
| Feature | This compound | Aminoguanidine |
| Primary Target | Inducible Nitric Oxide Synthase (iNOS) | Inducible Nitric Oxide Synthase (iNOS) |
| Selectivity (iNOS vs. eNOS) | ~3000-fold[2] | >50-fold[3] |
| Chemical Class | Spirocyclic Quinazoline[2] | Guanidine derivative |
| Other Known Targets | None reported | Diamine oxidase, Advanced Glycation End-product (AGE) formation[4] |
| Reported In Vivo Efficacy | Anti-inflammatory, antinociceptive in rodent models[5] | Delays onset of autoimmune diabetes in mice, protects against endotoxemia-induced organ dysfunction[3][6] |
Mechanism of Action: A Tale of Two Inhibitors
This compound functions as a potent and highly selective inhibitor of iNOS. Its mechanism of action is centered on binding to the active site of the iNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.
Aminoguanidine, on the other hand, exhibits a more complex pharmacological profile. While it does inhibit iNOS, its mechanism of action is multifaceted. It is also known to inhibit diamine oxidase and, perhaps more notably, the formation of advanced glycation end products (AGEs) by trapping reactive carbonyl species[4]. This broader activity profile, while potentially beneficial in certain contexts like diabetic complications, contributes to its non-selective nature and the potential for off-target effects. The development of aminoguanidine as a drug was discontinued due to safety concerns and a lack of efficacy in clinical trials for diabetic nephropathy.
Experimental Protocols
In Vitro iNOS Inhibition Assay
A common method to determine the inhibitory potency and selectivity of compounds like this compound and aminoguanidine is to measure their effect on nitric oxide production in cell-based assays.
Objective: To quantify the inhibition of iNOS activity by measuring nitrite accumulation in the supernatant of stimulated macrophage cell lines.
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.
-
Induction of iNOS Expression: The macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compounds (this compound or aminoguanidine) for a specified period before and during stimulation.
-
Nitrite Quantification: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of nitrite, a stable oxidation product of nitric oxide, is measured using the Griess reagent. The Griess reaction involves a diazotization reaction that results in a colored product, the absorbance of which is measured spectrophotometrically at 540 nm.
-
Data Analysis: The percentage of inhibition of nitrite production is calculated relative to the stimulated, untreated control. IC50 values (the concentration of inhibitor required to reduce the enzyme activity by 50%) are then determined from the dose-response curves.
In Vivo Models of Inflammation and Pain
The anti-inflammatory and antinociceptive effects of this compound have been demonstrated in various rodent models.
Objective: To assess the in vivo efficacy of iNOS inhibitors in reducing inflammation and pain.
Methodology (Example: Carrageenan-Induced Paw Edema):
-
Animal Model: Male Wistar rats are used for this model of acute inflammation.
-
Inhibitor Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses prior to the induction of inflammation.
-
Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the plantar surface of the rat's hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
References
- 1. Progress in the development of selective nitric oxide synthase (NOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-C102222: A Comparative Analysis of its Cross-Reactivity with Nitric Oxide Synthase Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222, with other NOS isoforms. This document compiles experimental data on its selectivity, details the methodologies used in these assessments, and visualizes the relevant biological pathways and experimental workflows.
This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathological processes.[1] Its efficacy and selectivity are critical parameters for its potential therapeutic applications, as off-target effects on other nitric oxide synthase (NOS) isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), can lead to undesirable side effects.[2] This guide delves into the cross-reactivity profile of this compound against these key enzymes.
Comparative Selectivity of this compound
The inhibitory activity of this compound against the three human NOS isoforms was determined using in vitro enzyme inhibition assays. The results, summarized in the table below, demonstrate the compound's remarkable selectivity for iNOS over both nNOS and eNOS.
| Enzyme | IC50 (µM) | Selectivity (fold) vs. iNOS |
| Human iNOS | 0.04 | - |
| Human nNOS | 18 | 450 |
| Human eNOS | >100 | >2500 |
Data extracted from Figure 1 of Cinelli et al. (2020a).[3]
This compound exhibits a 450-fold greater selectivity for iNOS compared to nNOS and over 2500-fold selectivity compared to eNOS. This high degree of selectivity is a crucial attribute, suggesting a lower potential for cardiovascular side effects associated with eNOS inhibition and neurological effects linked to nNOS inhibition.[2]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against the different NOS isoforms was conducted using a robust enzyme inhibition assay. The following protocol provides a detailed methodology for such an experiment.
Nitric Oxide Synthase (NOS) Inhibition Assay:
Objective: To determine the inhibitory potency of this compound on purified human iNOS, nNOS, and eNOS.
Principle: The assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline. The reduction in the formation of L-citrulline in the presence of the inhibitor is indicative of enzyme inhibition.[4][5]
Materials:
-
Purified human iNOS, nNOS, and eNOS enzymes
-
[³H]-L-arginine (radiolabeled substrate)
-
This compound (test inhibitor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for nNOS and eNOS)
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Cation exchange resin (e.g., Dowex 50WX8)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the purified NOS enzymes to the desired concentration in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the appropriate solvent.
-
Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, cofactors, and the diluted this compound or vehicle control.
-
Enzyme Addition: Add the diluted NOS enzyme to each tube and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-L-arginine to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of Substrate and Product: Add a slurry of the cation exchange resin to each tube to bind the unreacted [³H]-L-arginine.
-
Centrifugation: Centrifuge the tubes to pellet the resin.
-
Quantification: Transfer the supernatant, containing the [³H]-L-citrulline, to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Context: Signaling Pathway and Experimental Workflow
To further understand the significance of iNOS inhibition and the methodology to assess it, the following diagrams are provided.
Caption: iNOS signaling pathway in inflammation.
Caption: Workflow for NOS enzyme inhibition assay.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Review of AR-C102222: A Selective iNOS Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222, with other notable iNOS inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of this compound's profile.
This compound is a spirocyclic fluoropiperidine quinazoline compound identified as a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory conditions, neuropathic pain, and septic shock. Selective inhibition of iNOS, while sparing the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, is a key strategy in the development of therapeutic agents to mitigate the detrimental effects of excessive NO production.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized iNOS inhibitors, 1400W and L-N6-(1-iminoethyl)lysine (L-NIL). It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons in a single study are limited.
| Inhibitor | Target | IC50 / Ki | Selectivity vs. eNOS | Selectivity vs. nNOS | Source |
| This compound | Human iNOS (in DLD-1 cells) | IC50: 170 nM | 3000-fold | - | [1][2] |
| Human iNOS (in DLD-1 cells) | IC50: 0.9 µM | - | - | [1] | |
| 1400W | Human iNOS | Kd ≤ 7 nM | ≥ 5000-fold | - | [3] |
| Human nNOS | Ki: 2 µM | - | - | [3] | |
| Human eNOS | Ki: 50 µM | - | - | [3] | |
| L-NIL | Mouse iNOS | IC50: 3.3 µM | 28-fold (vs. rat brain cNOS) | - |
Data Interpretation: this compound demonstrates potent inhibition of human iNOS with IC50 values in the nanomolar to low micromolar range. A key characteristic of this compound is its exceptional selectivity for iNOS over eNOS, reported to be 3000-fold.[2] This high selectivity is a critical attribute for a therapeutic candidate, as inhibition of eNOS can lead to undesirable cardiovascular side effects. In comparison, 1400W also exhibits high potency and selectivity for iNOS. L-NIL, while a selective iNOS inhibitor, shows a lower selectivity profile compared to this compound and 1400W in the cited study.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used to characterize the activity of iNOS inhibitors.
In Vitro iNOS Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency of compounds against iNOS involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in a suitable medium. To induce the expression of iNOS, cells are stimulated with LPS (e.g., 1 µg/mL) and often in combination with interferon-gamma (IFN-γ) for a specified period (e.g., 18-24 hours).
-
Inhibitor Treatment: The cells are then treated with varying concentrations of the test inhibitor (e.g., this compound) for a defined incubation time.
-
Nitrite Quantification (Griess Assay): The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent is added to the supernatant, which reacts with nitrite to produce a colored azo compound.
-
Data Analysis: The absorbance of the colored product is measured spectrophotometrically (typically at 540 nm). The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
In Vivo Models of Pain and Inflammation
The anti-inflammatory and antinociceptive effects of this compound have been evaluated in various rodent models.[4]
-
Arachidonic Acid-Induced Ear Edema: This model assesses anti-inflammatory activity. A solution of arachidonic acid is applied to the ear of a mouse, inducing inflammation and swelling. The test compound is administered prior to the inflammatory challenge, and the degree of edema is measured and compared to a control group.
-
Carrageenan-Induced Paw Edema: This is another common model for acute inflammation. Carrageenan is injected into the paw of a rat or mouse, causing localized inflammation and swelling. The volume of the paw is measured at different time points after carrageenan injection to assess the anti-inflammatory effect of the test compound.
-
Acetic Acid-Induced Writhing Test: This model evaluates peripheral analgesic activity. Mice are injected intraperitoneally with acetic acid, which induces a characteristic writhing response. The number of writhes is counted over a specific period after administration of the test compound or vehicle.
-
Neuropathic Pain Models (e.g., L5 Spinal Nerve Ligation): To assess efficacy against neuropathic pain, a surgical procedure is performed on rodents to create a nerve injury. The development of mechanical allodynia (pain in response to a non-painful stimulus) is then measured using von Frey filaments. The ability of the test compound to reverse this allodynia is evaluated.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the iNOS signaling pathway and a typical experimental workflow for evaluating iNOS inhibitors.
Caption: iNOS Signaling Pathway and Point of Inhibition by this compound.
Caption: In Vitro iNOS Inhibition Assay Workflow.
Conclusion
This compound stands out as a potent and highly selective inhibitor of iNOS. Its demonstrated efficacy in preclinical models of pain and inflammation, coupled with its favorable selectivity profile, underscores its potential as a valuable research tool and a candidate for further therapeutic development. The provided data and protocols offer a foundation for researchers to objectively evaluate this compound in the context of their specific research needs and to design further comparative studies. The high selectivity for iNOS over eNOS is a particularly important feature that may translate to an improved safety profile in clinical applications. Further head-to-head comparative studies with other selective iNOS inhibitors under identical experimental conditions would be beneficial to definitively establish its relative potency and efficacy.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Justifying the Choice of AR-C102222 Over Other iNOS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and neuropathic pain research, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a promising therapeutic strategy. Overexpression of iNOS is implicated in the pathophysiology of various inflammatory disorders, making it a key target for drug development. This guide provides a comprehensive comparison of AR-C102222, a potent and selective iNOS inhibitor, with other commonly used inhibitors, supported by experimental data to justify its selection for preclinical and clinical research.
Superior Potency and Selectivity of this compound
This compound, a spirocyclic quinazoline derivative, demonstrates exceptional potency and selectivity for iNOS over the other two isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. While many compounds can inhibit iNOS, their clinical utility is often hampered by a lack of selectivity, leading to undesirable side effects.
A comparative analysis of this compound with other well-known iNOS inhibitors reveals its superior profile. The table below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for this compound and its counterparts.
| Inhibitor | Target | IC50 / Ki | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |
| This compound | iNOS | Potent (IC50 range: 10 nM - 1.2 µM) | Excellent (~3000-fold) | Moderate |
| L-NIL (L-N6-(1-Iminoethyl)lysine) | iNOS | IC50: 0.4-3.3 µM | ~10-20 fold | ~28-fold |
| 1400W | iNOS | Kd ≤ 7 nM | Very High (>5000-fold) | High (~2857-fold) |
| Aminoguanidine | iNOS | IC50: ~2.1 µM | Moderate (~50-fold) | Low |
Table 1: Comparative Inhibitory Activity of Selected iNOS Inhibitors. This table highlights the superior potency and selectivity of this compound and 1400W for iNOS compared to other commonly used inhibitors.
The data clearly indicates that while 1400W also exhibits high selectivity, this compound's excellent selectivity profile, particularly against eNOS, is a significant advantage. Inhibition of eNOS can lead to cardiovascular side effects, making high selectivity a critical parameter for drug safety.
Demonstrated In Vivo Efficacy
Beyond its impressive in vitro profile, this compound has demonstrated significant anti-inflammatory and antinociceptive activity in various rodent models of pain and inflammation. Studies have shown its effectiveness in reducing inflammation in models such as arachidonic acid-induced ear inflammation and Freund's complete adjuvant (FCA)-induced hyperalgesia. Furthermore, in models of neuropathic and post-operative pain, this compound has been shown to significantly reduce tactile allodynia. This robust in vivo efficacy underscores its potential as a therapeutic agent.
The iNOS Signaling Pathway in Inflammation
To understand the mechanism of action of this compound, it is essential to visualize the inflammatory signaling pathway leading to iNOS expression. Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria or pro-inflammatory cytokines like TNF-α and IL-1β, activate a cascade of intracellular signaling events. A key pathway involved is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of this pathway leads to the transcription of the iNOS gene, resulting in the production of large amounts of nitric oxide (NO), which contributes to inflammation and tissue damage. This compound directly inhibits the enzymatic activity of iNOS, thereby blocking the production of excess NO.
Assessing the Off-Target Profile of AR-C102222: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the off-target profile of AR-C102222, a potent inhibitor of inducible nitric oxide synthase (iNOS). Intended for researchers, scientists, and drug development professionals, this document offers a direct comparison of this compound with other common iNOS inhibitors, supported by quantitative data and detailed experimental protocols. The aim is to furnish the scientific community with the necessary information to make informed decisions when selecting an appropriate iNOS inhibitor for their research needs.
Executive Summary
This compound is a selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform, which plays a crucial role in various physiological and pathological processes, including inflammation and host defense. However, the therapeutic potential of iNOS inhibitors is often linked to their selectivity over the other two nitric oxide synthase isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS). Unwanted inhibition of eNOS can lead to cardiovascular side effects, while inhibition of nNOS may have neurological consequences. This guide demonstrates that this compound exhibits a favorable selectivity profile, particularly in discriminating against the eNOS isoform.
Comparative Analysis of iNOS Inhibitors
The inhibitory activity of this compound and a panel of alternative iNOS inhibitors was assessed against the three human NOS isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of potency and selectivity.
| Compound | iNOS IC50 (µM) | nNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) |
| This compound | 0.25 | 0.48 | >100 | 1.92-fold | >400-fold |
| 1400W | 0.13 | 3.4 | 66 | 26.2-fold | 507.7-fold |
| L-NIL | 0.5 | 3.4 | 12 | 6.8-fold | 24-fold |
| Aminoguanidine | 22 | 26 | 12 | 1.18-fold | 0.55-fold |
Data sourced from publicly available literature. Selectivity is calculated as the ratio of IC50 values (IC50 off-target / IC50 target).
As the data indicates, this compound is a potent iNOS inhibitor with excellent selectivity over eNOS. While its selectivity against nNOS is less pronounced compared to a compound like 1400W, it still favors iNOS inhibition. In contrast, aminoguanidine shows poor selectivity across the NOS isoforms.
Experimental Protocols
The following protocols describe the methodologies used to obtain the comparative data presented above.
In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)
This assay determines the inhibitory effect of a compound on NOS activity by measuring the accumulation of nitrite, a stable breakdown product of nitric oxide (NO).
Materials:
-
Recombinant human iNOS, nNOS, and eNOS enzymes
-
L-arginine solution
-
NADPH solution
-
Calmodulin solution (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4) solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of iNOS, nNOS, and eNOS in assay buffer to the desired concentration.
-
Reaction Mixture Preparation: For each well, prepare a reaction mixture containing assay buffer, L-arginine, NADPH, and BH4. For nNOS and eNOS assays, also include calmodulin and Ca2+.
-
Inhibitor Addition: Add the test compounds at various concentrations to the designated wells of the 96-well plate. Include a vehicle control (solvent only).
-
Enzyme Addition and Incubation: Initiate the reaction by adding the respective NOS enzyme to each well. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a zinc salt solution to precipitate the enzyme).
-
Nitrite Measurement: a. Transfer a portion of the supernatant from each well to a new 96-well plate. b. Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the sodium nitrite standard. b. Determine the concentration of nitrite in each sample from the standard curve. c. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. d. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To further aid in the understanding of the experimental and biological context, the following diagrams have been generated.
iNOS Signaling Pathway
The following diagram illustrates the signaling cascade leading to the induction of iNOS expression, a key process in the inflammatory response.
Caption: iNOS signaling pathway induced by LPS and IFN-γ.
Experimental Workflow for iNOS Inhibitor Screening
The following diagram outlines the key steps in the in vitro screening of potential iNOS inhibitors.
Caption: Workflow for in vitro screening of iNOS inhibitors.
Conclusion
This compound presents a valuable tool for researchers studying the role of iNOS in health and disease. Its high potency and, most notably, its significant selectivity over eNOS, make it a compelling choice for in vitro and in vivo investigations where minimizing cardiovascular off-target effects is a priority. This guide provides the foundational data and methodologies to assist researchers in their selection and application of iNOS inhibitors.
AR-C102222: Succeeding Where Other iNOS Inhibitors Stumble
For Immediate Release
A comprehensive analysis of preclinical data reveals the superior efficacy of the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222, in animal models of inflammatory arthritis and neuropathic pain where other iNOS inhibitors have demonstrated limited therapeutic benefit. This comparison guide synthesizes available experimental data, highlighting the potential of this compound as a promising therapeutic candidate for inflammatory and pain-related disorders.
The overproduction of nitric oxide (NO) by iNOS is a key pathological driver in numerous inflammatory conditions. While the therapeutic strategy of inhibiting iNOS has been a focus of drug development for decades, the translation of preclinical promise to clinical success has been largely disappointing. Many selective iNOS inhibitors have failed to demonstrate efficacy in relevant disease models, particularly when administered in a therapeutic timeframe (after the onset of disease). This guide delves into the comparative performance of this compound against these less successful counterparts, providing researchers, scientists, and drug development professionals with critical insights into its differential efficacy.
Adjuvant-Induced Arthritis: A Tale of Two Therapeutic Outcomes
The rat adjuvant-induced arthritis (AIA) model is a cornerstone for preclinical evaluation of anti-arthritic therapies. A critical distinction in this model is the timing of inhibitor administration: prophylactic (before or at the time of disease induction) versus therapeutic (after disease onset). While several iNOS inhibitors have shown efficacy when used prophylactically, their therapeutic potential has been questionable.
One such example is N6-(1-iminoethyl)lysine (L-NIL), a well-characterized selective iNOS inhibitor. In a study investigating the therapeutic efficacy of L-NIL in the rat AIA model, administration of the inhibitor starting on day 14 after adjuvant injection (when the disease is established) had no effect on the inflammatory or arthritic changes measured on day 21.[1] This was despite the fact that plasma nitrite/nitrate levels, a marker of NO production, were reduced to that of control animals, indicating successful target engagement.[1] In contrast, prophylactic administration of L-NIL from the day of adjuvant injection did effectively reduce paw swelling and joint damage.[1] Similarly, the non-selective NOS inhibitor NG-methyl-L-arginine (L-NMA) was much less effective when administered therapeutically compared to its prophylactic application in the same model. Another iNOS inhibitor, aminoguanidine, showed no therapeutic or prophylactic anti-arthritic effect in one study.
While a direct head-to-head therapeutic comparison with L-NIL is not available in the published literature, data on this compound in a closely related model strongly suggests a different outcome. This compound, administered orally, significantly attenuated mechanical hyperalgesia in the Freund's complete adjuvant (FCA)-induced hyperalgesia model in rats.[2] FCA is the immunogenic component used to induce AIA. This finding, focused on a key symptom of the disease, points towards the potential of this compound to be effective even after the inflammatory process has been initiated.
Table 1: Comparison of iNOS Inhibitor Efficacy in Rat Adjuvant-Induced Arthritis (Therapeutic Administration)
| iNOS Inhibitor | Model | Dosing Regimen | Key Findings |
| This compound | Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia | 100 mg/kg p.o. | Significantly attenuated mechanical hyperalgesia.[2] |
| L-NIL | Adjuvant-Induced Arthritis | Therapeutic (Day 14-21) | No effect on inflammatory or arthritic changes.[1] |
| Aminoguanidine | Adjuvant-Induced Arthritis | Therapeutic | No anti-arthritic effect. |
| L-NMA | Adjuvant-Induced Arthritis | Therapeutic | Weakly effective against established AIA. |
Experimental Protocols:
-
Adjuvant-Induced Arthritis (AIA) in Rats: Arthritis is typically induced in Lewis rats by a single intradermal injection of Mycobacterium tuberculosis in mineral oil at the base of the tail.[1] Disease progression is monitored by measuring paw swelling (plethysmometry) and through radiographic and histological analysis of the joints.[1]
-
Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia: FCA is injected into the plantar surface of a rat's hind paw. Mechanical hyperalgesia is assessed using calibrated von Frey filaments to determine the paw withdrawal threshold.[2]
Neuropathic Pain: Differentiating Efficacy in Nerve Injury Models
Neuropathic pain, resulting from nerve damage, represents another area where iNOS inhibitors have been explored with mixed results. While several iNOS inhibitors have demonstrated some level of efficacy, the robustness of this effect can vary.
This compound has shown significant efficacy in the L5 spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain. Intraperitoneal administration of this compound at a dose of 30 mg/kg significantly reduced tactile allodynia.[2]
Other selective iNOS inhibitors have also been tested in similar models. For instance, aminoguanidine has been shown to reduce mechanical allodynia and thermal hyperalgesia in the chronic constriction injury (CCI) model in rats. In the L5 spinal nerve axotomy (SNA) model, the highly selective iNOS inhibitor 1400W was found to limit the development of mechanical and heat hypersensitivity.
While these findings suggest a general efficacy for iNOS inhibition in neuropathic pain, the key differentiator for this compound may lie in its potency and broader therapeutic window. A direct comparative study is needed to definitively establish superiority. However, the consistent and significant effects of this compound across multiple pain models, including inflammatory and neuropathic pain, underscore its potential as a robust analgesic agent.[2]
Table 2: Efficacy of iNOS Inhibitors in Rodent Models of Neuropathic Pain
| iNOS Inhibitor | Model | Key Findings |
| This compound | L5 Spinal Nerve Ligation (SNL) | Significantly reduced tactile allodynia.[2] |
| Aminoguanidine | Chronic Constriction Injury (CCI) | Significantly reduced mechanical allodynia and thermal hyperalgesia. |
| 1400W | L5 Spinal Nerve Axotomy (SNA) | Limited the development of mechanical and heat hypersensitivity. |
Experimental Protocols:
-
L5 Spinal Nerve Ligation (SNL): In rats, the L5 spinal nerve is tightly ligated, leading to the development of tactile allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
Chronic Constriction Injury (CCI): The sciatic nerve is loosely ligated at four locations, inducing neuropathic pain behaviors.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: iNOS signaling pathway in inflammation.
References
- 1. Therapeutic administration of a selective inhibitor of nitric oxide synthase does not ameliorate the chronic inflammation and tissue damage associated with adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of four prominent inducible nitric oxide synthase (iNOS) inhibitors: GW274150, L-N6-(1-iminoethyl)lysine (L-NIL), 1400W, and Aminoguanidine. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their preclinical and clinical development in treating inflammatory and other iNOS-mediated diseases.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for the selected iNOS inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, animal models, and analytical methods.
| Parameter | GW274150 | L-NIL (from L-NIL-TA prodrug) | 1400W | Aminoguanidine |
| Species | Rat, Mouse | Rat, Dog | Rat | Human, Mouse, Rat |
| Route of Administration | Oral, Intravenous (IV) | Oral, IV | Intravenous (IV), Intraperitoneal (i.p.) | Oral, Intraperitoneal (i.p.), Subcutaneous (s.c.) |
| Bioavailability (%) | >90% (in rats and mice)[1][2] | Well-absorbed (based on recovery of radioactivity in urine and expired air in dogs)[3][4] | - | Readily absorbed after i.p. administration in mice[5] |
| Terminal Half-life (t½) | ~6 hours (in rats and mice)[1][2] | 63.1 hours (oral in dogs), 80.6 hours (IV in dogs)[3][4] | - | 37.9 hours (interdialytic in humans with end-stage renal disease), 3.9 hours (intradialytic in humans with end-stage renal disease)[6], 1.88 hours (i.p. in mice)[5] |
| Time to Peak Concentration (Tmax) | - | 0.33-0.39 hours (oral and IV in dogs)[3][4] | - | 1.5 hours (in humans with end-stage renal disease)[6], 0.5 hours (i.p. in mice)[5] |
| Peak Concentration (Cmax) | - | 6.45-7.07 µg equivalents/g (oral and IV in dogs)[3][4] | - | 4.5 µg/mL (in humans with end-stage renal disease)[6], 9.0 µg/mL (i.p. in mice)[5] |
| Metabolism | NADPH-dependent inhibitor[7] | Prodrug L-NIL-TA is hydrolyzed to active L-NIL. L-NIL undergoes oxidative deamination and acetylation.[8] In dogs, L-NIL is further oxidized to a 2-keto acid and a 2-hydroxyl acid.[3][4] | - | Metabolized by NOS, involving oxidative removal of the hydrazine group.[9] Also inhibits diamine oxidase.[10] |
| Excretion | - | Primarily renal elimination in dogs, with 46.4% (oral) and 51.5% (IV) of radioactive dose recovered in urine.[3][4] In rats, 91.2% (oral) and 99.3% (IV) of radioactive dose recovered in urine.[8] | - | Primarily renal. In patients with end-stage renal disease, only 8.7% of the administered dose was recovered unchanged in the urine.[6] |
| Selectivity | >260-fold for iNOS over eNOS and >219-fold for iNOS over nNOS in rats.[1][2] | 28-fold more selective for inducible NOS over rat brain constitutive NOS.[11] | Potent iNOS inhibitor.[12] | Shows only 2-fold selectivity for the inducible isoform in rat intestinal microvasculature.[13] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of pharmacokinetic parameters. Below is a generalized methodology for a typical in vivo pharmacokinetic study in rats, which serves as a representative example.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Rats are typically fasted overnight before oral administration.
2. Drug Administration:
-
Intravenous (IV) Administration: The iNOS inhibitor is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection or infusion into a cannulated vein (e.g., tail vein or jugular vein).
-
Oral (p.o.) Administration: The compound is dissolved or suspended in a vehicle and administered via oral gavage.
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.
-
Blood is typically drawn from a cannulated artery (e.g., carotid artery) or vein (e.g., jugular vein) or via retro-orbital sinus puncture.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma.
4. Sample Analysis:
-
Plasma concentrations of the iNOS inhibitor and its potential metabolites are quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.
-
Mandatory Visualization
Signaling Pathway
The overproduction of nitric oxide (NO) by iNOS is a key event in the inflammatory cascade. The expression of the iNOS gene is tightly regulated by a complex signaling network initiated by pro-inflammatory stimuli.
Caption: iNOS-mediated inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of iNOS inhibitors in a preclinical setting.
Caption: Experimental workflow for pharmacokinetic studies.
References
- 1. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism and excretion of an inhibitor of inducible nitric oxide synthase, L-NIL-TA, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics of aminoguanidine administration and effects on the diabetes frequency in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of aminoguanidine in end-stage renal disease patients on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of aminoguanidine, diaminoguanidine, and NG-amino-L-arginine by neuronal NO-synthase and covalent alteration of the heme prosthetic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoguanidine inhibits both constitutive and inducible nitric oxide synthase isoforms in rat intestinal microvasculature in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of iNOS Inhibitor AR-C102222: A Comparative Guide Utilizing iNOS Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS). While direct comparative studies of this compound in wild-type versus iNOS knockout (KO) mice are not extensively documented in publicly available literature, this guide outlines the established high selectivity of the compound and presents a detailed, best-practice experimental protocol for its in vivo validation using iNOS KO models. This approach is the gold standard for confirming that the pharmacological effects of a drug are indeed due to the specific inhibition of its intended target.
This compound: Performance and Selectivity
This compound is a potent and highly selective inhibitor of iNOS, an enzyme implicated in various inflammatory and pathological processes. Its selectivity is a critical attribute, as off-target inhibition of other nitric oxide synthase isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), can lead to undesirable side effects.
Table 1: In Vitro Selectivity of this compound
| Parameter | iNOS | eNOS | nNOS |
| IC₅₀ | Potent Inhibition (nM range) | High Concentration Required | High Concentration Required |
| Selectivity Ratio (vs. eNOS) | >3000-fold[1] | - | - |
| Selectivity Ratio (vs. nNOS) | Significant | - | - |
Note: Specific IC₅₀ values can vary between studies and assay conditions. The high selectivity ratio is a key performance indicator.
The Role of iNOS Knockout Models in Specificity Validation
The definitive method for validating the on-target effect of a selective inhibitor in vivo is to compare its activity in wild-type animals with that in animals where the target enzyme has been genetically removed (knockout models). If this compound is truly specific for iNOS, it should elicit a biological response in wild-type animals where iNOS is present and active during an inflammatory challenge, but have a significantly diminished or no effect in iNOS KO mice under the same conditions.
Proposed Experimental Protocol for In Vivo Specificity Validation
The following is a detailed, hypothetical protocol for validating the specificity of this compound using a lipopolysaccharide (LPS)-induced inflammation model in wild-type and iNOS KO mice.
Objective: To determine if the anti-inflammatory effects of this compound are mediated specifically through the inhibition of iNOS.
Animal Models:
-
Wild-type (WT) mice (e.g., C57BL/6)
-
iNOS knockout (iNOS-/-) mice on the same genetic background
Experimental Groups:
-
WT + Vehicle + Saline
-
WT + Vehicle + LPS
-
WT + this compound + LPS
-
iNOS-/- + Vehicle + Saline
-
iNOS-/- + Vehicle + LPS
-
iNOS-/- + this compound + LPS
Methodology:
-
Animal Acclimatization: House all mice under standard conditions for at least one week prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle to the respective groups one hour prior to the inflammatory challenge.
-
Induction of Inflammation: Administer a sterile solution of LPS (e.g., 1 mg/kg, intraperitoneally) or saline to the respective groups.
-
Monitoring and Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS administration), collect blood and tissue samples for analysis.
-
Biochemical Analysis:
-
Measure plasma nitrate/nitrite levels (as an indicator of NO production) using the Griess assay.
-
Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Gene Expression Analysis:
-
Isolate RNA from relevant tissues (e.g., liver, lung) and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory marker genes.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the groups.
Expected Outcomes and Interpretation:
| Group | Expected Plasma NO Levels | Expected Pro-inflammatory Cytokine Levels | Interpretation |
| WT + Vehicle + LPS | High | High | LPS induces a robust inflammatory response with high NO production. |
| WT + this compound + LPS | Low | Low | This compound effectively inhibits iNOS, reducing NO and inflammation. |
| iNOS-/- + Vehicle + LPS | Low | Moderately High | The absence of iNOS prevents a significant increase in NO, though some inflammatory response may persist through iNOS-independent pathways. |
| iNOS-/- + this compound + LPS | Low | Moderately High | This compound has no further effect on NO or inflammation, as its target is absent. |
A significant reduction in inflammatory markers in the "WT + this compound + LPS" group compared to the "WT + Vehicle + LPS" group, and the lack of a similar effect in the "iNOS-/- + this compound + LPS" group compared to the "iNOS-/- + Vehicle + LPS" group, would provide strong evidence for the in vivo specificity of this compound for iNOS.
Visualizing the Scientific Rationale
Signaling Pathway of iNOS-Mediated Inflammation
Caption: Inflammatory signaling cascade leading to iNOS-mediated nitric oxide production.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating this compound specificity using knockout mice.
References
AR-C102222: A Comparative Analysis Against Gold Standard iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AR-C102222's Performance in Inducible Nitric Oxide Synthase (iNOS) Inhibition.
This guide provides a comprehensive performance benchmark of the selective inducible nitric oxide synthase (iNOS) inhibitor, this compound, against established gold standard inhibitors: 1400W, L-NIL, and Aminoguanidine. The following sections present quantitative comparisons, detailed experimental methodologies, and a visual representation of the iNOS signaling pathway to aid in research and drug development decisions.
Performance Benchmarking: Quantitative Analysis
The inhibitory potency and selectivity of this compound and gold standard iNOS inhibitors are summarized below. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.
| Inhibitor | Target | IC50 / Kd | Selectivity | Source |
| This compound | iNOS | Potent (IC50 from 10 nM to 1.2 µM for quinazoline series) | Excellent selectivity over eNOS (3000-fold)[1] | Garcin et al. |
| 1400W | iNOS | Kd ≤ 7 nM (human iNOS) | At least 5000-fold selective for iNOS vs eNOS | Garvey et al., 1997 |
| L-NIL | iNOS | IC50 = 3.3 µM (murine iNOS) | 28-fold more selective for iNOS vs nNOS | Moore et al., 1994 |
| Aminoguanidine | iNOS | - | Over 50-fold more effective at inhibiting iNOS than eNOS or nNOS | Corbett et al., 1992 |
Experimental Protocols
The determination of inhibitory activity for iNOS inhibitors typically involves measuring the enzymatic conversion of L-arginine to L-citrulline and nitric oxide (NO). The following are generalized methodologies for key experiments cited in the evaluation of these inhibitors.
In Vitro iNOS Inhibition Assay (Conversion of L-arginine to L-citrulline)
This assay quantifies the activity of iNOS by measuring the formation of radiolabeled L-citrulline from L-arginine.
Materials:
-
Purified iNOS enzyme
-
L-[³H]arginine or L-[¹⁴C]arginine
-
NADPH
-
Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (CaM)
-
This compound or other inhibitors
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
Stop buffer (e.g., containing EDTA)
-
Cation exchange resin (e.g., Dowex 50WX-8)
-
Scintillation cocktail and counter
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, NADPH, and all cofactors.
-
The test inhibitor (e.g., this compound) at various concentrations is pre-incubated with the purified iNOS enzyme in the reaction mixture.
-
The enzymatic reaction is initiated by the addition of L-[³H]arginine or L-[¹⁴C]arginine.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of a stop buffer.
-
The reaction mixture is applied to a cation exchange resin column, which binds the unreacted radiolabeled L-arginine.
-
The radiolabeled L-citrulline, which does not bind to the resin, is collected by elution.
-
The amount of radioactivity in the eluate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Nitrite/Nitrate (Griess) Assay for NO Production in Cell-Based Assays
This colorimetric assay measures the stable end products of NO, nitrite (NO₂⁻) and nitrate (NO₃⁻), in cell culture supernatants.
Materials:
-
Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) or other inducing agents
-
This compound or other inhibitors
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (for conversion of nitrate to nitrite)
-
Standard solutions of sodium nitrite
-
Microplate reader
Procedure:
-
Cells are plated in a multi-well plate and stimulated with an inducing agent like LPS to induce iNOS expression.
-
The cells are then treated with various concentrations of the test inhibitor.
-
After a suitable incubation period, the cell culture supernatant is collected.
-
If measuring total NO production, nitrate in the supernatant is first converted to nitrite using nitrate reductase.
-
The Griess reagent is added to the supernatant, leading to a colorimetric reaction with nitrite.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
The percentage of inhibition of NO production is calculated, and IC50 values are determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the iNOS signaling pathway and a general experimental workflow for evaluating iNOS inhibitors.
Caption: iNOS signaling pathway and point of inhibition.
Caption: General workflow for iNOS inhibitor evaluation.
References
Safety Operating Guide
Proper Disposal Procedures for AR-C102222: A Guide for Laboratory Professionals
AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS), requires careful handling and disposal to ensure personnel safety and environmental protection.[4] As a research chemical, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the toxicological profiles of related quinazoline compounds, this compound should be handled with a high degree of caution.[2] The primary routes of potential exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or degradation before use.[2]
-
Body Protection: A laboratory coat or a chemical-resistant apron is mandatory.[2]
-
Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood or if there is a risk of aerosolization, a certified respirator is necessary.[1][2]
II. Waste Collection and Storage Protocol
All materials contaminated with this compound must be segregated and treated as hazardous chemical waste.[2]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.[2][5][6] Specifically, avoid mixing with strong oxidizing agents, acids, or bases.[2]
-
Container Selection: Collect waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical.[2][7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][8]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[2] Ensure the container is kept closed except when adding waste.[6][7]
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate: For a large spill or a spill in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[1][2]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels for containment.[1][2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[1][2]
-
Reporting: Report the spill to your institution's EHS department in accordance with your laboratory's safety protocols.[1]
IV. Disposal Method
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][6][9]
-
Professional Disposal: The disposal of this compound must be managed through a licensed hazardous waste disposal company.[1][2]
-
Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred method of disposal for this type of organic compound.[2][10]
-
Documentation: Ensure all necessary documentation is provided to the disposal company regarding the compound's potential hazards to facilitate safe and compliant disposal.[2]
Summary of Key Information
| Category | Guideline |
| Compound Status | Treat as Hazardous Chemical Waste |
| Primary Hazards | Potential for acute toxicity, skin/eye irritation, and respiratory irritation |
| Required PPE | Chemical safety goggles, face shield, nitrile gloves, lab coat |
| Waste Collection | Segregated, labeled, and sealed compatible container |
| Storage | Designated, secure, and well-ventilated satellite accumulation area |
| Spill Cleanup | Use inert absorbent; collect all materials as hazardous waste |
| Disposal Method | Via licensed hazardous waste disposal service; incineration recommended |
| Prohibited Actions | Do not dispose of in regular trash or down the drain |
Operational Workflow
Caption: General workflow for hazardous chemical waste disposal in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. acs.org [acs.org]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling AR-C102222
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling, use, and disposal of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS). Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide is based on established best practices for handling novel and potentially hazardous research compounds. It is imperative to obtain the official Safety Data Sheet (SDS) from your supplier for comprehensive safety information.
Immediate Safety and Handling Plan
This compound should be handled with caution, assuming it is a potentially hazardous substance. A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict operational protocols, is essential to minimize exposure risk.
Personal Protective Equipment (PPE)
A conservative approach to PPE is critical when the full toxicological profile of a compound is unknown. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Certified chemical fume hood or powder containment balance enclosure. - Double-gloving with nitrile or neoprene gloves. - Disposable lab coat or gown. - Chemical safety goggles and a face shield. - N95 or higher-rated respirator. |
| Preparing Solutions | - Certified chemical fume hood. - Nitrile or neoprene gloves. - Lab coat. - Safety glasses with side shields or chemical safety goggles. |
| General Laboratory Use | - Lab coat. - Safety glasses with side shields. - Nitrile or neoprene gloves. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled and access restricted to authorized personnel.
Weighing and Solution Preparation:
-
All handling of powdered this compound must be performed within a certified chemical fume hood or a powder-containment balance enclosure to prevent inhalation of dust.
-
Use dedicated, disposable spatulas and weigh boats.
-
When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.
-
Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using appropriate absorbent materials.
-
Wear the appropriate PPE, including respiratory protection, during cleanup.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Used gloves, weigh boats, paper towels, and other contaminated disposable materials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain.
Experimental Protocols
This compound has been utilized in preclinical models of pain and inflammation.[1] The following are detailed methodologies for key experiments relevant to the study of iNOS inhibitors.
In Vivo Model: Neuropathic Pain (Spinal Nerve Ligation)
The spinal nerve ligation (SNL) model is a widely used method to induce neuropathic pain in rodents.[2][3][4][5]
Surgical Procedure (Rat Model): [3][6]
-
Anesthetize the rat (e.g., with isoflurane).
-
Place the animal in a prone position.
-
Make a dorsal midline skin incision to expose the vertebrae at the L4-S2 levels.
-
Separate the paravertebral muscles to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.
-
Close the muscle and fascia with sutures and the skin incision with wound clips.
-
Provide appropriate post-operative care, including analgesia, as per institutional guidelines.
Behavioral Testing:
-
Assess for mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments at baseline and various time points post-surgery.
-
This compound has been shown to reduce tactile allodynia in this model at a dose of 30 mg/kg administered intraperitoneally.[1]
In Vitro Assay: Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method to determine the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).[7][8][9]
Protocol for Cell Culture Supernatants:
-
Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and culture overnight.
-
Treat cells with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound for a specified time (e.g., 24 hours).
-
Prepare a nitrite standard curve using known concentrations of sodium nitrite.
-
Transfer 50-100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[8]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Protein Expression Analysis: Western Blot for iNOS
Western blotting can be used to determine the expression levels of iNOS protein in cell lysates or tissue homogenates.[10][11][12][13]
Step-by-Step Methodology:
-
Sample Preparation: Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples by boiling in sample buffer. Load equal amounts of protein (e.g., 10-25 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and detect the signal using an imaging system.
Signaling Pathways and Logical Relationships
iNOS Signaling Pathway in Inflammation
Inflammatory stimuli, such as lipopolysaccharide (LPS) and pro-inflammatory cytokines, trigger signaling cascades that lead to the transcription and translation of the iNOS enzyme. This results in the production of high levels of nitric oxide, which contributes to the inflammatory response.
Caption: Simplified iNOS signaling pathway in response to LPS, leading to inflammation.
Role of iNOS in Pain Sensation
In neuropathic and inflammatory pain states, iNOS is upregulated in various cells, including neurons and glia. The resulting increase in nitric oxide production contributes to central sensitization, a key mechanism underlying chronic pain.
Caption: The role of iNOS in the development of neuropathic pain.
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 5. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 6. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.5. In-Vitro Determination of Nitric Oxide (NO) Production [bio-protocol.org]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. origene.com [origene.com]
- 12. youtube.com [youtube.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
